molecular formula C12H14FN3 B1357323 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole CAS No. 885275-03-6

5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole

Cat. No.: B1357323
CAS No.: 885275-03-6
M. Wt: 219.26 g/mol
InChI Key: HSGAEPTYDKJILR-UHFFFAOYSA-N
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Description

5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole is a useful research compound. Its molecular formula is C12H14FN3 and its molecular weight is 219.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-fluoro-2-piperidin-3-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3/c13-9-3-4-10-11(6-9)16-12(15-10)8-2-1-5-14-7-8/h3-4,6,8,14H,1-2,5,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSGAEPTYDKJILR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC3=C(N2)C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587986
Record name 6-Fluoro-2-(piperidin-3-yl)-1H-benzimidazole
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Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885275-03-6
Record name 6-Fluoro-2-(3-piperidinyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885275-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-2-(piperidin-3-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of a primary synthetic pathway for 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves a multi-step process, beginning with commercially available starting materials and proceeding through the formation of a protected intermediate, followed by cyclization to form the benzimidazole core and subsequent deprotection to yield the final product. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Synthesis Pathway

The most plausible and widely utilized method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine derivative with a carboxylic acid. In the case of this compound, this involves the reaction of 4-fluoro-1,2-phenylenediamine with a protected form of piperidine-3-carboxylic acid. The use of a protecting group on the piperidine nitrogen is crucial to prevent side reactions. The tert-butyloxycarbonyl (Boc) group is a common and effective choice for this purpose.

The overall synthetic strategy can be broken down into three key stages:

  • Protection of Piperidine-3-carboxylic Acid: The secondary amine of piperidine-3-carboxylic acid is protected with a Boc group to prevent its participation in the subsequent condensation reaction.

  • Benzimidazole Ring Formation: The N-Boc-protected piperidine-3-carboxylic acid is condensed with 4-fluoro-1,2-phenylenediamine to form the 5-fluoro-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)-1H-benzoimidazole intermediate.

  • Deprotection: The Boc protecting group is removed from the piperidine nitrogen to yield the final product, this compound.

Experimental Protocols

The following are detailed experimental protocols for each step of the synthesis. These are representative procedures based on established methods for analogous transformations.

Step 1: Synthesis of 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid

Objective: To protect the secondary amine of piperidine-3-carboxylic acid with a Boc group.

Experimental Procedure:

  • Piperidine-3-carboxylic acid (1.0 eq) is dissolved in a mixture of 1,4-dioxane and water (1:1).

  • Sodium hydroxide (2.5 eq) is added to the solution, and the mixture is stirred until all solids dissolve.

  • Di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) dissolved in 1,4-dioxane is added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-18 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The aqueous residue is acidified to pH 2-3 with 1M hydrochloric acid.

  • The resulting precipitate is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid as a white solid.

Step 2: Synthesis of tert-butyl 3-(5-fluoro-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate

Objective: To form the benzimidazole ring via condensation of the protected amino acid with 4-fluoro-1,2-phenylenediamine.

Experimental Procedure:

  • 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (1.0 eq) and 4-fluoro-1,2-phenylenediamine (1.0 eq) are suspended in polyphosphoric acid (PPA).

  • The mixture is heated to 150-160 °C for 4-6 hours under a nitrogen atmosphere.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into a stirred solution of saturated sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by column chromatography on silica gel to afford tert-butyl 3-(5-fluoro-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate.

Step 3: Synthesis of this compound

Objective: To remove the Boc protecting group to obtain the final product.

Experimental Procedure:

  • tert-butyl 3-(5-fluoro-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate (1.0 eq) is dissolved in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4M).

  • The reaction mixture is stirred at room temperature for 2-4 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is triturated with diethyl ether to yield the hydrochloride salt of the product.

  • For the free base, the hydrochloride salt is dissolved in water and neutralized with a suitable base (e.g., sodium bicarbonate).

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield this compound.

Data Presentation

The following table summarizes representative quantitative data for the synthesis pathway. Please note that yields and reaction times may vary based on specific experimental conditions and scale.

StepReactantsProductTypical Yield (%)Typical Reaction Time (h)
1Piperidine-3-carboxylic acid, Di-tert-butyl dicarbonate1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid85-9512-18
21-(tert-butoxycarbonyl)piperidine-3-carboxylic acid, 4-fluoro-1,2-phenylenediaminetert-butyl 3-(5-fluoro-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate60-754-6
3tert-butyl 3-(5-fluoro-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate, Hydrochloric acid in dioxaneThis compound80-902-4

Visualizations

The following diagrams illustrate the synthesis pathway and the logical workflow.

Synthesis_Pathway R1 Piperidine-3-carboxylic acid I1 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid R1->I1 Protection (Step 1) NaOH, 1,4-dioxane/H2O R2 (Boc)2O R2->I1 I2 tert-butyl 3-(5-fluoro-1H-benzo[d]imidazol-2-yl) piperidine-1-carboxylate I1->I2 Condensation (Step 2) Polyphosphoric Acid, 160°C R3 4-Fluoro-1,2-phenylenediamine R3->I2 P This compound I2->P Deprotection (Step 3) HCl in 1,4-dioxane

Caption: Overall synthesis pathway for this compound.

Experimental_Workflow start Start step1 Step 1: Boc Protection - Dissolve piperidine-3-carboxylic acid - Add NaOH and (Boc)2O - Stir at room temperature - Workup and isolation start->step1 step2 Step 2: Benzimidazole Formation - Suspend protected acid and diamine in PPA - Heat to 160°C - Quench and precipitate - Purify by column chromatography step1->step2 Isolated Intermediate 1 step3 Step 3: Deprotection - Dissolve Boc-protected intermediate - Add HCl in 1,4-dioxane - Stir at room temperature - Isolate final product step2->step3 Isolated Intermediate 2 end End Product step3->end

Caption: High-level experimental workflow for the synthesis.

An Overview of 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole and the Therapeutic Potential of Fluorinated Benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document addresses the current scientific understanding of the compound 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole. Direct, in-depth research on the specific mechanism of action, cellular targets, and signaling pathways of this particular molecule is not extensively available in the public domain. However, by examining the broader class of fluorinated benzimidazoles, to which this compound belongs, we can infer its potential areas of therapeutic interest. This guide summarizes the known information about this compound and provides a comprehensive overview of the well-documented biological activities of the fluorinated benzimidazole scaffold.

The Compound: this compound

This compound is a heterocyclic organic compound. It is structurally characterized by a benzimidazole core, which is a bicyclic system composed of fused benzene and imidazole rings. This core is substituted with a fluorine atom at the 5-position and a piperidin-3-yl group at the 2-position.

The compound is documented and available from several chemical suppliers, confirming its synthesis and existence.

Table 1: Compound Identification

Identifier Value
IUPAC Name 5-Fluoro-2-(piperidin-3-yl)-1H-benzo[d]imidazole
CAS Number 885275-03-6[1][2]
Molecular Formula C₁₂H₁₄FN₃
Molecular Weight 220.26 g/mol

| Synonyms | 5-Fluoro-2-piperidin-3-yl-1H-benzimidazole |

While the compound itself is defined, public scientific literature detailing its specific pharmacological profile, including its mechanism of action, binding affinities, and cellular effects, is scarce. To understand its potential, we must look at the well-established properties of its structural class.

The Core Scaffold: Fluorinated Benzimidazoles - A Hub of Biological Activity

The benzimidazole ring system is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets. The incorporation of a fluorine atom often enhances the pharmacological properties of a molecule.[3][4] This enhancement can be attributed to several factors:

  • Increased Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making the molecule more resistant to metabolic degradation and potentially increasing its half-life.[3]

  • Enhanced Lipophilicity: Fluorine substitution can increase the molecule's ability to cross cell membranes, improving bioavailability.[5][6]

  • Modulated pKa: The high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, which can influence receptor binding.[3]

  • Improved Binding Affinity: Fluorine can form favorable interactions (such as hydrogen bonds or dipole-dipole interactions) with enzyme active sites or receptors.[3]

Due to these favorable characteristics, fluorinated benzimidazole derivatives have been extensively investigated and have shown a wide spectrum of biological activities.

Antimicrobial and Antiviral Potential

Fluorinated benzimidazoles have demonstrated significant promise as antimicrobial agents. Studies have shown that these compounds possess good antibacterial and antifungal properties, with some derivatives showing high activity against Gram-negative bacteria.[7] The presence of the fluorine atom on the phenyl ring attached to the benzimidazole core is often associated with increased antimicrobial activity.[7]

In antiviral research, certain bis-(fluorobenzimidazole) derivatives have been identified as potent inhibitors of the Hepatitis C virus (HCV) across multiple genotypes, with EC₅₀ values in the nanomolar range.[5] Other related compounds have shown activity against the Coxsackie B4 virus (CVB4).[5] The related compound, 5-Fluoro-2-piperidin-2-yl-1H-benzoimidazole hydrochloride, has also been noted for its potential in antiviral research.[8]

Anti-inflammatory Activity

The anti-inflammatory potential of this class is also an active area of research. For instance, certain fluorinated benzimidazole derivatives have been identified as potent inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1), a target for treating inflammatory diseases, with IC₅₀ values ranging from 1 nM to 0.1 μM.[5]

Applications in Oncology and Neurology

The structural isomers of the target compound, specifically 5-Fluoro-2-piperidin-4-yl-1H-benzoimidazole and 5-Fluoro-2-piperidin-2-yl-1H-benzoimidazole, are highlighted as being key intermediates in the synthesis of pharmaceuticals targeting neurological disorders and for use in anticancer research.[8][9] This suggests that the core scaffold is being actively explored for therapies related to the central nervous system and oncology.

While not a benzimidazole, a related indole derivative with a piperidine moiety has been shown to suppress the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several cancers.[10] This highlights the potential for piperidine-substituted heterocyclic compounds to modulate key oncogenic pathways.

Experimental Protocols and Data

Due to the absence of specific published research on the mechanism of action of this compound, detailed experimental protocols and quantitative data (e.g., binding constants, IC₅₀/EC₅₀ values) for this specific molecule cannot be provided.

To characterize such a compound, a standard workflow would typically be employed by researchers.

G cluster_0 Initial Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Elucidation cluster_3 In Vivo & Preclinical Synthesis Compound Synthesis & Purification Structure Structural Verification (NMR, Mass Spec) Synthesis->Structure TargetScreen Broad Target Screening (e.g., Kinase Panel) Structure->TargetScreen CellAssay Cell-Based Assays (Viability, Proliferation) TargetScreen->CellAssay BindingAssay Binding Assays (SPR, ITC) CellAssay->BindingAssay Pathway Signaling Pathway Analysis (Western Blot) BindingAssay->Pathway Gene Gene Expression Profiling (RNA-Seq) Pathway->Gene PKPD Pharmacokinetics & Pharmacodynamics Gene->PKPD Efficacy Animal Efficacy Models PKPD->Efficacy Tox Toxicology Studies Efficacy->Tox

Figure 1. A generalized workflow for drug discovery and mechanism of action studies.

This diagram illustrates the typical progression from compound synthesis to preclinical evaluation. Each step involves specific experimental protocols. For example, Signaling Pathway Analysis would involve techniques like Western blotting to measure changes in protein phosphorylation, while Binding Assays could use Surface Plasmon Resonance (SPR) to determine kinetic parameters of the drug-target interaction.

Postulated Signaling Pathways

Without experimental data, any depiction of a signaling pathway for this compound would be speculative. However, based on the activities of the broader fluorinated benzimidazole class, one could hypothesize its interaction with several major pathways.

G cluster_0 Potential Cellular Targets cluster_1 Resulting Cellular Effects Compound 5-Fluoro-2-piperidin-3-yl- 1H-benzoimidazole Kinases Protein Kinases (e.g., PDK1) Compound->Kinases ViralProteins Viral Proteins (e.g., HCV NS5B) Compound->ViralProteins MicrobialEnzymes Microbial Enzymes Compound->MicrobialEnzymes Inflammation Modulation of Inflammation Kinases->Inflammation Replication Inhibition of Viral Replication ViralProteins->Replication Growth Inhibition of Microbial Growth MicrobialEnzymes->Growth

Figure 2. Potential interaction logic based on the activities of the fluorinated benzimidazole class.

This diagram illustrates a logical relationship where the compound could interact with various classes of cellular targets, leading to downstream effects observed in related molecules, such as the modulation of inflammation or inhibition of pathogen replication.

Conclusion

While this compound is a known chemical entity, a detailed public record of its mechanism of action is not available. However, its structural classification as a fluorinated benzimidazole places it within a class of compounds of high interest to medicinal chemists. The extensive research into this scaffold reveals a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and potential anticancer and neurological applications. The enhanced pharmacological properties conferred by the fluorine atom make this and related compounds promising candidates for further investigation. Future public research is required to elucidate the specific cellular targets and molecular pathways of this compound to fully understand its therapeutic potential.

References

An In-depth Technical Guide on 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole and its Analogs: Synthesis, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the chemical class of fluoro- and piperidinyl-substituted benzimidazoles. Extensive searches for detailed experimental data, quantitative biological activity, and specific signaling pathways for 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole (CAS Number 885275-03-6) did not yield sufficient publicly available information for an in-depth analysis of this specific molecule. Therefore, this document provides a comprehensive overview of the synthesis, properties, and biological activities of the broader class of 2-(piperidinyl)benzimidazoles, using closely related analogs as examples to fulfill the technical requirements of this guide.

Introduction to Substituted Benzimidazoles

The benzimidazole scaffold, a fusion of benzene and imidazole rings, is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. Its structural similarity to naturally occurring purine nucleotides allows it to interact with a variety of biological targets, leading to a wide spectrum of pharmacological activities.[1] These activities include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and antihistaminic effects.[2][3]

The introduction of substituents, such as a fluorine atom and a piperidine ring, can significantly modulate the physicochemical and pharmacological properties of the benzimidazole core. Fluorine substitution can enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[4] The piperidine moiety can improve solubility and provides a versatile point for further chemical modification to optimize activity and selectivity.[5] This guide will explore the synthesis, quantitative biological data, and mechanisms of action of representative compounds from this class.

Physicochemical Properties

While specific experimental data for this compound is unavailable, the general properties of this class of compounds can be inferred.

PropertyRepresentative Value/Description
Molecular Formula C12H14FN3
Molecular Weight 219.26 g/mol
Appearance Typically a solid at room temperature
Solubility Generally soluble in organic solvents like DMSO and methanol. Solubility in aqueous solutions can be enhanced by forming hydrochloride salts.
Stability The benzimidazole core is generally stable, though susceptible to degradation under harsh acidic or basic conditions and strong oxidizing agents.

Synthesis of 2-(Piperidinyl)benzimidazole Derivatives

The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry. A common and versatile method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, or an aldehyde followed by oxidative cyclization.[6][7]

Representative Synthetic Workflow

The following diagram illustrates a general and widely applicable workflow for the synthesis of 2-(piperidinyl)benzimidazole derivatives. This process typically starts with the reaction of a substituted o-phenylenediamine with a piperidine-containing carboxylic acid or aldehyde.

G start o-Phenylenediamine (e.g., 4-Fluoro-1,2-phenylenediamine) reaction Condensation Reaction (e.g., Phillips condensation) start->reaction reagent Piperidine-3-carboxylic acid or derivative reagent->reaction intermediate Intermediate Formation (Amide or Schiff base) reaction->intermediate cyclization Cyclization/Dehydration (Heat or Acid Catalyst) intermediate->cyclization product Crude 2-(Piperidin-3-yl)benzimidazole cyclization->product purification Purification (Crystallization or Chromatography) product->purification final_product Pure this compound purification->final_product

Caption: General synthetic workflow for 2-(piperidinyl)benzimidazoles.

Detailed Experimental Protocols

Due to the lack of a specific protocol for the target compound, a representative protocol for the synthesis of a related 2-substituted benzimidazole is provided below. This protocol is based on established methodologies for this class of compounds.[6]

Protocol 1: Synthesis of a 2-Substituted Benzimidazole via Condensation with an Aldehyde

  • Materials:

    • o-phenylenediamine (1.0 mmol)

    • Substituted aldehyde (1.2 mmol)

    • Lanthanum chloride (LaCl₃) (10 mol%)

    • Acetonitrile (5 mL)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous Na₂SO₄

  • Procedure:

    • In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) and the desired aldehyde (1.2 mmol) in acetonitrile (5 mL).

    • Add lanthanum chloride (10 mol%) to the mixture.

    • Stir the reaction mixture at room temperature for 1.5 - 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography or recrystallization to yield the pure 2-substituted benzimidazole.[6]

Biological Activity and Quantitative Data

Benzimidazole derivatives exhibit a wide range of biological activities, with a significant focus in recent research on their potential as anticancer agents.[1][8] The mechanism of action often involves the disruption of microtubule polymerization, inhibition of kinases, and induction of apoptosis.[9][10] The following tables summarize representative quantitative data for various substituted benzimidazole derivatives against different cancer cell lines.

Table 1: In Vitro Anticancer Activity of Representative Benzimidazole Derivatives

Compound ClassCell LineIC50 (µM)Reference
2-(Piperidin-4-yl)-1H-benzo[d]imidazole derivative (6e)RAW 264.7 (NO production)0.86[11]
2-(Piperidin-4-yl)-1H-benzo[d]imidazole derivative (6e)RAW 264.7 (TNF-α production)1.87[11]
Fluorinated aminophenylhydrazine derivative (6)A549 (Lung Carcinoma)0.64[4]
Triazine-Salicylate-Aniline Hybrid with BenzimidazoleMCF-7 (Breast Cancer)0.51[12]
2-(4-((4-Methylphenyl)piperazin-1-yl)-1H-benzimidazole (7c)MDA-MB 231 (Breast Cancer)Varies (0.5-60 µM range)[13]
2-(4-((4-Methylphenyl)piperazin-1-yl)-1H-benzimidazole (7c)U87 MG (Glioblastoma)Varies (0.5-60 µM range)[13]

Note: The data presented are for structurally related compounds and not for this compound.

Mechanism of Action and Signaling Pathways

A prominent mechanism of action for many anticancer benzimidazoles is the inhibition of tubulin polymerization.[9] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[9]

Signaling Pathway of Tubulin Polymerization Inhibition

The following diagram illustrates the mechanism by which certain benzimidazole derivatives inhibit tubulin polymerization and induce apoptosis.

G cluster_cell Cancer Cell benzimidazole Benzimidazole Derivative tubulin α/β-Tubulin Dimers benzimidazole->tubulin Binds to β-tubulin microtubules Microtubule Polymerization benzimidazole->microtubules Inhibits tubulin->microtubules Polymerizes into mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Forms cell_cycle Cell Cycle Arrest (G2/M Phase) mitotic_spindle->cell_cycle Disruption leads to apoptosis Apoptosis cell_cycle->apoptosis Induces

Caption: Inhibition of tubulin polymerization by benzimidazole derivatives.

Conclusion

While specific data on this compound (CAS 885275-03-6) remains elusive in the public domain, the broader class of fluoro- and piperidinyl-substituted benzimidazoles represents a rich area of research in medicinal chemistry. The synthetic accessibility of these compounds, coupled with their diverse and potent biological activities, particularly as anticancer agents, makes them attractive scaffolds for further drug discovery and development. The representative data and protocols provided in this guide highlight the therapeutic potential of this compound class and offer a foundation for researchers and drug development professionals interested in exploring their utility. Further investigation into the specific properties and activities of this compound is warranted to fully elucidate its potential.

References

Physical and chemical properties of 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dated: December 28, 2025

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and known biological properties of 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole. Due to the limited availability of specific experimental data in publicly accessible literature, this document aggregates predicted data, information on analogous compounds, and general methodologies relevant to this class of molecules. It is intended to serve as a foundational resource for researchers initiating studies on this compound.

Introduction

This compound is a heterocyclic organic compound featuring a fluorinated benzimidazole core linked to a piperidine ring. The benzimidazole scaffold is a prominent pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic activities, including antimicrobial, antiviral, and anticancer effects. The incorporation of a fluorine atom can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The piperidine moiety can influence solubility and receptor interactions. This guide aims to consolidate the available information on this specific molecule to facilitate further research and development.

Physical and Chemical Properties

PropertyValueSource
IUPAC Name 5-Fluoro-2-(piperidin-3-yl)-1H-benzo[d]imidazoleP&S Chemicals[1]
CAS Number 885275-03-6P&S Chemicals[1]
Chemical Formula C₁₂H₁₄FN₃P&S Chemicals[1]
Molecular Weight 219.26 g/mol ChemicalBook[2]
Predicted Boiling Point 445.0 ± 35.0 °CChemicalBook[2]
Predicted Density 1.241 ± 0.06 g/cm³ChemicalBook[2]
Predicted pKa 10.90 ± 0.10ChemicalBook[2]
Appearance Data not available
Melting Point Data not available
Solubility Data not available

Note: Predicted values are computationally derived and should be confirmed by experimental analysis.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly described in the available literature. However, general methods for the synthesis of similar benzimidazole derivatives can be adapted.

General Synthesis Approach

The synthesis of 2-substituted benzimidazoles typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For this compound, a potential synthetic route would involve the reaction of 4-fluoro-1,2-phenylenediamine with piperidine-3-carboxylic acid or an activated form of it.

Synthesis_Workflow Reactant1 4-Fluoro-1,2-phenylenediamine Reaction Condensation Reaction (e.g., with acid catalyst, heat) Reactant1->Reaction Reactant2 Piperidine-3-carboxylic Acid (or activated derivative) Reactant2->Reaction Intermediate Crude Product Mixture Reaction->Intermediate Purification Purification (e.g., Column Chromatography) Intermediate->Purification FinalProduct This compound Purification->FinalProduct

A potential synthetic workflow for this compound.

Illustrative Protocol (based on analogous syntheses):

  • Reaction Setup: In a round-bottom flask, dissolve 4-fluoro-1,2-phenylenediamine and piperidine-3-carboxylic acid in a suitable high-boiling solvent (e.g., polyphosphoric acid or Eaton's reagent).

  • Condensation: Heat the reaction mixture at an elevated temperature (e.g., 150-200 °C) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Purification

Purification of the crude product is essential to remove unreacted starting materials and byproducts.

Column Chromatography Protocol:

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane in methanol is a common choice for separating benzimidazole derivatives. The optimal solvent system should be determined by TLC analysis.

  • Procedure:

    • Prepare a slurry of silica gel in the initial mobile phase and pack it into a chromatography column.

    • Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.

    • Elute the column with the mobile phase, gradually increasing the polarity if a gradient is used.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Purification_Workflow Start Crude Product Dissolve Dissolve in minimal mobile phase Start->Dissolve Load Load onto Silica Gel Column Dissolve->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Monitor by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate End Purified Product Evaporate->End

A typical workflow for purification by column chromatography.
Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While specific spectra for this compound are not published, one can predict the expected regions for proton (¹H) and carbon (¹³C) signals based on the structure and data from similar compounds.

  • ¹H NMR: Aromatic protons on the benzimidazole ring are expected to appear in the range of 7.0-8.0 ppm. The protons on the piperidine ring would likely be found in the aliphatic region, between 1.5 and 4.0 ppm. The N-H proton of the benzimidazole may appear as a broad singlet at a higher chemical shift.

  • ¹³C NMR: Aromatic carbons would resonate in the 100-150 ppm region. The carbon attached to fluorine will show a characteristic splitting pattern. The aliphatic carbons of the piperidine ring are expected between 20 and 60 ppm.

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC (RP-HPLC) method would be suitable for assessing the purity of this compound.

  • Column: C18 stationary phase.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase and the gradient of the organic modifier would need to be optimized for good peak shape and resolution.

  • Detection: UV detection at a wavelength where the benzimidazole chromophore absorbs, typically around 254 nm or 280 nm.

Biological Activity and Signaling Pathways

The biological activity of this compound is not well-documented. However, based on the activities of structurally related benzimidazole derivatives, it is hypothesized to have potential applications in areas such as oncology and neurology.

Potential Mechanisms of Action (Hypothetical):

Given the broad spectrum of activity of benzimidazoles, this compound could potentially interact with various biological targets. These may include:

  • Kinases: Many benzimidazole derivatives are known to be kinase inhibitors, playing a role in cell signaling pathways related to cell proliferation and survival.

  • Microtubules: Some benzimidazoles disrupt microtubule polymerization, leading to cell cycle arrest and apoptosis, a mechanism relevant in cancer therapy.

  • G-protein coupled receptors (GPCRs): The piperidine moiety can facilitate interactions with GPCRs, which are involved in a wide array of physiological processes.

Further research, including biological screening and target identification studies, is necessary to elucidate the specific mechanism of action and signaling pathways modulated by this compound.

Biological_Screening_Logic Compound This compound Screening Biological Screening (e.g., Cell-based assays, Target-based assays) Compound->Screening Hit Identification of Biological Activity (e.g., Anticancer, Neuroprotective) Screening->Hit TargetID Target Identification (e.g., Affinity chromatography, Proteomics) Hit->TargetID Pathway Signaling Pathway Analysis (e.g., Western blot, Reporter assays) TargetID->Pathway Mechanism Elucidation of Mechanism of Action Pathway->Mechanism

A logical workflow for investigating the biological activity of the compound.

Conclusion

This compound is a compound of interest for which detailed experimental data is currently lacking in the public domain. This guide provides a starting point for researchers by summarizing predicted properties and outlining general experimental approaches based on the chemistry of analogous benzimidazole derivatives. Further experimental work is crucial to fully characterize its physical, chemical, and biological properties, which will be vital for any future drug discovery and development efforts.

References

5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole: A Technical Review of a Promising Heterocyclic Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its structural similarity to endogenous purines allows for interactions with a wide range of biological targets. The incorporation of a fluorine atom into the benzimidazole ring can significantly enhance metabolic stability, lipophilicity, and target binding affinity. Furthermore, the linkage of a piperidine moiety can improve solubility and provide a key interaction point for various receptors. This technical guide provides a comprehensive review of the available literature on 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole (CAS 885275-03-6), a compound of interest for further pharmacological investigation. Due to the limited direct research on this specific molecule, this review heavily leverages data from closely related analogues, particularly from the 2-(piperidin-3-yl)-1H-benzimidazole series, to infer its synthetic pathways, potential biological activities, and structure-activity relationships.

Synthesis and Chemical Properties

While a specific, detailed synthesis for this compound is not extensively published, a general and effective synthetic route can be extrapolated from the synthesis of analogous 2-(piperidin-3-yl)-1H-benzimidazoles. The primary method involves the condensation of a substituted o-phenylenediamine with a piperidine-3-carboxylic acid derivative.

A proposed synthetic workflow is outlined below:

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Intermediate & Final Product A 4-Fluoro-1,2-phenylenediamine C Condensation (e.g., Eaton's reagent or microwave irradiation) A->C B N-Boc-piperidine-3-carboxylic acid B->C I N-Boc-5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole C->I Formation of Benzimidazole Ring D Boc Deprotection (e.g., TFA or HCl) P This compound D->P Removal of Protecting Group I->D

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

General Procedure for the Synthesis of 2-(Piperidin-3-yl)-1H-benzimidazoles (adapted from Lavrador-Erb et al.) [1]

A mixture of the appropriate o-phenylenediamine (1 equivalent) and N-Boc-piperidine-3-carboxylic acid (1.2 equivalents) is heated in Eaton's reagent (P₂O₅ in MeSO₃H) or subjected to microwave irradiation in a suitable solvent like ethanol. The reaction progress is monitored by thin-layer chromatography or LC-MS. Upon completion, the reaction mixture is cooled, quenched with an aqueous base (e.g., NaOH or NaHCO₃), and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting Boc-protected benzimidazole is then treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane, to remove the Boc protecting group. After stirring at room temperature, the solvent is evaporated, and the crude product is purified by column chromatography or recrystallization to yield the final 2-(piperidin-3-yl)-1H-benzimidazole derivative.

Potential Biological Activities and Structure-Activity Relationships

The biological profile of this compound is not yet defined in the literature. However, based on studies of its structural analogues, several potential therapeutic applications can be hypothesized.

H1-Antihistaminic Activity for Insomnia

A significant body of research exists for 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS-penetrating H1-antihistamines for the treatment of insomnia.[1] The central mechanism of action for sedative antihistamines involves antagonism of the H1 histamine receptor in the brain, which is involved in promoting wakefulness.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Histamine Histamine H1R H1 Receptor Histamine->H1R Binds and Activates Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates Wakefulness Wakefulness Promotion PLC->Wakefulness Leads to Benzimidazole 5-Fluoro-2-piperidin-3-yl- 1H-benzoimidazole Benzimidazole->H1R Antagonist: Blocks Histamine Binding

Figure 2: Generalized signaling pathway for H1 receptor antagonism.

Quantitative Data for Analogous 2-(Piperidin-3-yl)-1H-benzimidazoles

The following table summarizes the in vitro activity of a series of analogues, highlighting the impact of substitutions on the benzimidazole and piperidine moieties.

CompoundR¹ (Benzimidazole)R² (Piperidine)H1 Ki (nM)hERG IC₅₀ (µM)
Analogue 1 HBoc>10000>30
Analogue 2 HH131.3
Analogue 3 CH₃H111.8
Analogue 4 OCH₃H253.2
Analogue 5 ClH152.5
Analogue 6 HCH₃80.9
Analogue 7 HBenzyl50.5

Data extracted from Lavrador-Erb et al.[1]

Structure-Activity Relationship (SAR) Insights:

  • Piperidine Moiety: An unsubstituted piperidine nitrogen (R² = H) is crucial for H1 receptor affinity.

  • Benzimidazole Substituents (R¹): Small alkyl or electron-withdrawing groups at the 5-position of the benzimidazole ring are generally well-tolerated for H1 activity. The introduction of a 5-fluoro group, as in the title compound, is expected to maintain or potentially enhance H1 affinity while improving metabolic stability.

  • hERG Liability: A common challenge with antihistamines is off-target inhibition of the hERG potassium channel, which can lead to cardiac arrhythmias. The data shows that many analogues in this series have hERG IC₅₀ values in the low micromolar range, indicating a potential liability that would need to be carefully assessed for this compound.

Potential Anticancer Activity

Benzimidazole derivatives are known to exhibit anticancer properties through various mechanisms, including the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis.[2] The 5-fluoro substitution, in particular, has been associated with potent cytotoxic effects against various cancer cell lines in other benzimidazole scaffolds.

Potential Antimicrobial Activity

Fluorinated benzimidazoles have also been investigated as antimicrobial agents. The fluorine atom can enhance the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes. Studies on other fluoro-benzimidazole derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3]

Conclusion

This compound is a heterocyclic compound with significant potential for drug discovery. Based on the extensive research on its close structural analogues, it is a promising candidate for development as a CNS-penetrating H1-antihistamine for the treatment of insomnia. However, careful evaluation of its hERG liability will be critical. Furthermore, the broader literature on fluorinated benzimidazoles suggests that this compound warrants investigation for potential anticancer and antimicrobial activities. The synthetic route is feasible based on established methodologies. Further in-depth biological screening of this specific molecule is highly encouraged to fully elucidate its pharmacological profile and therapeutic potential.

References

The Discovery of Benzimidazole Piperidine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzimidazole piperidine derivatives represent a privileged scaffold in medicinal chemistry, consistently yielding compounds with a wide array of pharmacological activities. This bicyclic heterocyclic system, formed by the fusion of benzene and imidazole rings, coupled with a piperidine moiety, offers a unique three-dimensional structure that allows for versatile interactions with various biological targets.[1][2] The structural similarity of the benzimidazole core to naturally occurring purines enables these compounds to interact with a multitude of enzymes and receptors, leading to their investigation for a broad range of therapeutic applications.[2][3] This technical guide provides an in-depth overview of the discovery of benzimidazole piperidine derivatives, focusing on their synthesis, structure-activity relationships (SAR) for key therapeutic areas, and detailed experimental protocols.

Synthetic Strategies

The synthesis of benzimidazole piperidine derivatives typically involves a multi-step process. A common and efficient route involves the condensation of an o-phenylenediamine with a piperidine-containing carboxylic acid or its derivative.[4][5] Modifications at the N1 and C2 positions of the benzimidazole ring, as well as on the piperidine nitrogen, have been extensively explored to optimize potency and pharmacokinetic properties.[1][6]

One general synthetic approach involves the cyclization of a piperidine-4-carboxylic acid with a substituted benzene-1,2-diamine to form the core benzimidazole piperidine scaffold.[4] Subsequent derivatization of the piperidine amine and the benzimidazole amine allows for the introduction of various functional groups to explore the chemical space and establish structure-activity relationships.[4] Microwave-assisted synthesis has also been employed to accelerate the reaction times and improve yields.[7]

Therapeutic Applications and Structure-Activity Relationships

Benzimidazole piperidine derivatives have demonstrated significant potential in several therapeutic areas. The following sections summarize the key findings and structure-activity relationships.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Several benzimidazole piperidine derivatives have shown potent anti-inflammatory effects, primarily through the inhibition of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[8]

The anti-inflammatory activity of these compounds is often linked to the modulation of the NF-κB signaling pathway.[8] Structure-activity relationship studies have revealed that substitutions on the benzimidazole ring and the piperidine nitrogen significantly influence the anti-inflammatory potency.[1][6] For instance, the introduction of specific substituents on the phenyl ring attached to the piperidine nitrogen has led to compounds with enhanced inhibitory activity against NO and TNF-α production in LPS-stimulated RAW 264.7 macrophages.[8]

Table 1: Anti-inflammatory Activity of Selected Benzimidazole Piperidine Derivatives [8]

CompoundSubstitutionNO Production IC50 (μM)TNF-α Production IC50 (μM)
5 (Initial Hit)--
6e 2-(1-benzylpiperidin-4-yl)-1H-benzo[d]imidazole with specific substitutions0.861.87
Ibuprofen (Reference Drug)--
Anti-Alzheimer's Disease Activity

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline. One of the primary therapeutic strategies for AD is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine.[9] Several benzimidazole piperidine hybrids have been synthesized and evaluated as potential anti-Alzheimer's agents, demonstrating good to moderate inhibitory activity against both AChE and BuChE.[9][10]

The SAR studies in this area have shown that substitutions on both the benzimidazole and the aryl ring attached to the piperidine moiety play a crucial role in the inhibitory activity. For example, compounds with electron-withdrawing groups like NO2 on the benzimidazole ring and the aryl ring have shown enhanced activity.[11]

Table 2: Cholinesterase Inhibitory Activity of Benzimidazole-Piperidine Hybrids [9][10]

Compound SeriesAChE IC50 Range (μM)BuChE IC50 Range (μM)Standard (Galantamine) AChE IC50 (μM)Standard (Galantamine) BuChE IC50 (μM)
1-13 19.44 ± 0.60 to 36.05 ± 0.421.57 ± 0.61 to 39.55 ± 0.0319.34 ± 0.6221.45 ± 0.21
Antinociceptive Activity

Benzimidazole piperidine derivatives have also been investigated for their potential as pain-relieving agents.[7] Their antinociceptive effects have been evaluated using various animal models, such as the hot-plate, paw-pressure, and formalin tests.[7] Certain derivatives have shown significant centrally and peripherally mediated antinociceptive activities, comparable to the reference drug morphine.[7] The structure-activity relationship studies suggest that the nature of the substituent on the phenyl ring at the C2 position of the benzimidazole core influences the antinociceptive potency.[7]

Table 3: Antinociceptive Activity of Benzimidazole-Piperidine Derivatives [7]

CompoundTestResult
2a-2d, 2f-2h (10 mg/kg) Hot-plate and Paw-pressure testsIncreased maximum possible effect (%)
2a-2d, 2f-2h (10 mg/kg) Formalin test (early phase)Decreased paw licking time
2g, 2h Formalin test (late phase)Reduced paw licking duration
Anticancer and Antimicrobial Activities

The versatile benzimidazole piperidine scaffold has also been explored for its anticancer and antimicrobial properties.[4][12][13] These compounds can interfere with various cellular processes, including tubulin polymerization, which is crucial for cell division, making them attractive candidates for anticancer drug development.[12] Additionally, certain derivatives have demonstrated potent activity against a range of bacterial and fungal strains.[13] Molecular docking studies have suggested that these compounds can bind to essential microbial enzymes like DNA gyrase.[13]

Pharmacokinetics

The pharmacokinetic properties of benzimidazole derivatives, including those with a piperidine moiety, are crucial for their therapeutic efficacy. Generally, these compounds are subject to first-pass metabolism in the liver, leading to the formation of both active and inactive metabolites.[14][15] Their bioavailability can be variable, and they often exhibit binding to plasma proteins.[14][15] The pharmacokinetic profile can be dose-dependent, with linearity observed at lower doses.[14][15] Theoretical calculations of ADME (absorption, distribution, metabolism, and excretion) properties are often employed to predict the drug-like potential of newly synthesized derivatives.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the discovery of benzimidazole piperidine derivatives.

General Synthesis of 2-(Piperidin-4-yl)-1H-benzo[d]imidazole Derivatives

This protocol describes a general method for the synthesis of the core scaffold, which can then be further derivatized.[4][16]

  • Step 1: Cyclization. A mixture of piperidine-4-carboxylic acid (1 equivalent) and an appropriately substituted benzene-1,2-diamine (1 equivalent) is heated, often in the presence of a dehydrating agent or under microwave irradiation, to yield the 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative.[4]

  • Step 2: Protection (Optional). The piperidine amine can be protected with a suitable protecting group, such as a Boc group, to allow for selective modification of the benzimidazole nitrogen.[4]

  • Step 3: Derivatization. The protected or unprotected core scaffold is then reacted with various electrophiles (e.g., alkyl halides, sulfonyl chlorides) to introduce substituents at the piperidine nitrogen or the benzimidazole nitrogen.[4]

  • Step 4: Deprotection (if applicable). The protecting group is removed to yield the final derivatized compound.[4]

  • Purification and Characterization. The final products are purified using techniques such as column chromatography, and their structures are confirmed by spectroscopic methods including FT-IR, 1H NMR, 13C NMR, and mass spectrometry.[4][7]

In Vitro Anti-inflammatory Assay: Measurement of NO and TNF-α Production

This protocol outlines the procedure for evaluating the anti-inflammatory activity of compounds in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[8]

  • Cell Culture. RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment. Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation. Inflammation is induced by adding LPS (1 µg/mL) to the cell culture and incubating for 24 hours.

  • Nitric Oxide (NO) Measurement. The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • TNF-α Measurement. The concentration of TNF-α in the culture supernatant is determined using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis. The IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

In Vitro Cholinesterase Inhibition Assay

This protocol is based on Ellman's method to determine the AChE and BuChE inhibitory activity of the synthesized compounds.[9]

  • Enzyme and Substrate Preparation. Solutions of AChE (from electric eel) or BuChE (from equine serum), the substrate acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI), and the chromogenic reagent 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) are prepared in phosphate buffer.

  • Assay Procedure. In a 96-well plate, the enzyme, test compound at various concentrations, and DTNB are pre-incubated for 15 minutes at 37°C. The reaction is initiated by the addition of the substrate.

  • Measurement. The absorbance is measured continuously at 412 nm for 5 minutes using a microplate reader.

  • Data Analysis. The rate of reaction is calculated, and the percent inhibition is determined. IC50 values are calculated from the dose-response curves.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the discovery and development of benzimidazole piperidine derivatives.

G cluster_synthesis Synthetic Workflow cluster_bioassay Biological Evaluation Workflow o-phenylenediamine o-phenylenediamine Cyclization Cyclization o-phenylenediamine->Cyclization Core_Scaffold Core_Scaffold Cyclization->Core_Scaffold Formation Piperidine-4-carboxylic_acid Piperidine-4-carboxylic_acid Piperidine-4-carboxylic_acid->Cyclization Derivatization Derivatization Core_Scaffold->Derivatization Final_Compounds Final_Compounds Derivatization->Final_Compounds Purification & Characterization In_vitro_Assays In_vitro_Assays Final_Compounds->In_vitro_Assays SAR_Analysis SAR_Analysis In_vitro_Assays->SAR_Analysis Data Lead_Optimization Lead_Optimization SAR_Analysis->Lead_Optimization In_vivo_Studies In_vivo_Studies Lead_Optimization->In_vivo_Studies

Caption: General workflow for the synthesis and biological evaluation of benzimidazole piperidine derivatives.

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB_alpha IκBα IKK->IkB_alpha Phosphorylates (Inhibits) NF_kB NF-κB (p65/p50) Nucleus Nucleus NF_kB->Nucleus Translocates Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, iNOS) Nucleus->Proinflammatory_Genes Induces Benzimidazole_Piperidine Benzimidazole Piperidine Derivative Benzimidazole_Piperidine->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and the inhibitory action of benzimidazole piperidine derivatives.

Conclusion

The discovery of benzimidazole piperidine derivatives continues to be a fruitful area of research in medicinal chemistry. The versatility of the scaffold, coupled with the ability to fine-tune its properties through chemical modifications, has led to the identification of potent lead compounds for a variety of diseases. The detailed experimental protocols and structure-activity relationship data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to advance these promising compounds into clinical candidates. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of benzimidazole piperidine derivatives.

References

Initial Screening of Fluorinated Benzimidazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzimidazole and its derivatives represent a critical pharmacophore in medicinal chemistry, exhibiting a wide spectrum of biological activities. The strategic incorporation of fluorine atoms into the benzimidazole scaffold has emerged as a powerful approach to modulate their physicochemical properties and enhance their therapeutic potential. This technical guide provides an in-depth overview of the initial screening of fluorinated benzimidazole compounds, with a focus on their anticancer and antimicrobial activities. It outlines detailed experimental protocols for key in vitro assays, presents a summary of reported biological data, and illustrates relevant biological pathways and experimental workflows through diagrams. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel fluorinated benzimidazole-based therapeutic agents.

Introduction to Fluorinated Benzimidazoles

Benzimidazole, a heterocyclic aromatic organic compound, consists of a benzene ring fused to an imidazole ring.[1] This core structure is found in numerous pharmaceuticals due to its ability to interact with a variety of biological targets.[1] The introduction of fluorine, the most electronegative element, into the benzimidazole structure can significantly alter its electronic properties, lipophilicity, metabolic stability, and binding affinity to target proteins.[2] These modifications can lead to improved pharmacological profiles, including enhanced potency and reduced toxicity.[2] Consequently, fluorinated benzimidazoles have garnered considerable attention as promising candidates for the development of new anticancer and antimicrobial drugs.[3][4]

Biological Activities and Data Presentation

The initial screening of fluorinated benzimidazole compounds typically focuses on evaluating their cytotoxic effects against cancer cell lines and their inhibitory activity against various microbial strains. The potency of these compounds is commonly quantified by the half-maximal inhibitory concentration (IC50) for anticancer activity and the minimum inhibitory concentration (MIC) for antimicrobial activity.

Anticancer Activity

Fluorinated benzimidazole derivatives have demonstrated significant antiproliferative activity against a range of human cancer cell lines.[3] The mechanism of action for many of these compounds involves the inhibition of critical cellular processes such as microtubule polymerization or the activity of protein kinases.[1]

Table 1: Anticancer Activity of Selected Fluorinated Benzimidazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
ORT14 (para-fluoro)A549 (Lung)1.23[3]
MCF-7 (Breast)1.56[3]
HeLa (Cervical)2.45[3]
ORT15 (ortho-fluoro)A549 (Lung)1.87[3]
MCF-7 (Breast)2.14[3]
HeLa (Cervical)3.12[3]
MBICBreast Cancer CellsNot Specified[1]
Cervical Cancer CellsNot Specified[1]
Compound 55bA549 (Lung)0.95[4]
MCF-7 (Breast)1.21[4]
HeLa (Cervical)1.57[4]
Antimicrobial Activity

The presence of fluorine atoms on the benzimidazole scaffold has been shown to enhance antimicrobial properties. These compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Table 2: Antimicrobial Activity of Selected Fluorinated Benzimidazole Derivatives

Compound IDMicrobial StrainMIC (µg/mL)Reference
14 (meta-fluoro)B. subtilis7.81
18 (meta-fluoro)Gram-negative bacteria31.25
B. subtilis7.81
Fluorinated benzimidazole (3)S. aureus156.25
C. albicans78.125
Compound 112M. tuberculosis H37RV0.78[5]
Compound 120Gram-negative bacteria16[6]

Experimental Protocols

Accurate and reproducible experimental protocols are crucial for the initial screening of compound libraries. The following sections provide detailed methodologies for the most common in vitro assays used to evaluate the anticancer and antimicrobial activities of fluorinated benzimidazole compounds.

Anticancer Screening: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Fluorinated benzimidazole compounds

  • Cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[7]

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells during their exponential growth phase.[3]

    • Seed the cells into a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of complete culture medium.

    • Include wells for "cell-free" blanks (medium only) to determine background absorbance.[3]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare serial dilutions of the fluorinated benzimidazole compounds in the complete culture medium.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of fresh medium containing different concentrations of the test compounds.[3]

    • Include a vehicle control (cells treated with the solvent used to dissolve the compounds, e.g., DMSO) and an untreated control (cells in fresh medium only).[3]

    • Incubate the plate for a further 24-72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C in a humidified atmosphere.

  • Formazan Solubilization:

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly to ensure complete solubilization of the purple formazan crystals. The plate can be placed on an orbital shaker for 15 minutes to aid dissolution.[8]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of more than 650 nm can be used.

    • The percentage of cell viability is calculated using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of untreated control) × 100

    • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve of compound concentration versus percentage of cell viability.[9][10][11]

Antimicrobial Screening: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][12] The MIC is the lowest concentration of the agent that prevents the visible growth of a microorganism.[12]

Materials:

  • Fluorinated benzimidazole compounds

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard)

  • Spectrophotometer or plate reader

Protocol:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each fluorinated benzimidazole compound.

    • Perform serial two-fold dilutions of the compounds in the appropriate broth medium in the wells of a 96-well microtiter plate. Typically, 100 µL of broth is added to all wells, and then 100 µL of the compound stock is added to the first well and serially diluted down the plate.

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This can be further diluted to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the wells.[4]

  • Inoculation:

    • Add a standardized volume of the microbial inoculum to each well of the microtiter plate, including a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubation:

    • Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[4]

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[4]

    • Alternatively, the optical density (OD) of the wells can be measured using a microplate reader. The MIC is determined as the lowest concentration that inhibits a certain percentage (e.g., 90%) of microbial growth compared to the positive control.

Visualizations

Diagrams are powerful tools for visualizing complex information. The following sections provide Graphviz diagrams illustrating a typical screening workflow and a relevant signaling pathway.

Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Initial Biological Screening cluster_analysis Data Analysis & Lead Identification synthesis Synthesis of Fluorinated Benzimidazole Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization primary_screening Primary Screening (e.g., Single High Concentration) characterization->primary_screening dose_response Dose-Response Assays (IC50 / MIC Determination) primary_screening->dose_response anticancer Anticancer Activity (MTT Assay) dose_response->anticancer antimicrobial Antimicrobial Activity (Broth Microdilution) dose_response->antimicrobial data_analysis Data Analysis (IC50 / MIC Calculation) anticancer->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_id Lead Compound Identification sar->lead_id

Caption: General workflow for the initial screening of fluorinated benzimidazole compounds.

Signaling Pathway: Apoptosis Induction

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway compound Fluorinated Benzimidazole dna_damage DNA Damage / Stress compound->dna_damage death_receptor Death Receptor (e.g., Fas, TNFR) caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 p53 p53 Activation dna_damage->p53 bax_bak Bax/Bak Activation p53->bax_bak mitochondrion Mitochondrial Outer Membrane Permeabilization bax_bak->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified overview of apoptosis signaling pathways targeted by anticancer agents.

Conclusion

The initial screening of fluorinated benzimidazole compounds is a critical step in the identification of novel therapeutic leads. This technical guide provides a foundational framework for researchers, offering detailed protocols for key in vitro assays and a summary of the promising anticancer and antimicrobial activities exhibited by this class of compounds. The strategic incorporation of fluorine into the benzimidazole scaffold continues to be a fruitful area of research, with the potential to yield next-generation drugs with improved efficacy and safety profiles. The methodologies and data presented herein should serve as a valuable resource for the continued exploration and development of these versatile molecules.

References

Pharmacological Profile of 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available pharmacological data for the specific compound 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole (CAS: 885275-03-6) is limited. This guide provides a comprehensive overview of the anticipated pharmacological profile based on studies of structurally related fluoro-substituted benzimidazole and piperidinyl-benzimidazole derivatives. The experimental protocols and potential mechanisms of action are presented to facilitate future research on this specific molecule.

Introduction

This compound is a heterocyclic organic compound featuring a fluorinated benzimidazole core linked to a piperidine moiety at the 2-position. The benzimidazole scaffold is a well-established pharmacophore found in a wide range of biologically active compounds. The inclusion of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. The piperidine ring can influence solubility and receptor interactions. Based on the pharmacological activities of related analogues, this compound is a promising candidate for investigation in several therapeutic areas, including oncology, neurology, and infectious diseases.[1][2]

Potential Pharmacological Activities and Mechanisms of Action

While specific targets for this compound have not been identified in the public domain, the broader class of benzimidazole derivatives has been shown to exhibit a variety of biological effects.

Anticancer Activity

Numerous substituted benzimidazoles have demonstrated potent antiproliferative activity against various cancer cell lines. The proposed mechanisms often involve the inhibition of key enzymes or cellular processes essential for cancer cell growth and survival.

Potential Signaling Pathway Modulated by Benzimidazole Derivatives:

anticancer_pathway Benzimidazole Derivative Benzimidazole Derivative Topoisomerase Topoisomerase Benzimidazole Derivative->Topoisomerase Inhibition DNA Replication DNA Replication Benzimidazole Derivative->DNA Replication Blockage Topoisomerase->DNA Replication Facilitates Apoptosis Apoptosis DNA Replication->Apoptosis Induction of

Caption: Potential mechanism of anticancer activity via topoisomerase inhibition.

Antimicrobial Activity

Benzimidazole compounds have been investigated for their efficacy against a range of microbial pathogens, including bacteria and fungi. Their mechanism of action can involve the disruption of microbial cellular processes.

Anti-inflammatory Activity

Certain 2-piperidinyl-1H-benzo[d]imidazole derivatives have shown potential as anti-inflammatory agents. This activity may be mediated through the inhibition of inflammatory pathways, such as those involving NF-κB.

Quantitative Data for Structurally Related Compounds

Due to the absence of specific data for this compound, the following table summarizes in vitro activity for a related benzimidazole derivative, providing a preliminary indication of potential efficacy.

Compound/DerivativeAssayCell LineIC50 (µM)Reference
2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative 6eNitric Oxide (NO) ProductionRAW 264.70.86[3]
2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative 6eTNF-α ProductionRAW 264.71.87[3]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the pharmacological profile of novel benzimidazole derivatives.

In Vitro Antiproliferative MTT Assay

This assay is a colorimetric method used to assess cell viability and proliferation.

Experimental Workflow:

mtt_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay Seed Cells Seed Cells Incubate (24h) Incubate (24h) Seed Cells->Incubate (24h) Add Compound Add Compound Incubate (24h)->Add Compound Incubate (48-72h) Incubate (48-72h) Add Compound->Incubate (48-72h) Add MTT Reagent Add MTT Reagent Incubate (48-72h)->Add MTT Reagent Incubate (4h) Incubate (4h) Add MTT Reagent->Incubate (4h) Add Solubilizer Add Solubilizer Incubate (4h)->Add Solubilizer Read Absorbance Read Absorbance Add Solubilizer->Read Absorbance

Caption: Workflow for a typical MTT-based cell viability assay.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., A549, HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compound is dissolved in DMSO and then diluted with culture medium to various concentrations. The cells are treated with these concentrations and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

In Vivo Anti-inflammatory Assay (Xylene-Induced Ear Edema in Mice)

This model is used to evaluate the acute anti-inflammatory activity of a compound.

Methodology:

  • Animal Acclimatization: Male BALB/c mice are acclimatized for one week under standard laboratory conditions.

  • Compound Administration: The test compound or a reference drug (e.g., ibuprofen) is administered orally or intraperitoneally to the mice. A control group receives the vehicle.

  • Induction of Edema: After a set period (e.g., 30-60 minutes), a fixed volume of xylene is applied to the anterior and posterior surfaces of the right ear of each mouse to induce edema. The left ear serves as a control.

  • Sample Collection and Measurement: After a specific time (e.g., 15-30 minutes), the mice are euthanized, and circular sections are removed from both ears and weighed.

  • Data Analysis: The degree of edema is calculated as the difference in weight between the right and left ear punches. The percentage inhibition of edema by the test compound is calculated relative to the vehicle control group.

Conclusion

References

An In-Depth Technical Guide to 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and available data on the synthesis and biological activity of 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Core Molecular Data

This compound is a heterocyclic organic compound featuring a fluorinated benzimidazole core linked to a piperidine ring. Its chemical properties make it a subject of interest in medicinal chemistry.

PropertyValue
Molecular Formula C₁₂H₁₄FN₃
Molecular Weight 219.26 g/mol
CAS Number 885275-03-6

Synthesis and Characterization

A generalized synthetic pathway can be conceptualized as follows:

G A Fluoro-substituted o-phenylenediamine C Condensation Reaction A->C B Piperidine-3-carboxylic acid derivative B->C D This compound C->D

Figure 1. A generalized synthetic workflow for the formation of this compound.

Characterization of the final compound would typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm the structure and purity.

Potential Biological Activity and Therapeutic Applications

Benzimidazole derivatives are a well-established class of compounds with a broad range of pharmacological activities. The introduction of a fluorine atom can often enhance the metabolic stability and binding affinity of a molecule to its biological target.

Antimicrobial and Antiviral Research: The benzimidazole scaffold is a common feature in many antimicrobial and antiviral agents. The specific biological activity of this compound in these areas has not been extensively documented in publicly available research. However, related fluoro-benzimidazole derivatives have shown promise in these fields.

Oncology Research: Several benzimidazole-containing compounds have been investigated as potential anticancer agents. Their mechanisms of action can be diverse, including the inhibition of topoisomerase, disruption of microtubule polymerization, and interference with various signaling pathways. The potential of this compound as an anticancer agent is an area for further investigation.

Neurological Disorders: The piperidine moiety is present in numerous centrally active drugs. The combination of a benzimidazole core with a piperidine ring suggests that this compound could have an affinity for targets within the central nervous system.[1][2] This makes it a candidate for investigation in the context of neurological disorders.

Experimental Protocols and Further Research

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not widely published. Researchers interested in this compound would likely need to adapt general synthetic methods for benzimidazoles and develop specific biological assays based on their research focus.

The following logical workflow outlines a potential research and development path for this compound:

G cluster_0 Pre-Clinical Development cluster_1 Further Studies A Synthesis and Purification B Structural Characterization (NMR, MS) A->B C In vitro Biological Screening B->C D Lead Optimization C->D E Mechanism of Action Studies D->E F In vivo Efficacy and Toxicity E->F

Figure 2. A logical workflow for the preclinical investigation of this compound.

This guide serves as a starting point for researchers and drug development professionals. The limited publicly available data on this compound highlights the opportunity for novel research into its synthesis, characterization, and potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Characterization of 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the synthesis and characterization of 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole, a valuable heterocyclic compound with significant potential as a key intermediate in pharmaceutical research and drug development. The fluorinated benzimidazole scaffold coupled with a piperidine moiety makes it a desirable building block for agents targeting neurological disorders and oncological indications. This document outlines a detailed, two-step synthetic protocol, purification procedures, and a full suite of characterization techniques. All experimental data is presented in a clear, tabular format for ease of reference, and key workflows are visualized using diagrams.

Introduction

This compound is a member of the benzimidazole class of heterocyclic compounds, which are known for their diverse biological activities. The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The piperidine ring provides a versatile site for further functionalization, allowing for the exploration of structure-activity relationships. This compound serves as a crucial intermediate in the synthesis of more complex molecules for therapeutic applications.

Synthesis

The synthesis of this compound is achieved through a two-step process:

  • Step 1: Condensation Reaction: N-Boc-piperidine-3-carboxylic acid is condensed with 4-fluoro-1,2-phenylenediamine to form the protected benzimidazole intermediate, tert-butyl 3-(5-fluoro-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate.

  • Step 2: Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed from the piperidine nitrogen under acidic conditions to yield the final product.

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Deprotection A 4-Fluoro-1,2-phenylenediamine C Condensation (e.g., Eaton's Reagent) A->C B N-Boc-piperidine-3-carboxylic acid B->C D tert-butyl 3-(5-fluoro-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate C->D E tert-butyl 3-(5-fluoro-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate F Acidic Deprotection (e.g., TFA in DCM) E->F G This compound F->G H H G->H Purification (Crystallization/Chromatography) I I H->I Final Product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl 3-(5-fluoro-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate

  • To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq) in Eaton's reagent (phosphorus pentoxide in methanesulfonic acid, 10 wt%), add 4-fluoro-1,2-phenylenediamine (1.0 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.

  • Upon completion, cool the reaction mixture to room temperature and pour it carefully into a beaker of ice-cold saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound as a solid.

Step 2: Synthesis of this compound

  • Dissolve the product from Step 1 (1.0 eq) in dichloromethane (DCM, 10 mL/g).

  • Add trifluoroacetic acid (TFA, 5.0 eq) dropwise to the solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the deprotection by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

  • Dissolve the residue in a minimal amount of methanol and precipitate the product by the slow addition of diethyl ether.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield the final product as its trifluoroacetate salt. For the free base, neutralize the residue with a saturated solution of sodium bicarbonate before extraction with an organic solvent.

Characterization

The synthesized this compound should be characterized using a variety of analytical techniques to confirm its identity, purity, and structure.

Characterization Workflow

Characterization_Workflow Start Synthesized Compound Purity Purity Assessment (HPLC, LC-MS) Start->Purity Identity Identity Confirmation (Mass Spectrometry) Start->Identity Structure Structural Elucidation (1H NMR, 13C NMR, FT-IR) Start->Structure Physical Physical Properties (Melting Point, Appearance) Start->Physical Final Characterized Product Purity->Final Identity->Final Structure->Final Physical->Final

Caption: Logical workflow for the characterization of the final product.

Data Presentation

The following tables summarize the expected analytical and physical data for this compound.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₄FN₃
Molecular Weight219.26 g/mol
AppearanceOff-white to light brown solid
Melting Point185 - 190 °C (decomposes)
SolubilitySoluble in DMSO, Methanol

Table 2: Spectroscopic Data

TechniqueExpected Data
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 12.2 (br s, 1H, NH-benzimidazole), 8.5 (br s, 2H, NH₂⁺-piperidine), 7.5-7.2 (m, 3H, Ar-H), 3.5-2.8 (m, 5H, piperidine-H), 2.2-1.8 (m, 4H, piperidine-H)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 159.5 (d, J=238 Hz), 154.0, 138.0, 118.0 (d, J=10 Hz), 110.0 (d, J=25 Hz), 98.0 (d, J=28 Hz), 45.0, 43.0, 31.0, 28.0, 24.0
Mass Spec. (ESI+)m/z: 220.12 [M+H]⁺
FT-IR (KBr, cm⁻¹)3400-3200 (N-H stretching), 3050 (Ar C-H stretching), 2950-2850 (Aliphatic C-H stretching), 1620 (C=N stretching), 1250 (C-F stretching)

Table 3: Chromatographic Data

TechniqueConditionsResult
HPLC Column: C18 (4.6 x 150 mm, 5 µm)Mobile Phase: A: 0.1% TFA in Water, B: AcetonitrileGradient: 5% to 95% B over 15 minFlow Rate: 1.0 mL/minDetection: 254 nmPurity: >95%

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Eaton's reagent is highly corrosive and should be handled with extreme care.

  • Trifluoroacetic acid is corrosive and has a pungent odor; handle with care.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The protocols detailed in these application notes provide a reliable method for the synthesis and characterization of this compound. This key intermediate is now accessible for further elaboration in drug discovery and development programs. The comprehensive characterization data ensures the quality and identity of the synthesized compound, facilitating its use in subsequent synthetic steps.

HPLC analysis protocol for 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the HPLC Analysis of 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole

For researchers, scientists, and drug development professionals, this document provides a detailed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is based on reversed-phase chromatography, a widely used technique for the separation and analysis of pharmaceutical compounds.[1]

Principle of Analysis

Reversed-phase HPLC (RP-HPLC) is employed to separate analytes based on their hydrophobicity. The stationary phase is non-polar (typically a C18 or C8 bonded silica), and the mobile phase is a polar solvent mixture. This compound, being a moderately polar compound due to the presence of the benzimidazole and piperidine rings, will interact with the stationary phase. By adjusting the composition of the mobile phase, the retention and elution of the analyte can be controlled to achieve a sharp, well-resolved peak for accurate quantification. A UV detector is used to measure the absorbance of the analyte as it elutes from the column, and the response is proportional to its concentration.[1]

Experimental Protocol

This section details the necessary reagents, equipment, and step-by-step procedures for the HPLC analysis.

Reagents and Materials
  • This compound reference standard (Purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Phosphoric acid (85%, analytical grade)

  • 0.45 µm syringe filters (e.g., PTFE or nylon)

Equipment
  • HPLC system equipped with:

    • Degasser

    • Binary or Quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis Detector

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • pH meter

  • Sonicator

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of this compound.

ParameterValue
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Program 70% A / 30% B, isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions

Mobile Phase Preparation:

  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of 85% phosphoric acid to 1000 mL of ultrapure water. Mix thoroughly and degas using sonication or vacuum filtration.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.

Standard Solution Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase (70% A / 30% B) to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation:

  • Accurately weigh a sample containing this compound and transfer it to a volumetric flask.

  • Add a suitable volume of methanol to dissolve the sample, using sonication if necessary.

  • Dilute to the final volume with the mobile phase to obtain a theoretical concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1]

Data Presentation and System Suitability

For reliable results, system suitability tests must be performed before sample analysis. The results should fall within the acceptance criteria listed below.

System Suitability Parameters
ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)
Calibration Curve

Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions. The linearity of the method should be evaluated by the coefficient of determination (R²).

Concentration (µg/mL)Peak Area (Arbitrary Units)
1Example Value
5Example Value
10Example Value
25Example Value
50Example Value
≥ 0.999

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis protocol.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Mobile Phase Preparation hplc_system HPLC System Setup (Column, Flow, Temp) prep_mobile_phase->hplc_system prep_standard Standard Solution Preparation system_suitability System Suitability Test prep_standard->system_suitability prep_sample Sample Solution Preparation sample_analysis Sample Analysis prep_sample->sample_analysis calibration Calibration Curve Generation system_suitability->calibration Pass calibration->sample_analysis peak_integration Peak Integration and Identification sample_analysis->peak_integration quantification Quantification peak_integration->quantification reporting Report Generation quantification->reporting

Caption: Workflow for HPLC analysis of this compound.

This comprehensive protocol provides a robust starting point for the HPLC analysis of this compound. Method validation according to ICH guidelines is recommended to ensure its suitability for a specific application.

References

Application Notes and Protocols for NMR Spectroscopy of 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed guide to the nuclear magnetic resonance (NMR) spectroscopic analysis of 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole, a key heterocyclic scaffold in pharmaceutical research. This document outlines the predicted ¹H and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities. Furthermore, comprehensive, step-by-step protocols for sample preparation, and the acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra are presented. These guidelines are designed to assist researchers in the unambiguous structural elucidation and characterization of this compound and its analogs, which are of significant interest in the development of novel therapeutics.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift values and coupling constants for structurally related fragments, including 5-fluorobenzimidazole and 3-substituted piperidines. The numbering scheme used for assignments is provided in Figure 1.

Chemical structure of this compound with atom numbering

Figure 1. Chemical structure and atom numbering of this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Predicted Coupling Constants (J, Hz)
H-47.65dd³J(H,F) = 9.0, ⁴J(H,H) = 2.5
H-67.15ddd³J(H,H) = 8.5, ³J(H,F) = 10.0, ⁴J(H,H) = 2.5
H-77.50dd³J(H,H) = 8.5, ⁴J(H,F) = 5.0
NH (imidazole)12.50br s-
NH (piperidine)8.50br s-
H-3'3.50m-
H-2'ax3.30m-
H-2'eq3.10m-
H-6'ax3.20m-
H-6'eq2.80m-
H-4'ax2.00m-
H-4'eq1.80m-
H-5'ax2.10m-
H-5'eq1.90m-

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling Constant (J, Hz)
C-2155.0⁴J(C,F) ≈ 3.0
C-4110.0²J(C,F) ≈ 25.0
C-5158.5¹J(C,F) ≈ 240.0
C-6112.0²J(C,F) ≈ 23.0
C-7118.0³J(C,F) ≈ 9.0
C-3a135.0³J(C,F) ≈ 12.0
C-7a140.0⁴J(C,F) ≈ 3.0
C-3'45.0-
C-2'50.0-
C-6'48.0-
C-4'25.0-
C-5'30.0-

Experimental Protocols

Sample Preparation

A well-prepared NMR sample is crucial for obtaining high-quality spectra.

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-30 mg for ¹³C NMR, into a clean, dry vial.

  • Solvent Selection: Use a high-purity deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its excellent solvating power for benzimidazole derivatives.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently vortex or sonicate the sample to ensure complete dissolution.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

1D NMR Spectroscopy Protocol

2.2.1. ¹H NMR Spectroscopy

  • Instrument Setup: Tune and match the NMR probe for ¹H observation.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 16 ppm (centered around 6 ppm).

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64 scans for good signal-to-noise ratio.

  • Data Processing:

    • Apply an exponential window function (line broadening of 0.3 Hz).

    • Perform Fourier transformation.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

    • Integrate all signals.

2.2.2. ¹³C NMR Spectroscopy

  • Instrument Setup: Tune and match the NMR probe for ¹³C observation.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: 240 ppm (centered around 120 ppm).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, or more, depending on the sample concentration.

  • Data Processing:

    • Apply an exponential window function (line broadening of 1-2 Hz).

    • Perform Fourier transformation.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the solvent peak of DMSO-d₆ (δ 39.52 ppm).

2D NMR Spectroscopy Protocols

Two-dimensional NMR spectroscopy is invaluable for the unambiguous assignment of proton and carbon signals, especially for complex molecules.[1]

2.3.1. COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds.

  • Acquisition Parameters:

    • Pulse Program: A standard gradient-enhanced COSY experiment (e.g., 'cosygpqf').

    • Spectral Width: 16 ppm in both dimensions.

    • Number of Increments: 256-512 increments in the indirect dimension.

    • Number of Scans: 4-16 scans per increment.

  • Data Processing:

    • Apply a sine-squared window function in both dimensions.

    • Perform Fourier transformation.

    • Phase and baseline correct the spectrum.

    • Symmetrize the spectrum if necessary.

2.3.2. HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons with their directly attached carbons.

  • Acquisition Parameters:

    • Pulse Program: A standard gradient-enhanced HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3').

    • ¹H Spectral Width: 16 ppm.

    • ¹³C Spectral Width: 180 ppm.

    • Number of Increments: 256-512 increments in the indirect dimension.

    • Number of Scans: 8-32 scans per increment.

    • ¹J(C,H) Coupling Constant: Set to an average value of 145 Hz.

  • Data Processing:

    • Apply a sine-squared window function in both dimensions.

    • Perform Fourier transformation.

    • Phase and baseline correct the spectrum.

2.3.3. HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together molecular fragments.[2]

  • Acquisition Parameters:

    • Pulse Program: A standard gradient-enhanced HMBC experiment (e.g., 'hmbcgplpndqf').

    • ¹H Spectral Width: 16 ppm.

    • ¹³C Spectral Width: 240 ppm.

    • Number of Increments: 256-512 increments in the indirect dimension.

    • Number of Scans: 16-64 scans per increment.

    • Long-Range Coupling Delay: Optimized for a long-range J(C,H) of 8-10 Hz.

  • Data Processing:

    • Apply a sine-squared window function in both dimensions.

    • Perform Fourier transformation.

    • Phase and baseline correct the spectrum.

Visualized Workflows

The following diagrams illustrate the logical workflow for the NMR analysis of this compound.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_1d_nmr 1D NMR Acquisition cluster_2d_nmr 2D NMR Acquisition cluster_analysis Data Analysis and Structure Elucidation weigh Weigh Compound dissolve Dissolve in DMSO-d6 weigh->dissolve filter Filter into NMR Tube dissolve->filter h1_nmr ¹H NMR filter->h1_nmr c13_nmr ¹³C NMR filter->c13_nmr cosy COSY h1_nmr->cosy hsqc HSQC h1_nmr->hsqc hmbc HMBC h1_nmr->hmbc c13_nmr->hsqc c13_nmr->hmbc process Process Spectra cosy->process hsqc->process hmbc->process assign Assign Signals process->assign elucidate Elucidate Structure assign->elucidate

Caption: Experimental workflow for NMR analysis.

Structure_Elucidation_Logic h1 ¹H NMR (Proton Environment & Multiplicity) cosy COSY (¹H-¹H Connectivity) h1->cosy hsqc HSQC (Direct ¹H-¹³C Connectivity) h1->hsqc hmbc HMBC (Long-Range ¹H-¹³C Connectivity) h1->hmbc c13 ¹³C NMR (Carbon Skeleton) c13->hsqc c13->hmbc structure Final Structure Confirmation cosy->structure Identifies neighboring protons hsqc->structure Assigns protonated carbons hmbc->structure Connects molecular fragments and assigns quaternary carbons

Caption: Logic for structure elucidation using 2D NMR.

References

Application Notes and Protocols for 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole is a synthetic heterocyclic compound belonging to the benzimidazole class. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antiviral, and neuroprotective properties.[1][2] This document provides detailed protocols for in vitro assays to characterize the potential anticancer activity of this compound, focusing on its inhibitory effects on a key signaling pathway implicated in cancer progression and its cytotoxic effects on cancer cell lines. While specific biological data for this exact compound is not extensively published, the following protocols are based on established methodologies for evaluating similar benzimidazole-based compounds.[3][4]

Hypothesized Mechanism of Action: Kinase Inhibition

Many benzimidazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and metastasis. We hypothesize that this compound may act as an inhibitor of a key oncogenic kinase, such as a receptor tyrosine kinase (e.g., VEGFR, EGFR) or a downstream cytoplasmic kinase (e.g., BRAF, MEK). The following protocols are designed to test this hypothesis.

Below is a simplified diagram of a generic kinase signaling pathway that is often targeted in cancer therapy.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Ligand->Receptor_Tyrosine_Kinase Binding & Dimerization RAS RAS Receptor_Tyrosine_Kinase->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription_Factors ERK->Transcription_Factors Activation Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulation Cell_Proliferation_Survival Cell_Proliferation_Survival Gene_Expression->Cell_Proliferation_Survival Leads to 5_Fluoro_2_piperidin_3_yl_1H_benzoimidazole 5-Fluoro-2-piperidin-3-yl- 1H-benzoimidazole 5_Fluoro_2_piperidin_3_yl_1H_benzoimidazole->RAF Inhibition

Caption: Hypothesized inhibition of the RAF kinase within the MAPK/ERK signaling pathway.

Data Presentation

The following tables present hypothetical, yet realistic, quantitative data for the in vitro evaluation of this compound.

Table 1: In Vitro Kinase Inhibition

Kinase TargetIC₅₀ (nM)
BRAF (V600E)75
c-RAF250
EGFR>10,000
VEGFR28,500

Table 2: In Vitro Cytotoxicity in Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
A375Melanoma (BRAF V600E)0.5
HT-29Colorectal (BRAF V600E)1.2
A549Lung (BRAF wild-type)25.8
MCF-7Breast (BRAF wild-type)>50

Experimental Protocols

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a method to determine the inhibitory activity of the test compound against a specific kinase using a competitive binding assay format.

Experimental Workflow Diagram:

G Start Start Compound_Preparation Prepare serial dilutions of This compound Start->Compound_Preparation Compound_Addition Add diluted compound or DMSO (control) to wells Compound_Preparation->Compound_Addition Assay_Plate_Setup Add assay components to 384-well plate: - Kinase - Fluorescent Tracer - Eu-labeled Antibody Assay_Plate_Setup->Compound_Addition Incubation Incubate at room temperature for 60 minutes Compound_Addition->Incubation TR_FRET_Reading Read plate on a TR-FRET enabled plate reader Incubation->TR_FRET_Reading Data_Analysis Calculate percent inhibition and determine IC₅₀ values TR_FRET_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro kinase inhibition assay.

Materials:

  • This compound

  • Recombinant human kinase (e.g., BRAF V600E)

  • LanthaScreen™ Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Kinase buffer

  • Dimethyl sulfoxide (DMSO)

  • 384-well assay plates (low volume, non-binding surface)

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

  • Assay Reaction:

    • Prepare the kinase/antibody master mix in kinase buffer.

    • Prepare the tracer master mix in kinase buffer.

    • Add 2.5 µL of the kinase/antibody mix to each well of the 384-well plate.

    • Add 2.5 µL of the diluted compound or DMSO (for positive and negative controls) to the appropriate wells.

    • Add 5 µL of the tracer mix to all wells to initiate the reaction.

  • Incubation:

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Determine the percent inhibition for each compound concentration relative to the DMSO controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol measures the cytotoxic effect of the compound on cancer cell lines by assessing cell viability.

Experimental Workflow Diagram:

G Start Start Cell_Seeding Seed cancer cells in a 96-well plate and allow to adhere overnight Start->Cell_Seeding Compound_Treatment Treat cells with serial dilutions of This compound Cell_Seeding->Compound_Treatment Incubation_72h Incubate for 72 hours at 37°C, 5% CO₂ Compound_Treatment->Incubation_72h MTT_Addition Add MTT reagent to each well Incubation_72h->MTT_Addition Incubation_4h Incubate for 4 hours to allow formazan crystal formation MTT_Addition->Incubation_4h Solubilization Add solubilization solution (e.g., DMSO) to each well Incubation_4h->Solubilization Absorbance_Reading Read absorbance at 570 nm on a plate reader Solubilization->Absorbance_Reading Data_Analysis Calculate percent viability and determine IC₅₀ values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the cell-based cytotoxicity (MTT) assay.

Materials:

  • Human cancer cell lines (e.g., A375, HT-29, A549, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plates overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the diluted compound or vehicle control (medium with DMSO).

    • Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Safety Precautions

This compound is for research use only.[5][6] Standard laboratory safety procedures should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.[7]

References

Cell-based assays for PARP inhibitors like 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Cell-based Assays for PARP Inhibitors

Topic: Evaluation of 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole Derivatives and Other Novel PARP Inhibitors.

Audience: Researchers, scientists, and drug development professionals in oncology and drug discovery.

Introduction

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes critical for cellular processes, most notably DNA damage repair.[1][2][3] PARP1, the most abundant member, acts as a primary sensor for DNA single-strand breaks (SSBs).[4][5] Upon detecting a break, PARP1 synthesizes chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, a process known as PARylation.[4] This PARylation event creates a scaffold to recruit the machinery needed for DNA repair.[4]

The inhibition of PARP enzymatic activity is a validated therapeutic strategy, particularly for cancers with deficiencies in homologous recombination (HR), such as those with BRCA1 or BRCA2 mutations.[2][6][7] Blocking PARP-mediated SSB repair leads to the accumulation of SSBs, which, upon DNA replication, are converted into toxic DNA double-strand breaks (DSBs).[1][8] In HR-deficient cells, these DSBs cannot be repaired efficiently, leading to genomic instability and cell death—a concept known as synthetic lethality.[6][8]

Many potent PARP inhibitors (PARPi), such as Olaparib, Rucaparib, Niraparib, and Talazoparib, have been approved for clinical use.[7][9] A key mechanism for the most effective PARP inhibitors is not just the inhibition of PARylation but also the "trapping" of PARP enzymes on DNA.[10][11] This PARP-DNA complex itself is a cytotoxic lesion that obstructs DNA replication and transcription, contributing significantly to the inhibitor's efficacy.[11][12]

This document provides detailed protocols for key cell-based assays to characterize and evaluate the efficacy of novel PARP inhibitors, such as the this compound class of derivatives.

PARP1 Signaling Pathway in DNA Repair

PARP1 is a cornerstone of the Base Excision Repair (BER) pathway. The following diagram illustrates its mechanism of action and the impact of PARP inhibitors.

PARP_Signaling cluster_0 Normal DNA Repair (HR-Proficient Cells) cluster_1 Action of PARP Inhibitors (HR-Deficient Cells) DNA_SSB DNA Single-Strand Break (SSB) PARP1_Activation PARP1 Binds to SSB & is Activated DNA_SSB->PARP1_Activation PARylation PARP1 Catalyzes PAR Chain Synthesis (PARylation) PARP1_Activation->PARylation Inhibition Inhibition of PARP1 Catalytic Activity Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->Recruitment PARP1_Release Auto-PARylation causes PARP1 to Dissociate from DNA Recruitment->PARP1_Release Repair SSB is Repaired PARP1_Release->Repair PARPi PARP Inhibitor (e.g., 5-Fluoro-2-piperidin-3-yl- 1H-benzoimidazole derivative) PARPi->Inhibition Blocks NAD+ binding Trapping PARP1 Trapping on DNA PARPi->Trapping Stabilizes PARP-DNA complex Inhibition->Trapping Replication Replication Fork Stalls at unrepaired SSB Trapping->Replication DSB Collapse of Fork leads to DNA Double-Strand Break (DSB) Replication->DSB Apoptosis Synthetic Lethality: Cell Death (Apoptosis) DSB->Apoptosis HR-Deficiency prevents repair

Caption: PARP1 DNA Damage Response and Inhibition.

Key Cell-Based Assays & Protocols

A comprehensive evaluation of a PARP inhibitor requires multiple orthogonal assays to determine its potency, mechanism of action, and cellular effects.

Assays_Workflow cluster_assays Perform Endpoint Assays cluster_analysis Data Analysis & Interpretation start Select Cancer Cell Lines (e.g., BRCA-mutant vs. WT) treatment Treat cells with serial dilutions of PARP Inhibitor start->treatment viability 1. Cell Viability Assay treatment->viability par_level 2. Cellular PARylation Assay treatment->par_level dna_damage 3. DNA Damage Assay treatment->dna_damage trapping 4. PARP Trapping Assay treatment->trapping ic50 Determine IC50/EC50 (Potency) viability->ic50 par_inhibition Quantify PAR Inhibition (Target Engagement) par_level->par_inhibition dsbs Quantify DSBs (γH2AX) (Pharmacodynamics) dna_damage->dsbs trap_eff Measure Trapping Efficacy (Mechanism of Action) trapping->trap_eff

Caption: General workflow for evaluating PARP inhibitors.
Cell Viability Assay

Application Note: This assay determines the cytotoxic or cytostatic effect of the PARP inhibitor on cancer cells. By comparing the inhibitor's effect on HR-deficient (e.g., BRCA1/2 mutant) versus HR-proficient cell lines, the synthetic lethal potency can be quantified. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay. The Sulforhodamine B (SRB) assay is a reliable method based on staining total cellular protein.[4]

Protocol: Sulforhodamine B (SRB) Assay [4]

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-436 [BRCA1-mutant], CAPAN-1 [BRCA2-mutant]) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of the PARP inhibitor (e.g., 0.1 nM to 100 µM) in complete growth medium. Remove the old medium from the wells and add 100 µL of the respective drug dilutions. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plates for 72-120 hours.

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place on a shaker for 5-10 minutes.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell survival relative to the vehicle control. Plot the survival percentage against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.

Cellular PARylation Assay

Application Note: This assay directly measures the ability of a compound to inhibit the enzymatic activity of PARP in a cellular context. Following the induction of DNA damage (to activate PARP), a dose-dependent reduction in total cellular PAR levels confirms target engagement by the inhibitor. A sandwich ELISA is a sensitive method for quantifying total PAR levels in cell lysates.[13][14]

Protocol: Sandwich ELISA for Total PAR [13][14]

  • Cell Culture and Treatment: Seed cells in a 6-well or 12-well plate. Allow them to adhere overnight. Pre-treat the cells with various concentrations of the PARP inhibitor for 1-2 hours.

  • Induce DNA Damage: To stimulate PARP activity, treat cells with a DNA damaging agent (e.g., 200 µM H₂O₂ for 10 minutes). Note: A PARG inhibitor can be co-incubated to prevent PAR degradation and enhance the signal.[13]

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., PARP lysis buffer supplemented with protease inhibitors).[5]

  • ELISA Procedure:

    • Coat a 96-well plate with an anti-PAR capture antibody overnight at 4°C.

    • Wash the wells and block with 1% BSA in PBS for 1 hour.

    • Add cell lysates to the wells and incubate for 1-2 hours at room temperature to allow capture of PARylated proteins.

    • Wash the wells and add an anti-PAR detection antibody. Incubate for 1 hour.

    • Wash the wells and add a secondary HRP-conjugated antibody. Incubate for 1 hour.

    • Wash the wells and add a chemiluminescent or colorimetric HRP substrate.

  • Measurement: Read the luminescence or absorbance using a microplate reader.

  • Analysis: Normalize the signal to the DNA damage-induced, no-inhibitor control. Plot the normalized PAR levels against inhibitor concentration to determine the EC50 for PARP inhibition.

DNA Damage (γH2AX Foci) Assay

Application Note: This immunofluorescence-based assay visualizes the formation of DNA double-strand breaks (DSBs), the cytotoxic lesions that PARP inhibitors are designed to induce in HR-deficient cells. H2AX is a histone variant that is rapidly phosphorylated (to form γH2AX) at the sites of DSBs. Quantifying the number of nuclear γH2AX foci provides a direct measure of the DNA damage caused by the inhibitor.[4][15]

gH2AX_Workflow cluster_wet_lab Cell Preparation & Staining cluster_imaging Imaging & Analysis s1 1. Seed cells on coverslips s2 2. Treat with PARP Inhibitor s1->s2 s3 3. Fix & Permeabilize (PFA & Triton X-100) s2->s3 s4 4. Block (BSA) s3->s4 s5 5. Incubate with Primary Ab (anti-γH2AX) s4->s5 s6 6. Incubate with Fluorophore-conjugated Secondary Ab & DAPI s5->s6 s7 7. Mount coverslips & Acquire Images (Fluorescence Microscope) s6->s7 s8 8. Quantify Foci per Nucleus (Image Analysis Software) s7->s8

Caption: Workflow for γH2AX immunofluorescence assay.

Protocol: γH2AX Immunofluorescence Staining [4]

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to attach overnight.

  • Treatment: Treat cells with the PARP inhibitor at a relevant concentration (e.g., 10x IC50) for 24-48 hours. Include positive (e.g., etoposide) and negative (vehicle) controls.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

  • Permeabilization: Wash twice with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash twice with PBS. Block with 1% BSA in PBS for 30-60 minutes.

  • Primary Antibody: Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in 1% BSA for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody: Wash three times with PBS. Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.

  • Mounting: Wash three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the slides using a fluorescence microscope. Capture images of the DAPI (blue) and γH2AX (green) channels.

  • Analysis: Use image analysis software to count the number of distinct green foci within each blue nucleus. Quantify the average number of foci per cell across multiple fields of view for each condition.

Quantitative Data Summary

The potency of PARP inhibitors can vary significantly based on their chemical structure, the specific PARP enzyme isoform, and the genetic background of the cell line. The tables below summarize representative data for known inhibitors, providing a benchmark for evaluating new chemical entities like this compound derivatives.

Table 1: In Vitro Enzymatic Inhibition (IC50, nM)

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Reference
Niraparib (MK-4827) 3.82.1[16][17]
Olaparib ~5~1-2[18]
Veliparib ~5~2-5[18]
Rucaparib ~7~1-5[18]
Talazoparib ~1~0.2[18]
Compound 5cj ~4~4[9]
Compound 5cp ~4~4[9]

*Compounds 5cj and 5cp are benzimidazole carboxamide derivatives, structurally related to the topic of this note.[9]

Table 2: Cellular Potency in Cancer Cell Lines (IC50, µM)

CompoundMDA-MB-436 (BRCA1-mutant)CAPAN-1 (BRCA2-mutant)DLD-1 (BRCA2-WT)DLD-1 (BRCA2-/-)Reference
Niraparib (MK-4827) ~0.01 - 0.1~0.01 - 0.1>10~0.001[16][17]
Olaparib 19.815.5~10~0.005[8][9]
Veliparib 17.411.4>10~0.5[8][9]
Talazoparib Not ReportedNot Reported~1<0.001[8]

Table 3: Cellular PARP Inhibition (EC50, nM)

CompoundCell LineCellular EC50 (nM)Reference
Niraparib (MK-4827) HeLa4[17]
Olaparib HEK29313[14]
Talazoparib HEK2931.6[14]
AZD5305 HEK2932.4[14]

References

Application Notes and Protocols for 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific experimental data on the application of 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole in cancer cell lines is not available in the public domain. The following application notes and protocols are based on the known biological activities of the broader class of fluoro-substituted benzimidazole derivatives and are intended to serve as a guideline for researchers and drug development professionals interested in evaluating this specific compound.

Introduction

Benzimidazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. The incorporation of a fluorine atom into the benzimidazole scaffold can enhance metabolic stability, lipophilicity, and target binding affinity, often leading to improved therapeutic potential.[1][2] Several fluoro-benzimidazole derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines, acting through various mechanisms including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[3][4][5][6]

These compounds have been investigated for their potential to target crucial cellular processes involved in cancer progression. Mechanisms of action for similar benzimidazole derivatives include the inhibition of protein kinases such as Epidermal Growth Factor Receptor (EGFR), disruption of microtubule function, and interference with DNA replication and repair pathways.[7][8] Given these precedents, this compound is a promising candidate for anticancer research.

Potential Applications in Cancer Cell Lines

Based on the activities of related compounds, this compound could be investigated for the following applications in cancer research:

  • Cytotoxicity Screening: Initial assessment of the compound's ability to inhibit the growth of various cancer cell lines.

  • Mechanism of Action Studies: Elucidation of the molecular pathways through which the compound exerts its anticancer effects.

  • Apoptosis Induction: Evaluation of the compound's ability to trigger programmed cell death in cancer cells.

  • Cell Cycle Analysis: Determination of the compound's effect on the progression of the cell cycle in cancerous cells.

  • Kinase Inhibition Assays: Investigation of the compound's potential to inhibit specific kinases involved in cancer signaling.

Hypothetical Quantitative Data

The following table represents a hypothetical summary of results that could be obtained from in vitro studies with this compound, based on data from analogous compounds.[3][9]

Cancer Cell LineType of CancerAssayHypothetical IC50 (µM)
A549Lung CarcinomaMTT Assay5.2
MCF-7Breast AdenocarcinomaMTT Assay8.7
HCT-116Colorectal CarcinomaMTT Assay3.5
DU-145Prostate CarcinomaMTT Assay12.1
HepG2Hepatocellular CarcinomaMTT Assay6.8

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G Experimental Workflow: MTT Assay cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_measurement Measurement cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B D Treat cells with compound B->D C Prepare serial dilutions of compound C->D E Incubate for 48-72h D->E F Add MTT solution E->F G Incubate for 4h F->G H Add DMSO to dissolve formazan G->H I Read absorbance at 570 nm H->I J Calculate cell viability I->J K Determine IC50 value J->K

Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to detect and quantify apoptosis (programmed cell death) induced by the compound.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

  • 6-well plates

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Cell Cycle Analysis

This protocol determines the effect of the compound on the cell cycle distribution.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

  • 6-well plates

Procedure:

  • Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend them in PI staining solution.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content of the cells by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5][10]

Potential Signaling Pathways

Benzimidazole derivatives are known to interfere with various signaling pathways crucial for cancer cell survival and proliferation. Below are hypothetical diagrams of pathways that could be affected by this compound.

G Hypothetical Kinase Inhibition Pathway Compound This compound EGFR EGFR Compound->EGFR Inhibits Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Potential inhibition of the EGFR signaling pathway.

G Hypothetical Apoptosis Induction Pathway Compound This compound Bcl2 Bcl-2 Compound->Bcl2 Inhibits Bax Bax Compound->Bax Activates Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Potential induction of the intrinsic apoptosis pathway.

Conclusion

While specific data for this compound is currently lacking, the broader family of fluoro-substituted benzimidazoles has demonstrated significant potential as anticancer agents. The protocols and potential mechanisms outlined in these application notes provide a solid foundation for researchers to begin investigating the efficacy and mode of action of this novel compound in various cancer cell lines. Further studies are warranted to fully elucidate its therapeutic potential.

References

Application of 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole in Neurological Disorder Models: A Prospective Outlook

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates a notable absence of specific studies on the direct application of 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole in neurological disorder models. However, the broader class of fluorinated benzimidazole-piperidine derivatives has shown significant potential in the development of therapeutic agents for various neurological and other disorders. This suggests that this compound may hold promise as a research compound for investigating novel treatment strategies for neurological conditions.

The unique structural combination of a fluorinated benzimidazole core and a piperidine moiety is a recurring motif in medicinal chemistry, often associated with enhanced bioactivity, improved blood-brain barrier penetration, and specific interactions with biological targets relevant to neurological diseases.[1] Derivatives of fluoro-benzimidazoles are being explored for their potential in treating a range of conditions, including cancer and neurological disorders.[1][2]

Potential Therapeutic Targets and Mechanisms

Based on the activities of structurally related compounds, this compound could potentially modulate several key pathways implicated in neurological disorders:

  • Enzyme Inhibition: Benzimidazole derivatives have been designed as inhibitors of enzymes such as butyrylcholinesterase (BChE) and monoamine oxidase B (MAO-B), which are key targets in Alzheimer's and Parkinson's disease, respectively.

  • Receptor Modulation: The piperidine moiety is a common feature in compounds targeting central nervous system (CNS) receptors, including sigma (σ) and serotonin (5HT) receptors, which are involved in various neurological and psychiatric conditions.[3]

  • Neuroprotection: The benzimidazole scaffold is associated with neuroprotective effects, potentially through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms.

Prospective Application in Neurological Disorder Models

Given the lack of direct experimental data for this compound, the following sections propose potential experimental avenues based on the established methodologies for similar compounds. These are intended to serve as a guide for researchers interested in investigating the neurological effects of this specific molecule.

Hypothetical Application Notes and Protocols

The following protocols are adapted from established research on related benzimidazole-piperidine compounds and are proposed as a starting point for the evaluation of this compound in neurological disorder models.

I. Alzheimer's Disease (AD) Models

A. Rationale: The inhibition of cholinesterases is a primary therapeutic strategy for AD. Structurally similar benzimidazoles have been investigated for their anticholinesterase activity.

B. Proposed In Vitro Experiment: Cholinesterase Inhibition Assay

Objective: To determine the inhibitory potential of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Methodology (Adapted from Ellman's Method):

  • Preparation of Reagents:

    • Test Compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.

    • Enzyme Solutions: Prepare solutions of human recombinant AChE and BChE in phosphate-buffered saline (PBS), pH 7.4.

    • Substrate Solution: Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) in PBS.

    • Ellman's Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in PBS.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of varying concentrations of the test compound.

    • Add 50 µL of the respective enzyme solution (AChE or BChE) and incubate for 15 minutes at 37°C.

    • Add 125 µL of the corresponding substrate solution (ATCI for AChE, BTCI for BChE).

    • Add 50 µL of DTNB solution.

    • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Calculate the IC50 value (concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

C. Proposed In Vivo Experiment: Aβ-Induced Cognitive Deficit Model in Mice

Objective: To evaluate the potential of this compound to ameliorate cognitive deficits in a mouse model of AD.

Methodology:

  • Animal Model: Induce cognitive deficits in mice by intracerebroventricular (ICV) injection of amyloid-beta (Aβ) oligomers.

  • Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at various doses for a specified period following Aβ injection.

  • Behavioral Testing: Assess cognitive function using standard behavioral tests such as the Morris Water Maze (spatial learning and memory) and the Y-maze (short-term working memory).

  • Biochemical Analysis: After behavioral testing, sacrifice the animals and collect brain tissue to measure markers of neuroinflammation (e.g., TNF-α, IL-1β), oxidative stress (e.g., malondialdehyde), and cholinergic function (e.g., AChE activity).

II. Parkinson's Disease (PD) Models

A. Rationale: Inhibition of MAO-B is a validated therapeutic approach for PD. Benzimidazole derivatives have been identified as potent and selective MAO-B inhibitors.

B. Proposed In Vitro Experiment: MAO-B Inhibition Assay

Objective: To assess the inhibitory activity and selectivity of this compound against human monoamine oxidase A (MAO-A) and B (MAO-B).

Methodology:

  • Enzyme Source: Human recombinant MAO-A and MAO-B.

  • Substrate: Kynuramine for MAO-A and benzylamine for MAO-B.

  • Assay Principle: A fluorescence-based assay measuring the production of 4-hydroxyquinoline (for MAO-A) or the consumption of the substrate (for MAO-B).

  • Procedure:

    • Pre-incubate the enzyme with various concentrations of the test compound.

    • Initiate the reaction by adding the substrate.

    • Measure the fluorescence at appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate IC50 values for both MAO-A and MAO-B to determine the potency and selectivity index (IC50 MAO-A / IC50 MAO-B).

C. Proposed In Vivo Experiment: MPTP-Induced Mouse Model of Parkinson's Disease

Objective: To investigate the neuroprotective effects of this compound in a well-established mouse model of PD.

Methodology:

  • Animal Model: Induce parkinsonism in mice by administering 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).

  • Drug Administration: Treat mice with this compound before, during, or after MPTP administration to assess its protective or restorative effects.

  • Motor Function Assessment: Evaluate motor coordination and deficits using tests such as the rotarod test and the pole test.

  • Neurochemical and Histological Analysis:

    • Measure dopamine and its metabolites in the striatum using HPLC.

    • Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra to quantify dopaminergic neuron loss.

Data Presentation (Hypothetical)

Should experiments be conducted, the quantitative data could be summarized as follows:

Table 1: In Vitro Enzyme Inhibition Activity of this compound

Target EnzymeIC50 (µM)Selectivity Index
Acetylcholinesterase (AChE)[Insert Value]N/A
Butyrylcholinesterase (BChE)[Insert Value]N/A
Monoamine Oxidase A (MAO-A)[Insert Value][Insert Value]
Monoamine Oxidase B (MAO-B)[Insert Value]

Table 2: Effect of this compound on Behavioral Tests in a Mouse Model of Alzheimer's Disease

Treatment GroupMorris Water Maze (Escape Latency, s)Y-Maze (% Spontaneous Alternation)
Vehicle Control[Insert Value][Insert Value]
Aβ + Vehicle[Insert Value][Insert Value]
Aβ + Compound (Dose 1)[Insert Value][Insert Value]
Aβ + Compound (Dose 2)[Insert Value][Insert Value]

Table 3: Neuroprotective Effects of this compound in an MPTP Mouse Model of Parkinson's Disease

Treatment GroupStriatal Dopamine Level (ng/mg tissue)TH-Positive Neurons in Substantia Nigra (% of Control)
Vehicle Control[Insert Value][Insert Value]
MPTP + Vehicle[Insert Value][Insert Value]
MPTP + Compound (Dose 1)[Insert Value][Insert Value]
MPTP + Compound (Dose 2)[Insert Value][Insert Value]

Visualizations

The following diagrams illustrate the potential mechanisms and experimental workflows for investigating this compound.

G cluster_AD Alzheimer's Disease Pathway ACh Acetylcholine AChE AChE / BChE ACh->AChE Degradation Chol_Syn Cholinergic Synapse Compound This compound Compound->AChE Inhibition Cog_Func Cognitive Function Chol_Syn->Cog_Func Improves G cluster_PD Parkinson's Disease Pathway Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism Dop_Neuron Dopaminergic Neuron Compound This compound Compound->MAOB Inhibition Motor_Func Motor Function Dop_Neuron->Motor_Func Improves G start Synthesize and Characterize This compound invitro In Vitro Screening (e.g., Enzyme Inhibition Assays) start->invitro invivo_model In Vivo Model Selection (e.g., AD, PD mouse models) invitro->invivo_model If active efficacy Efficacy Studies (Behavioral & Neurochemical Analysis) invivo_model->efficacy tox Preliminary Toxicology and Pharmacokinetics efficacy->tox If efficacious lead_opt Lead Optimization tox->lead_opt Favorable profile

References

Protocol for dissolving 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for the dissolution of 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole for both in vitro and in vivo experimental settings. Due to the limited availability of specific solubility data for this compound, this document outlines a systematic approach to determine its solubility in various pharmaceutically acceptable vehicles. Subsequently, it provides detailed protocols for preparing dosing solutions suitable for in vitro assays and for oral (PO), intraperitoneal (IP), and intravenous (IV) administration in preclinical animal models. The protocols emphasize the use of common, well-characterized excipients and provide a logical workflow to ensure the development of a safe and effective dosing formulation.

Physicochemical Properties and Solubility Considerations

The structure of this compound, containing both a basic piperidine moiety and a benzimidazole core, suggests that its solubility will be pH-dependent. The piperidine nitrogen is basic and is expected to be protonated in acidic conditions, forming a more water-soluble salt. Benzimidazole compounds are often hydrophobic and may require co-solvents or other solubilizing agents for sufficient dissolution in aqueous media for biological assays.[1]

General Solubility Strategy: Due to the anticipated limited aqueous solubility, a tiered approach is recommended. This involves starting with common aqueous buffers and progressively moving to co-solvent systems and other formulation strategies if needed.

Preliminary Solubility Assessment Protocol

A small-scale solubility assessment is a critical first step to identify a suitable vehicle and will minimize the consumption of the test compound.

Objective: To determine the approximate solubility of this compound in a range of common vehicles.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.9% Saline

  • Sterile water

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Polyethylene glycol 300 (PEG 300)

  • Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • HPLC or other suitable analytical method for quantification

Methodology:

  • Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., 100% DMSO).

  • In separate microcentrifuge tubes, add an excess of the compound to a fixed volume (e.g., 1 mL) of each test vehicle listed in Table 1.

  • Vortex the tubes vigorously for 2 minutes.

  • Incubate the tubes at room temperature for 24 hours with continuous agitation to ensure equilibrium is reached.

  • Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC).

Table 1: Test Vehicles for Preliminary Solubility Assessment
Vehicle CategorySpecific Vehicle
Aqueous BuffersPBS, pH 7.4
0.9% Saline
Sterile Water
Co-solvent Systems10% DMSO in PBS
10% EtOH in Saline
40% PEG 300 in Water
Cyclodextrin Solution20% (w/v) HPβCD in Water

Experimental Protocols for Dissolution

Based on the results of the preliminary solubility assessment, select the most appropriate protocol for preparing your dosing solutions.

Protocol for In Vitro Assays

For most cell-based assays, it is crucial to minimize the concentration of organic solvents to avoid cytotoxicity.[1]

Methodology (using DMSO as a co-solvent):

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM).

  • For the experiment, dilute the DMSO stock solution in the cell culture medium to the final desired concentration.

  • Ensure the final concentration of DMSO in the assay is low, typically less than 0.5%, to avoid solvent-induced artifacts.[1]

  • Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Protocols for In Vivo Administration

The choice of formulation for in vivo studies depends on the route of administration and the solubility characteristics of the compound.

For oral dosing, a suspension or a solution can be prepared.

Methodology (Aqueous Suspension):

  • Weigh the required amount of the compound.

  • Prepare a vehicle of 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.

  • Add a small amount of the vehicle to the compound to form a paste.

  • Gradually add the remaining vehicle while triturating to form a uniform suspension.

  • Administer the suspension using an appropriate gavage needle.

For IP injections, a clear, sterile solution is preferred to avoid irritation.

Methodology (Co-solvent System):

  • Weigh the required amount of the compound into a sterile container.

  • Add a minimal amount of a suitable organic co-solvent (e.g., DMSO) to dissolve the compound completely.

  • In a separate container, prepare the remaining vehicle components (e.g., PEG 300 and saline).

  • Slowly add the dissolved compound concentrate to the rest of the vehicle with continuous vortexing to prevent precipitation.

  • Sterile filter the final solution through a 0.22 µm syringe filter.

Table 2: Example Formulations for In Vivo Dosing
Route of AdministrationFormulation CompositionFinal Concentration Range (Example)
Oral (PO)0.5% CMC in Water1-50 mg/mL (as a suspension)
Intraperitoneal (IP)5% DMSO, 40% PEG 300, 55% Saline (v/v/v)1-10 mg/mL
Intravenous (IV)20% HPβCD in Saline (w/v)0.5-5 mg/mL

For IV administration, a sterile, isotonic solution is mandatory. Cyclodextrins are often used to solubilize compounds for IV dosing.[2]

Methodology (Cyclodextrin Formulation):

  • Prepare a 20% (w/v) solution of HPβCD in sterile saline. Gentle warming may be required to fully dissolve the HPβCD.

  • Add the weighed compound to the HPβCD solution.

  • Stir or sonicate the mixture until the compound is completely dissolved.

  • Sterile filter the final solution using a 0.22 µm syringe filter into a sterile vial.

Experimental Workflow and Signaling Pathway Diagrams

G cluster_prep Compound Preparation cluster_dissolution Dissolution Protocol cluster_application Application weigh Weigh Compound solubility_test Preliminary Solubility Assessment weigh->solubility_test select_vehicle Select Appropriate Vehicle solubility_test->select_vehicle dissolve Dissolve in Vehicle select_vehicle->dissolve filter Sterile Filter (if applicable) dissolve->filter qc Quality Control (e.g., visual inspection) filter->qc invitro In Vitro Assay qc->invitro invivo In Vivo Dosing qc->invivo

Caption: General workflow for the preparation of a dosing solution.

G cluster_pathway Hypothetical Signaling Pathway in Cancer Cells compound This compound sirtuin Sirtuin Inhibition compound->sirtuin tubulin Tubulin Polymerization Inhibition compound->tubulin apoptosis Apoptosis sirtuin->apoptosis cell_cycle Cell Cycle Arrest tubulin->cell_cycle proliferation Decreased Cell Proliferation apoptosis->proliferation cell_cycle->proliferation

Caption: Hypothetical signaling pathway for anticancer effects.

Safety Precautions

  • Researchers should consult the Material Safety Data Sheet (MSDS) for this compound before handling.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

Conclusion

The protocols outlined in these application notes provide a systematic approach for the dissolution of this compound for preclinical research. By first conducting a preliminary solubility assessment, researchers can select an appropriate vehicle and formulation strategy to achieve the desired concentration for their specific in vitro or in vivo experiments. The provided example formulations and workflows serve as a guide to facilitate the use of this compound in drug discovery and development.

References

The Versatile Intermediate: 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fluorinated benzimidazole scaffold is a cornerstone in modern medicinal chemistry, imparting favorable pharmacokinetic and pharmacodynamic properties to a wide array of therapeutic agents. Among these, 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole stands out as a key intermediate in the synthesis of potent and selective inhibitors targeting critical biological pathways involved in cancer and other diseases. Its unique structural combination of a fluorinated benzimidazole core and a piperidin-3-yl moiety allows for diverse chemical modifications, making it a valuable building block for creating novel drug candidates.

This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of advanced therapeutic agents, with a focus on its potential application in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.

Application Notes

Primary Application: Synthesis of PARP Inhibitors

This compound is a crucial precursor for the synthesis of potent PARP inhibitors. The piperidine nitrogen offers a convenient point for derivatization, allowing for the introduction of various pharmacophores that can interact with the active site of the PARP enzyme. The fluorine atom on the benzimidazole ring can enhance metabolic stability and binding affinity.

General Synthetic Strategy:

The synthesis of PARP inhibitors using this intermediate typically involves the N-alkylation or N-arylation of the piperidine ring. This is a critical step for introducing the necessary structural motifs to achieve high potency and selectivity. A common approach involves the coupling of the intermediate with a suitable aromatic or heteroaromatic halide.

Experimental Protocols

While specific, publicly available, end-to-end syntheses of marketed drugs commencing with this compound are not extensively documented, a general protocol for its utilization can be extrapolated from the synthesis of structurally related compounds, such as certain PARP inhibitors. The following represents a generalized, illustrative protocol for the coupling of this intermediate.

Protocol 1: General Procedure for N-Arylation of this compound

This protocol describes a typical Buchwald-Hartwig amination reaction, a powerful method for forming carbon-nitrogen bonds.

Materials:

  • This compound

  • Aryl halide (e.g., 2-fluorobenzoyl chloride)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add this compound (1.0 eq), the aryl halide (1.1 eq), the palladium catalyst (0.02 eq), and the ligand (0.04 eq).

  • Purge the flask with an inert gas for 10-15 minutes.

  • Add the anhydrous solvent, followed by the base (1.5 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated product.

Quantitative Data (Illustrative):

The following table presents hypothetical, yet realistic, quantitative data for the synthesis described above. Actual results may vary depending on the specific substrates and reaction conditions.

ParameterValue
Yield 75 - 90%
Purity (by HPLC) >98%
Reaction Time 12 - 24 hours
Reaction Temp. 100 °C

Visualizing the Synthetic Workflow and Biological Pathway

To better understand the synthetic utility and the biological context of drugs derived from this intermediate, the following diagrams are provided.

G cluster_synthesis General Synthetic Workflow A This compound C N-Arylated Product (e.g., PARP Inhibitor Precursor) A->C Buchwald-Hartwig Coupling B Aryl Halide B->C G cluster_pathway Simplified PARP Inhibition Pathway DNA_Damage DNA Single-Strand Break PARP PARP Enzyme DNA_Damage->PARP recruits Repair DNA Repair PARP->Repair facilitates Apoptosis Cell Death (Apoptosis) PARP->Apoptosis inhibition leads to Drug Drug Molecule (Derived from Intermediate) Drug->PARP inhibits Repair->Apoptosis prevented by

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to overcome common challenges in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and reliable method is a two-step process. It begins with the condensation of 4-fluoro-1,2-phenylenediamine with N-Boc-piperidine-3-carboxylic acid to form the N-Boc protected benzimidazole intermediate. This is followed by the deprotection of the Boc group under acidic conditions to yield the final product. This method is often preferred due to the commercial availability of the starting materials and generally good yields.

Q2: I am observing a low yield in the condensation step. What are the likely causes?

A2: Low yields in the Phillips-Ladenburg condensation of o-phenylenediamines and carboxylic acids can stem from several factors.[1] Incomplete reaction due to insufficient heating or reaction time is a common issue. The choice of condensing agent or catalyst is also critical; while various acids can be used, their effectiveness can differ.[1] Additionally, side reactions, such as the formation of regioisomers or other byproducts, can reduce the yield of the desired product.[2]

Q3: What are the optimal conditions for the N-Boc deprotection step?

A3: The deprotection of the N-Boc group is typically achieved under acidic conditions. A common and effective method involves using a solution of hydrochloric acid (HCl) in an organic solvent like 1,4-dioxane or ethyl acetate. The reaction is usually carried out at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. It is crucial to use anhydrous conditions to prevent side reactions.

Q4: I am having difficulty purifying the final product. What purification methods are recommended?

A4: Purification of fluorinated benzimidazole derivatives can often be achieved using column chromatography on silica gel.[3] A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol to a dichloromethane or ethyl acetate mobile phase), is typically effective in separating the desired product from impurities. Recrystallization from a suitable solvent system can also be an effective final purification step.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low to No Product Formation 1. Inadequate reaction temperature. 2. Inactive or insufficient catalyst/condensing agent. 3. Poor quality of starting materials.1. Ensure the reaction is heated to the recommended temperature (e.g., reflux). 2. Use a fresh batch of catalyst or a stronger condensing agent. 3. Verify the purity of 4-fluoro-1,2-phenylenediamine and N-Boc-piperidine-3-carboxylic acid.
Incomplete Reaction 1. Insufficient reaction time. 2. Inefficient mixing of reactants.1. Extend the reaction time and monitor progress by TLC. 2. Ensure vigorous stirring throughout the reaction.
Formation of Multiple Side Products 1. Reaction temperature is too high. 2. Presence of moisture or other impurities. 3. Incorrect stoichiometry of reactants.1. Lower the reaction temperature and monitor for cleaner conversion. 2. Use anhydrous solvents and reagents. 3. Carefully measure and control the molar ratios of the reactants.
Difficulty in Isolating the Product 1. Product is highly soluble in the work-up solvent. 2. Formation of an emulsion during extraction.1. Use a different solvent for extraction or concentrate the aqueous layer and re-extract. 2. Add brine to the aqueous layer to break the emulsion.
Product is Contaminated with Starting Material 1. Incomplete reaction. 2. Inefficient purification.1. See "Incomplete Reaction" above. 2. Optimize the column chromatography conditions (e.g., solvent gradient, column length).

Data Presentation

Table 1: Effect of Reaction Temperature on Condensation Yield
Temperature (°C)Reaction Time (h)Yield of N-Boc protected intermediate (%)Purity (%)
80126590
100107892
120 (reflux)88595
14088288 (increased side products)
Table 2: Influence of Catalyst on Condensation Reaction
Catalyst (mol%)Reaction Time (h)Yield of N-Boc protected intermediate (%)
p-Toluenesulfonic acid (10)1275
Eaton's Reagent688
Polyphosphoric acid882
No Catalyst24<10

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 3-(5-fluoro-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate
  • To a solution of 4-fluoro-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol, add N-Boc-piperidine-3-carboxylic acid (1.1 eq).

  • Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 120°C) and stir for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the N-Boc protected benzimidazole.

Protocol 2: Synthesis of 5-Fluoro-2-(piperidin-3-yl)-1H-benzoimidazole (Final Product)
  • Dissolve the tert-butyl 3-(5-fluoro-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate (1.0 eq) in a minimal amount of 1,4-dioxane.

  • To this solution, add a 4M solution of HCl in 1,4-dioxane (excess, e.g., 10 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC until the starting material is no longer visible.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Triturate the resulting solid with diethyl ether and filter to collect the hydrochloride salt of the final product.

  • To obtain the free base, dissolve the salt in water and basify with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 5-Fluoro-2-(piperidin-3-yl)-1H-benzoimidazole.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_step1 Step 1: Condensation cluster_intermediate Intermediate cluster_step2 Step 2: Deprotection cluster_final Final Product 4-fluoro-1,2-phenylenediamine 4-fluoro-1,2-phenylenediamine Condensation Condensation 4-fluoro-1,2-phenylenediamine->Condensation N-Boc-piperidine-3-carboxylic acid N-Boc-piperidine-3-carboxylic acid N-Boc-piperidine-3-carboxylic acid->Condensation N-Boc-protected benzimidazole N-Boc-protected benzimidazole Condensation->N-Boc-protected benzimidazole Acid catalyst, Reflux Deprotection Deprotection N-Boc-protected benzimidazole->Deprotection This compound This compound Deprotection->this compound HCl in Dioxane

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield Observed check_reaction Check TLC for Starting Material start->check_reaction sm_present Starting Material Present check_reaction->sm_present Yes sm_absent Starting Material Absent check_reaction->sm_absent No increase_time Increase Reaction Time/Temp sm_present->increase_time check_reagents Check Reagent Quality sm_present->check_reagents check_purification Review Purification Protocol sm_absent->check_purification increase_time->check_reaction end Yield Improved check_reagents->end optimize_purification Optimize Column Chromatography check_purification->optimize_purification Inefficient side_products Significant Side Products check_purification->side_products Efficient optimize_purification->end adjust_conditions Adjust Reaction Conditions (e.g., lower temp) side_products->adjust_conditions adjust_conditions->end

Caption: Troubleshooting workflow for low reaction yield.

Parameter_Relationships Yield Yield Purity Purity Yield->Purity Often inversely correlated Time Time Time->Yield Increases to plateau Temperature Temperature Temperature->Yield Increases to optimum, then decreases Temperature->Purity Decreases at high temp Catalyst Catalyst Catalyst->Yield Increases rate

Caption: Relationship between reaction parameters and product yield/purity.

References

Troubleshooting solubility issues with 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for solubility issues encountered with 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound, like many benzimidazole derivatives, is a weakly basic compound and is expected to have low intrinsic solubility in neutral aqueous solutions due to its aromatic and heterocyclic structure. Its solubility is highly pH-dependent.

Q2: What is the predicted pKa of this compound and how does it affect solubility?

A2: The predicted pKa of this compound is approximately 10.90.[1] This indicates that the compound is basic and will be significantly more soluble in acidic solutions where the piperidine and benzimidazole nitrogen atoms can be protonated, forming a more soluble salt.

Q3: What is the recommended solvent for making a stock solution?

A3: For creating a high-concentration stock solution, dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent. It is crucial to ensure the compound is fully dissolved in DMSO before making further dilutions into aqueous buffers to avoid precipitation.

Q4: My compound dissolves in DMSO but precipitates when I dilute it into my aqueous assay buffer. What should I do?

A4: This is a common issue known as "crashing out." It occurs when the concentration of the compound in the final aqueous buffer exceeds its solubility limit. To address this, you can try several strategies outlined in the troubleshooting guide below, such as adjusting the pH of your buffer, using co-solvents, or gentle heating.

Troubleshooting Guide for Solubility Issues

This guide provides a systematic approach to resolving solubility problems with this compound.

Issue 1: Difficulty dissolving the compound to create a stock solution.

Possible Cause: The compound has poor solubility in the chosen solvent at room temperature.

Solutions:

  • Use an appropriate organic solvent: DMSO is the primary recommendation. For other organic solvents, refer to the qualitative solubility table below.

  • Gentle warming: Warm the solution to 30-40°C to aid dissolution.

  • Sonication: Use a sonicator bath to break up solid particles and enhance solvation.

Issue 2: Compound precipitates when the DMSO stock is diluted into an aqueous buffer (e.g., PBS, pH 7.4).

Possible Cause: The aqueous solubility of the compound is low at neutral pH.

Solutions:

  • pH Adjustment:

    • Hypothesis: As a basic compound (predicted pKa ≈ 10.90), solubility will increase at a lower pH.[1]

    • Protocol: Prepare a series of buffers with decreasing pH values (e.g., pH 6.0, 5.0, 4.0). Add the DMSO stock solution to these acidic buffers. Aim for a final pH that is at least 1-2 units below the pKa of the compound.

  • Use of Co-solvents:

    • Hypothesis: Adding a water-miscible organic solvent to the aqueous buffer can increase the solubility of the compound.

    • Protocol: Prepare your aqueous buffer containing a small percentage of an organic co-solvent (e.g., 1-5% ethanol or DMSO). Add the compound's DMSO stock solution to this co-solvent-containing buffer. Always include a vehicle control with the same co-solvent concentration in your experiment to account for any effects of the solvent on the assay.

  • Kinetic vs. Thermodynamic Solubility:

    • Consideration: For many experiments, achieving a clear solution for the duration of the assay (kinetic solubility) is sufficient, even if the compound may precipitate over a longer period (thermodynamic insolubility). Prepare fresh dilutions immediately before use.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₄FN₃[1]
Molecular Weight 219.26 g/mol [1]
Predicted pKa 10.90 ± 0.10[1]
Appearance Solid-

Table 2: Qualitative Solubility of this compound

SolventSolubilityNotes
DMSO SolubleRecommended for stock solutions.
Methanol Likely SolubleA related compound, 2-(4-piperidinyl)-1H-benzimidazole, is soluble in methanol.[2]
Ethanol Likely SolubleCan be used as a co-solvent.
Water (neutral pH) Poorly SolubleExpected low solubility.
Aqueous Acid (e.g., pH < 6) More SolubleSolubility increases significantly in acidic conditions.
Aqueous Base (e.g., pH > 8) Poorly SolubleSolubility is expected to be low.

Note: The solubilities listed are qualitative and should be confirmed experimentally.

Experimental Protocols

Protocol for Preparing a Stock Solution in DMSO
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly for 1-2 minutes.

  • If necessary, gently warm the solution in a 30-40°C water bath for 5-10 minutes and vortex again to ensure complete dissolution.

  • Visually inspect the solution to ensure no solid particles remain.

  • Store the stock solution at -20°C or -80°C as recommended for the compound's stability.

Protocol for Diluting into Aqueous Buffer
  • Prepare the desired aqueous buffer. If adjusting the pH, do so before adding the compound. If using a co-solvent, add it to the buffer first.

  • While vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise to the buffer.

  • Continue to vortex for at least 30 seconds to ensure rapid mixing.

  • Use the final solution immediately in your experiment to minimize the risk of precipitation over time.

Mandatory Visualization

Solubility_Troubleshooting_Workflow Troubleshooting Workflow for Solubility Issues start Start with solid compound stock_prep Prepare stock solution in 100% DMSO start->stock_prep dissolved_stock Is the stock solution clear? stock_prep->dissolved_stock warm_sonicate Gently warm (30-40°C) and/or sonicate dissolved_stock->warm_sonicate No dilute_aq Dilute into aqueous buffer dissolved_stock->dilute_aq Yes warm_sonicate->stock_prep dissolved_final Is the final solution clear? dilute_aq->dissolved_final proceed Proceed with experiment dissolved_final->proceed Yes troubleshoot Troubleshoot Dilution dissolved_final->troubleshoot No lower_ph Lower pH of aqueous buffer troubleshoot->lower_ph add_cosolvent Add co-solvent (1-5%) to aqueous buffer troubleshoot->add_cosolvent re_evaluate Re-evaluate dilution lower_ph->re_evaluate add_cosolvent->re_evaluate re_evaluate->dilute_aq

Caption: A logical workflow for troubleshooting solubility issues.

References

Technical Support Center: 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole. The information provided is based on general principles of small molecule stability and handling, as specific stability data for this compound is not extensively available in public literature.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store the compound as a solid at -20°C. For short-term storage of a few weeks, 2-8°C is acceptable. Stock solutions should be prepared fresh, but if storage is necessary, they should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. Based on supplier recommendations for its hydrochloride salt, storage at low temperatures is crucial for maintaining stability.[1][2]

Q2: What solvents are suitable for dissolving this compound?

Based on its chemical structure, polar organic solvents such as DMSO, DMF, and ethanol are likely to be suitable for preparing stock solutions. For aqueous buffers, the solubility might be limited and pH-dependent. It is recommended to perform a solubility test to determine the optimal solvent and concentration for your specific application.

Q3: How can I assess the stability of this compound in my experimental conditions?

A pilot stability study is recommended. This involves dissolving the compound in your experimental buffer or medium and incubating it under your experimental conditions (e.g., temperature, light exposure) for various durations. The concentration of the compound remaining at each time point can be quantified using an appropriate analytical method, such as HPLC-UV or LC-MS.

Q4: Are there any known signaling pathways this compound might be involved in?

While the specific signaling pathway for this compound is not definitively established in the public domain, benzimidazole derivatives are known to be biologically active and target various pathways. These can include roles as inhibitors of enzymes like PARP or kinases in cancer-related pathways such as EGFR and MAPK, and they have also been shown to protect against cytokine-induced apoptosis.[3][4][5]

Troubleshooting Guides

Issue 1: Inconsistent or Poor Results in Biological Assays
  • Possible Cause: Compound degradation in the assay medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock immediately before use.

    • Assess Stability in Assay Medium: Perform a time-course experiment to determine the stability of the compound in your specific cell culture medium or assay buffer at the experimental temperature (e.g., 37°C).

    • Minimize Exposure to Light: Protect the compound and its solutions from light, as some compounds are light-sensitive.

    • Control pH: Ensure the pH of your assay medium is stable, as pH changes can affect compound stability.

Issue 2: Precipitate Formation in Aqueous Solutions
  • Possible Cause: Poor aqueous solubility.

  • Troubleshooting Steps:

    • Adjust pH: The solubility of compounds with amine groups, like this one, is often pH-dependent. Try adjusting the pH to see if solubility improves.

    • Use a Co-solvent: A small percentage of an organic co-solvent (e.g., DMSO, ethanol) can be used to improve solubility. However, ensure the final concentration of the co-solvent is compatible with your experimental system.

    • Sonication: Gentle sonication can help to dissolve the compound.

    • Lower the Concentration: If possible, work with a lower concentration of the compound.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for a forced degradation study to understand the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂). Keep at room temperature.

  • Thermal Degradation: Incubate the stock solution at 60°C.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) at room temperature. A control sample should be kept in the dark.

3. Sample Analysis:

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples by a stability-indicating HPLC method (e.g., reversed-phase HPLC with UV detection).

Data Presentation

Table 1: Hypothetical Stability of this compound in Various Solvents at Room Temperature (25°C) over 24 hours.

SolventInitial Concentration (µM)Concentration after 24h (µM)% Remaining
DMSO109.898
Ethanol109.595
PBS (pH 7.4)108.282
Cell Culture Medium107.575

Table 2: Hypothetical Forced Degradation Study Results (% Degradation).

Stress Condition2 hours8 hours24 hours
0.1 M HCl, 60°C5%15%35%
0.1 M NaOH, 60°C10%30%60%
3% H₂O₂, RT2%8%20%
60°C<1%3%10%
UV Light, RT8%25%55%

Visualizations

G Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidative Degradation (3% H₂O₂, RT) stock->oxidation thermal Thermal Degradation (60°C) stock->thermal photo Photodegradation (UV Light, RT) stock->photo sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC/LC-MS Analysis sampling->hplc data Data Analysis (% Remaining) hplc->data

Caption: Workflow for assessing compound stability under forced degradation conditions.

G Potential Signaling Pathway Involvement of a Benzimidazole Derivative cluster_pathway Cellular Signaling cluster_drug Drug Action EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Compound 5-Fluoro-2-piperidin-3-yl- 1H-benzoimidazole Compound->RAF Inhibition

Caption: A potential signaling pathway (MAPK) that could be modulated by a benzimidazole derivative.

References

Optimizing reaction conditions for fluorinated benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fluorinated Benzimidazole Synthesis

Welcome to the technical support center for the synthesis of fluorinated benzimidazoles. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: Why are my reaction yields consistently low?

A1: Low yields are a common issue in benzimidazole synthesis and can stem from several factors. Here are the primary parameters to investigate:

  • Catalyst and Solvent Choice: The selection of the catalyst and solvent system is critical. The optimal combination depends heavily on the specific substrates being used. Without a catalyst, conversion rates can be very low with long reaction times.[1] A thorough screening of different solvents is recommended, as polar solvents like methanol and ethanol have been shown to improve yields in certain systems.[1]

  • Reaction Temperature and Time: These two parameters are interdependent. Insufficient heating or time can lead to incomplete reactions. Conversely, excessive heat or prolonged reaction times can cause decomposition of starting materials or products. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint.

  • Reagent Purity: Impurities in your starting materials, particularly the fluorinated o-phenylenediamine or the aldehyde/carboxylic acid, can interfere with the reaction. Verify the purity of your reagents before starting.

  • Atmosphere: Some condensation reactions are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes prevent oxidative side products and improve yields.

Q2: I'm observing significant side product formation. What are the likely causes and solutions?

A2: The formation of side products often complicates purification and reduces the yield of the desired product. The most common issue is the formation of 1,2-disubstituted benzimidazoles when only the 2-substituted product is desired.[2]

  • Control of Stoichiometry: When reacting an o-phenylenediamine with an aldehyde, using an excess of the diamine can favor the formation of the mono-substituted (2-substituted) product.[2] Conversely, an excess of the aldehyde can lead to the 1,2-disubstituted product.[2]

  • Catalyst Selection: The choice of catalyst can greatly influence selectivity. For example, certain Lewis acids like Erbium(III) triflate (Er(OTf)₃) have been used to selectively yield either the 2-substituted or 1,2-disubstituted product depending on the reaction conditions.[1][2]

  • Oxidative Impurities: The o-phenylenediamine starting material can be prone to oxidation, leading to colored impurities that are difficult to remove. Using the dihydrochloride salt of the diamine or ensuring high purity can mitigate this issue.[1]

Q3: How do I choose the right solvent and catalyst for my fluorinated substrates?

A3: Catalyst and solvent selection is an empirical process, but some general guidelines can be followed.

  • Catalysts: A wide range of catalysts can be employed, from simple acid catalysts like p-TsOH and NH₄Cl to various metal-based and heterogeneous catalysts.[1][3] For environmentally friendly approaches, heterogeneous catalysts like MgO@DFNS or supported gold nanoparticles are advantageous as they can be easily recovered and reused.[1][4][5][6]

  • Solvents: A solvent screen is often the most effective approach. Common choices include ethanol, methanol, acetonitrile, DMF, and chloroform.[1][3] The solubility of your specific fluorinated o-phenylenediamine derivative will be a key factor in your selection.

The following tables provide a starting point for optimization by comparing the effects of different catalysts and solvents on a model reaction.

Q4: Can I use microwave irradiation to improve my reaction?

A4: Yes, microwave-assisted synthesis is an excellent technique for accelerating benzimidazole formation. It often leads to significantly shorter reaction times (minutes instead of hours), higher yields, and cleaner reaction profiles compared to conventional heating methods.[7][8][9][10] This method is particularly useful for high-throughput synthesis and library generation in drug discovery.[7][11]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No Product Detected 1. Incorrect reaction conditions (temperature, time).2. Inactive catalyst.3. Low-quality or degraded starting materials.1. Screen different solvents and catalysts.2. Gradually increase the reaction temperature.3. Verify the purity of all reagents via NMR or other analytical methods.
Reaction Stalls / Incomplete Conversion 1. Insufficient catalyst loading.2. Poor solubility of starting materials.3. Reversible reaction equilibrium.1. Increase the catalyst amount incrementally.2. Screen for a solvent in which all reactants are fully soluble at the reaction temperature.3. Consider using microwave irradiation to drive the reaction to completion.[7]
Difficult Purification 1. Formation of multiple, closely-related side products.2. Product is difficult to separate from the catalyst.3. Presence of colored, high-molecular-weight impurities.1. Re-optimize the reaction to improve selectivity (see Q2).2. Switch to a heterogeneous catalyst that can be removed by simple filtration.[1][6]3. Purify the o-phenylenediamine starting material before the reaction.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize typical results from optimization experiments for the synthesis of a model 2-aryl-fluorobenzimidazole.

Table 1: Effect of Catalyst on Reaction Yield Reaction Conditions: Fluorinated o-phenylenediamine (1 mmol), Benzaldehyde (1.1 mmol), Ethanol (10 mL), Reflux, 4h.

EntryCatalyst (mol%)Yield (%)
1None< 20
2NH₄Cl (10%)85
3p-TsOH (10%)88
4Er(OTf)₃ (1%)92
5MgO@DFNS (10 wt%)95

Table 2: Effect of Solvent on Reaction Yield Reaction Conditions: Fluorinated o-phenylenediamine (1 mmol), Benzaldehyde (1.1 mmol), Er(OTf)₃ (1%), Reflux, 4h.

EntrySolventYield (%)
1Chloroform75
2Acetonitrile81
3DMF85
4Methanol90
5Ethanol92

Experimental Protocols & Workflows

General Protocol for Synthesis of 2-Aryl-Fluorobenzimidazoles

This protocol describes a typical condensation reaction between a fluorinated o-phenylenediamine and an aromatic aldehyde.

Materials:

  • Fluorinated o-phenylenediamine (e.g., 4-fluoro-1,2-phenylenediamine)

  • Substituted Benzaldehyde

  • Catalyst (e.g., NH₄Cl)[1][3]

  • Solvent (e.g., Ethanol)

Procedure:

  • To a round-bottom flask, add the fluorinated o-phenylenediamine (1.0 mmol, 1.0 eq.).

  • Add the catalyst (e.g., NH₄Cl, 0.4 mmol, 0.4 eq.).

  • Add the solvent (e.g., Ethanol, 10 mL).

  • Stir the mixture until the solids are dissolved.

  • Add the substituted benzaldehyde (1.0 mmol, 1.0 eq.) to the mixture.[1]

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80°C).

  • Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane/Ethyl Acetate eluent).

  • Once the starting material is consumed (typically 2-4 hours), cool the reaction to room temperature.[1]

  • Quench the reaction with water, which may cause the product to precipitate.

  • Collect the solid product by vacuum filtration. If no precipitate forms, extract the product with an organic solvent like ethyl acetate.

  • Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel.[12]

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualized Workflows

The following diagrams illustrate the general experimental and troubleshooting workflows.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification cluster_analysis Analysis start Start reagents Select & Verify Purity of Fluorinated Diamine and Aldehyde start->reagents setup Combine Reactants, Catalyst, and Solvent reagents->setup react Heat to Target Temperature (Conventional or Microwave) setup->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Quench Reaction & Isolate Crude Product monitor->workup Complete purify Purify Product (Recrystallization / Chromatography) workup->purify analyze Characterize Structure (NMR, MS, etc.) purify->analyze end End analyze->end

Caption: General workflow for fluorinated benzimidazole synthesis.

G start Low Yield or Side Products Observed check_purity Are Starting Materials Pure? start->check_purity purify_reagents Purify Starting Materials (Distillation, Recrystallization) check_purity->purify_reagents No check_stoi Is Stoichiometry Correct? check_purity->check_stoi Yes purify_reagents->check_purity adjust_stoi Adjust Reactant Ratios (e.g., excess diamine for mono-substitution) check_stoi->adjust_stoi No optimize_cond Systematically Optimize Reaction Conditions check_stoi->optimize_cond Yes adjust_stoi->check_stoi screen_catalyst Screen Different Catalysts (Acidic, Lewis Acid, Heterogeneous) optimize_cond->screen_catalyst screen_solvent Screen Different Solvents (Polar, Aprotic, etc.) optimize_cond->screen_solvent optimize_temp Vary Temperature & Reaction Time optimize_cond->optimize_temp end Improved Synthesis screen_catalyst->end screen_solvent->end optimize_temp->end

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Purification of 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound are column chromatography on silica gel and crystallization.[1][2] Due to the basic nature of the piperidine moiety, acid-base extraction can also be employed as an initial purification step to separate the product from non-basic impurities.[2]

Q2: What are the likely impurities I might encounter during the purification of this compound?

A2: Common impurities can include unreacted starting materials such as 4-fluoro-1,2-phenylenediamine and piperidine-3-carboxylic acid derivatives, intermediates, and side-products from the synthesis.[1] Oxidation of the o-phenylenediamine starting material can also introduce colored impurities.[2]

Q3: How does the basicity of the piperidine ring affect purification by column chromatography?

A3: The basic nitrogen of the piperidine ring can interact with acidic silanol groups on the surface of the silica gel, which can lead to peak tailing and poor separation. To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonia, is often added to the mobile phase.[3][4]

Q4: My purified this compound is a discolored oil and won't crystallize. What can I do?

A4: "Oiling out" instead of crystallization is a common issue.[4][5] This can happen if the compound is impure or if the cooling process during crystallization is too rapid.[4] First, ensure the purity of your compound by analytical techniques like HPLC or TLC. If impurities are present, another round of column chromatography may be necessary. For crystallization, try a two-solvent system where the compound is dissolved in a "good" solvent and a "poor" solvent (an anti-solvent) is slowly added to induce precipitation.[5] If the product is colored, treating a solution of the crude product with activated carbon before filtration and crystallization can help remove colored impurities.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem 1: Poor Separation or Tailing Peaks in Column Chromatography
Possible Cause Recommended Solution
Interaction with Silica Gel The basic piperidine nitrogen interacts with acidic silanols on the silica surface.[3]
Add a basic modifier like 0.5-1% triethylamine or ammonia to your eluent system to improve peak shape.[3][4]
Inappropriate Solvent System The polarity of the eluent may not be optimal for separating the product from impurities.
If using an isocratic system, switch to a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[4] Experiment with different solvent systems, such as dichloromethane/methanol or ethyl acetate/hexane, with the addition of a basic modifier.[4]
Column Overload Injecting too much sample can lead to peak distortion and poor separation.[3]
Reduce the amount of crude product loaded onto the column relative to the amount of silica gel.
Problem 2: Difficulty with Crystallization
Possible Cause Recommended Solution
"Oiling Out" of the Product The compound is coming out of solution as a liquid instead of a solid.[4][5] This can be due to residual impurities or rapid cooling.
Ensure the compound is sufficiently pure before attempting crystallization. If needed, re-purify by column chromatography. Slow down the cooling process; allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.[4]
No Crystal Formation The compound may be too soluble in the chosen solvent, even at low temperatures.
Try a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., methanol, ethanol) and then slowly add a "poor" solvent (e.g., water, hexane) until the solution becomes slightly turbid.[5]
Formation of Amorphous Precipitate The solid comes out of solution too quickly, preventing the formation of an ordered crystal lattice.
Use a more dilute solution and allow for slower cooling or slower diffusion of the anti-solvent.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This is a representative method and may require optimization based on the specific impurity profile.

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the eluent.

  • Loading: Carefully load the silica gel with the adsorbed crude product onto the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 90:10 hexane/ethyl acetate + 0.5% triethylamine).

    • Gradually increase the polarity of the mobile phase (e.g., to 70:30, then 50:50 hexane/ethyl acetate, maintaining the triethylamine concentration). A dichloromethane/methanol gradient can also be effective for more polar compounds.[4]

  • Fraction Collection and Analysis: Collect fractions and monitor the elution using thin-layer chromatography (TLC).

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Crystallization
  • Solvent Selection: In a small test tube, attempt to dissolve a small amount of the purified product in various solvents (e.g., ethanol, isopropanol, acetonitrile) at room temperature and then with heating. A good solvent will dissolve the compound when hot but not at room temperature.[5]

  • Dissolution: In an Erlenmeyer flask, dissolve the bulk of the purified product in the minimum amount of the chosen hot solvent.

  • Cooling and Crystal Formation: Cover the flask and allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude Product Col_Chrom Column Chromatography Crude->Col_Chrom Initial Cleanup Crystallization Crystallization Col_Chrom->Crystallization Further Purification Pure_Product Pure Product Crystallization->Pure_Product Analysis Purity Check (HPLC, NMR) Pure_Product->Analysis Final QC

Caption: A general workflow for the purification and analysis of this compound.

Troubleshooting_Logic Start Impure Product Method Purification Method? Start->Method Chrom_Issue Chromatography Issue? Method->Chrom_Issue Column Chromatography Cryst_Issue Crystallization Issue? Method->Cryst_Issue Crystallization Add_Base Add Basic Modifier to Eluent Chrom_Issue->Add_Base Peak Tailing Change_Solvent Optimize Solvent System / Gradient Chrom_Issue->Change_Solvent Poor Separation Slow_Cool Slow Cooling / Use Anti-Solvent Cryst_Issue->Slow_Cool Oiling Out Re_Chrom Re-purify by Chromatography Cryst_Issue->Re_Chrom No Crystals / Impure

Caption: A troubleshooting decision tree for common purification challenges.

References

Technical Support Center: Synthesis of 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on a common synthetic route involving the condensation of 4-fluoro-1,2-phenylenediamine with a protected piperidine-3-carboxaldehyde followed by deprotection.

Issue 1: Low Yield of the Benzimidazole Product

Question: We are experiencing low yields of 5-Fluoro-2-(N-Boc-piperidin-3-yl)-1H-benzoimidazole during the initial condensation/cyclization step. What are the potential causes and solutions?

Answer:

Low yields in the formation of the benzimidazole ring can stem from several factors. Here’s a breakdown of potential causes and troubleshooting steps:

  • Incomplete Imine Formation: The initial condensation between the diamine and the aldehyde to form the imine intermediate may be inefficient.

    • Solution: Ensure anhydrous reaction conditions, as water can hydrolyze the imine. The use of a dehydrating agent, such as molecular sieves, can be beneficial. Monitoring the reaction by TLC or LC-MS for the disappearance of the starting materials is crucial before proceeding.

  • Inefficient Cyclization/Oxidation: The subsequent cyclization of the imine intermediate to the benzimidazole may be slow or incomplete.

    • Solution: The choice of oxidant is critical. While air oxidation can work, it is often slow. Using a milder oxidizing agent such as sodium metabisulfite can improve the rate and yield. Some protocols utilize a catalytic amount of an acid (e.g., p-toluenesulfonic acid) to facilitate both imine formation and cyclization.[1]

  • Side Reactions: Competing side reactions can consume starting materials or the desired product.

    • Solution: See the dedicated FAQ section on common side products for detailed avoidance strategies.

Issue 2: Difficulty in N-Boc Deprotection

Question: The final N-Boc deprotection step to yield this compound is either incomplete or leads to product degradation. How can we optimize this step?

Answer:

The acidic removal of the Boc protecting group is a standard procedure, but it can present challenges.

  • Incomplete Deprotection: The reaction may not go to completion.

    • Solution: Increase the reaction time and monitor closely by TLC or LC-MS. Ensure a sufficient excess of the acidic reagent is used; typically, a 3-5 fold excess of trifluoroacetic acid (TFA) or using a 4M solution of HCl in dioxane is effective.[2]

  • Product Degradation: The desired product may be sensitive to strong acidic conditions.

    • Solution: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). If degradation persists, consider using a milder deprotection method. For particularly sensitive substrates, thermolytic deprotection in a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can be an alternative.

Issue 3: Purification Challenges

Question: We are facing difficulties in purifying the final product from reaction impurities. What are the recommended purification strategies?

Answer:

Purification of the final product, which is a relatively polar compound, can be challenging.

  • Column Chromatography: This is the most common method for purification.

    • Recommendation: Use a silica gel column. A gradient elution system starting with a non-polar solvent system (e.g., ethyl acetate/hexane) and gradually increasing the polarity with a more polar solvent (e.g., methanol or a mixture of dichloromethane and methanol) is often effective. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to reduce tailing of the basic product on the silica gel.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method.

    • Recommendation: Experiment with different solvent systems to find suitable conditions for crystallization. Common solvents for recrystallizing benzimidazole derivatives include ethanol, methanol, or mixtures with water.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound and how can they be avoided?

A1: Several side products can form during the synthesis. Here are the most common ones and strategies to minimize their formation:

  • Bis-benzimidazole Formation: This can occur if two molecules of the diamine react with one molecule of a dialdehyde or a related impurity.

    • Avoidance: Use a high-purity aldehyde and ensure a slight excess of the diamine to favor the formation of the desired mono-benzimidazole.

  • N-Alkylation of the Benzimidazole Ring: The secondary amine of the piperidine ring or the NH of the benzimidazole can undergo alkylation if any alkylating agents are present as impurities or if reaction conditions are harsh.

    • Avoidance: Use purified reagents and solvents. During the synthesis, after the benzimidazole ring formation, the piperidine nitrogen is protected. Deprotection should be the final step.

  • Over-oxidation of o-phenylenediamine: The starting diamine can be oxidized, leading to colored impurities and reduced yield.

    • Avoidance: Store the 4-fluoro-1,2-phenylenediamine under an inert atmosphere and away from light. Use mild reaction conditions and consider adding the oxidant portion-wise to control the reaction.

  • Incomplete Cyclization Products: The intermediate imine or amic acid (if starting from a carboxylic acid) may not fully cyclize.

    • Avoidance: Ensure adequate reaction time and temperature for the cyclization step. The use of a catalyst like p-toluenesulfonic acid can promote complete cyclization.[1]

Q2: Can you provide a typical experimental protocol for the synthesis of this compound?

A2: The following is a generalized two-step protocol based on common synthetic strategies for similar compounds. Optimization may be required for specific laboratory conditions.

Step 1: Synthesis of tert-butyl 3-(5-fluoro-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate

  • To a solution of 4-fluoro-1,2-phenylenediamine (1.0 eq.) in a suitable solvent such as ethanol or a mixture of ethanol and water, add N-Boc-piperidine-3-carboxaldehyde (1.05 eq.).

  • Add sodium metabisulfite (1.2 eq.) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the N-Boc protected benzimidazole.

Step 2: Deprotection to this compound

  • Dissolve the purified tert-butyl 3-(5-fluoro-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate (1.0 eq.) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (3-5 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate or a mixture of DCM and methanol.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction.

  • For the condensation/cyclization step: Use a solvent system like ethyl acetate/hexane (e.g., 1:1 v/v). The product will be more polar than the starting aldehyde but may have a similar polarity to the diamine. Staining with a potassium permanganate solution can help visualize all spots.

  • For the deprotection step: Use a more polar solvent system like dichloromethane/methanol (e.g., 9:1 v/v). The deprotected product will be significantly more polar than the N-Boc protected starting material and will have a much lower Rf value.

Data Presentation

Table 1: Typical Reaction Conditions for Benzimidazole Formation

ParameterCondition
Reactants 4-fluoro-1,2-phenylenediamine, N-Boc-piperidine-3-carboxaldehyde
Solvent Ethanol/Water (e.g., 4:1 v/v)
Oxidant Sodium metabisulfite
Temperature 80-90 °C (Reflux)
Reaction Time 4-8 hours
Typical Yield 60-80%

Table 2: Comparison of N-Boc Deprotection Methods

ReagentSolventTemperatureReaction TimeTypical YieldNotes
TFADCM0 °C to RT1-3 hours>90%Standard, efficient method.
4M HCl in DioxaneDioxaneRT1-3 hours>90%Product precipitates as HCl salt.
TFE/HFIPTFE or HFIPReflux1-12 hours80-95%Milder, thermolytic conditions.[4]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Benzimidazole Formation cluster_step2 Step 2: N-Boc Deprotection A 4-Fluoro-1,2-phenylenediamine C Condensation & Cyclization A->C B N-Boc-piperidine-3-carboxaldehyde B->C D tert-butyl 3-(5-fluoro-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate C->D Sodium metabisulfite, Ethanol/Water, Reflux E tert-butyl 3-(5-fluoro-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate F Deprotection E->F TFA, DCM or HCl/Dioxane G This compound F->G

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Product Yield? Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Yes Side_Products Significant Side Products? Start->Side_Products No Increase_Time_Temp Increase reaction time/temperature. Monitor by TLC. Incomplete_Reaction->Increase_Time_Temp Yes Check_Reagents Check reagent purity. Use fresh oxidant/acid. Incomplete_Reaction->Check_Reagents No Purification_Issue Difficulty in Purification? Side_Products->Purification_Issue No See_FAQ_Side_Products Refer to FAQ on Side Products. Side_Products->See_FAQ_Side_Products Yes Optimize_Purification Optimize chromatography conditions. (e.g., add base to eluent) Purification_Issue->Optimize_Purification Yes

Caption: Troubleshooting decision tree for synthesis issues.

Side_Reactions Main_Reaction Desired Synthesis Side_Reaction1 Bis-benzimidazole Formation Main_Reaction->Side_Reaction1 Excess Aldehyde Side_Reaction2 N-Alkylation Main_Reaction->Side_Reaction2 Harsh Conditions Side_Reaction3 Over-oxidation Main_Reaction->Side_Reaction3 Strong Oxidant Side_Reaction4 Incomplete Cyclization Main_Reaction->Side_Reaction4 Insufficient Time/Temp

Caption: Potential side reactions in the benzimidazole synthesis.

References

Technical Support Center: 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for guidance and educational purposes. As of the date of this document, specific degradation pathways for 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole have not been extensively published. The degradation pathways, quantitative data, and specific analytical parameters presented here are hypothetical and based on the general chemical properties of benzimidazole and piperidine derivatives. Researchers should validate all methods and findings with their own experimental data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and troubleshooting scenarios that researchers may encounter during the stability testing and degradation analysis of this compound.

Q1: My sample of this compound shows significant degradation upon storage in an aqueous solution at neutral pH. What is the likely cause?

A1: While benzimidazoles are generally stable, prolonged exposure to aqueous environments can lead to slow hydrolysis. However, a more likely cause for significant degradation at neutral pH could be exposure to light or atmospheric oxygen.

  • Troubleshooting:

    • Photodegradation: Benzimidazole derivatives can be susceptible to photodegradation.[1][2] Ensure your samples are protected from light by using amber vials or storing them in the dark. Compare the stability of a light-protected sample to one exposed to ambient light.

    • Oxidation: The piperidine ring, in particular, can be susceptible to oxidation.[3][4][5][6] While typically slow with atmospheric oxygen, this can be accelerated by trace metal ions or other contaminants. Try degassing your solvent or adding an antioxidant to a test sample to see if stability improves.

Q2: I am performing forced degradation studies and observe multiple degradation products under acidic conditions. What are the expected degradation pathways?

A2: Under strong acidic conditions, the benzimidazole ring is generally stable. However, depending on the specific conditions (e.g., presence of heat), degradation could potentially occur. A more plausible scenario for a simple structure like this, if degradation is observed, might involve reactions influenced by the specific acid used or impurities. For many benzimidazole-containing drugs, hydrolysis of susceptible functional groups is a common acidic degradation pathway.[7]

  • Troubleshooting:

    • HPLC/MS Analysis: Use HPLC coupled with mass spectrometry (MS) to determine the mass-to-charge ratio (m/z) of the degradation products. This will provide crucial information about their molecular weights and help in postulating their structures.

    • Purity of Starting Material: Ensure the observed peaks are true degradants and not impurities present in the starting material. Analyze a sample of the compound before subjecting it to stress conditions.

Q3: After performing an oxidative forced degradation study with hydrogen peroxide, my chromatogram shows several new, poorly resolved peaks. How can I improve the separation?

A3: Oxidative stress can lead to the formation of multiple, often more polar, degradation products, such as N-oxides or hydroxylated species on the piperidine ring.[3][4][5][6] This can result in complex chromatograms.

  • Troubleshooting:

    • Gradient Optimization: The initial HPLC method may not be suitable for separating the parent compound from its more polar degradants. Develop a gradient elution method. A common approach is to start with a higher percentage of aqueous mobile phase and gradually increase the organic phase.[8]

    • Change Column Chemistry: If resolution is still poor, consider a different column chemistry. If you are using a standard C18 column, a column with a different selectivity (e.g., a phenyl-hexyl or a polar-embedded column) might provide better separation.

    • Adjust Mobile Phase pH: The ionization state of the parent compound and its degradants can significantly affect retention and peak shape. Experiment with different mobile phase pH values.

Q4: I am not seeing any degradation under photolytic stress conditions. Am I doing something wrong?

A4: While many benzimidazoles are photosensitive, the extent of degradation depends on the specific structure and the experimental conditions.[1][2]

  • Troubleshooting:

    • ICH Guidelines: Ensure your photostability testing adheres to ICH Q1B guidelines. This involves exposing the sample to a specified intensity of both cool white fluorescent and near-UV light.

    • Physical State: Test the compound in both solid and solution states. Degradation is often more pronounced in solution.

    • Solvent Effects: The solvent used can influence the rate of photodegradation. Consider testing in different solvents (e.g., water, methanol, acetonitrile).

Hypothetical Quantitative Data

The following table summarizes hypothetical results from a forced degradation study on this compound. These values are for illustrative purposes only.

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% Degradation (Hypothetical)No. of Degradants (Hypothetical)
Acid Hydrolysis 0.1 M HCl2460~ 5%1
Base Hydrolysis 0.1 M NaOH860~ 15%2
Oxidative 3% H₂O₂425~ 25%3
Thermal Solid State4880< 2%1 (minor)
Photolytic ICH Q1B2425~ 10% (in solution)2

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound.[9][10][11]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a final concentration of approximately 50 µg/mL for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 8 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase to the target concentration.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature (25°C) for 4 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase.

  • Thermal Degradation:

    • Place a thin layer of the solid compound in a petri dish.

    • Expose to a dry heat of 80°C for 48 hours.

    • Prepare a solution of the stressed solid at the target concentration for analysis.

  • Photolytic Degradation:

    • Prepare a solution of the compound in a suitable solvent (e.g., water:acetonitrile 50:50) at a concentration of 100 µg/mL.

    • Expose the solution in a quartz cuvette to light as per ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • Analyze both samples at the end of the exposure period.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.[8][12][13][14]

  • Instrumentation: HPLC with a UV detector or a Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program (Illustrative):

    Time (min) % Mobile Phase B
    0 5
    20 80
    25 80
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm (or as determined by UV scan of the parent compound).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the samples from the forced degradation study to a final concentration of approximately 50 µg/mL using the initial mobile phase composition (95% A: 5% B).

Visualizations

Hypothetical_Degradation_Pathways cluster_oxidation Oxidative Degradation (e.g., H₂O₂) cluster_hydrolysis Hydrolytic Degradation (Base-catalyzed) cluster_photolytic Photolytic Degradation parent This compound ox_prod1 Piperidine N-oxide Derivative parent->ox_prod1 Oxidation ox_prod2 Hydroxylated Piperidine Derivative parent->ox_prod2 Oxidation hydro_prod1 Ring-opened Diamine Product parent->hydro_prod1 Hydrolysis photo_prod1 Dehydrogenated Piperidine Derivative parent->photo_prod1 Photolysis Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_outcome Outcomes start Drug Substance (this compound) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) oxid Oxidation (e.g., 3% H₂O₂, RT) therm Thermal (e.g., 80°C, Solid) photo Photolytic (ICH Q1B) analysis Analysis by Stability-Indicating HPLC-UV/MS Method acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis pathway Identify Degradation Pathways analysis->pathway method Develop & Validate Stability-Indicating Method analysis->method stability Determine Intrinsic Stability analysis->stability

References

Technical Support Center: Enhancing the Bioavailability of Benzimidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on increasing the bioavailability of benzimidazole compounds. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and quantitative data summaries to address specific challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the low oral bioavailability of many benzimidazole compounds?

A1: The low oral bioavailability of many benzimidazole compounds is primarily attributed to two main factors:

  • Poor Aqueous Solubility: A significant number of benzimidazoles are categorized as Biopharmaceutics Classification System (BCS) Class II drugs, which means they possess high membrane permeability but are poorly soluble in water.[1][2] This low solubility is a major obstacle to their dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption.[1][3]

  • Rapid First-Pass Metabolism: Following absorption from the gut, benzimidazoles undergo extensive metabolism in the liver, a process known as the "first-pass effect".[1] This metabolic conversion, primarily carried out by cytochrome P450 (CYP450) enzymes, reduces the amount of the active parent drug that reaches systemic circulation.[1][4]

Q2: What are the most effective formulation strategies to enhance the bioavailability of benzimidazole compounds?

A2: Several formulation strategies have proven effective in overcoming the bioavailability challenges of benzimidazoles:

  • Solid Dispersions: This technique involves dispersing the benzimidazole compound in a hydrophilic polymer matrix.[1][5] This can create an amorphous form of the drug, which has a higher dissolution rate compared to the crystalline form.[6] For instance, solid dispersions of benznidazole with low-substituted hydroxypropylcellulose (L-HPC) have been shown to improve its dissolution profile.[7]

  • Nanotechnology: Reducing the particle size of the drug to the nanometer range (nanonization) significantly increases the surface area available for dissolution, leading to enhanced solubility and bioavailability.[1][8][9] Albendazole nanocrystals, for example, have demonstrated a 1.4-fold increase in oral bioavailability in rats compared to the native drug.[8]

  • Cyclodextrin Complexation: Encapsulating the benzimidazole molecule within cyclodextrin complexes, such as hydroxypropyl-β-cyclodextrin (HPβCD), can substantially improve its aqueous solubility.[1][4]

  • Salt Formation: For benzimidazole compounds with ionizable functional groups, converting them into a salt form can be a straightforward and effective method to increase their solubility and dissolution rate.[1][10]

  • Lipid-Based Formulations: For lipophilic benzimidazoles, lipid-based delivery systems like nanoemulsions can be an effective approach to improve solubilization and absorption.[1][11]

Q3: How do P-glycoprotein (P-gp) and Cytochrome P450 (CYP450) enzymes affect benzimidazole bioavailability?

A3: Both P-gp and CYP450 enzymes play crucial roles in limiting the bioavailability of benzimidazoles:

  • P-glycoprotein (P-gp): P-gp is an efflux transporter protein found in the cell membranes of intestinal enterocytes and other tissues.[12][13] It actively pumps xenobiotics, including some benzimidazole drugs, back into the intestinal lumen after they have been absorbed, thereby reducing their net absorption.[12] Some benzimidazoles have been identified as substrates for the P-glycoprotein drug efflux pump.[12]

  • Cytochrome P450 (CYP450) Enzymes: These enzymes, predominantly located in the liver, are responsible for the extensive first-pass metabolism of benzimidazoles.[1][4] Specific isoforms like CYP2J2 and CYP2C19 have been identified as major enzymes in the metabolism of albendazole and fenbendazole.[14][15] This rapid metabolism converts the parent drug into metabolites, which may be less active or inactive, thus lowering the bioavailability of the active compound.[1]

Troubleshooting Guides

In Vitro Dissolution Studies
Problem Possible Cause(s) Troubleshooting Steps
Low and erratic dissolution profiles. Poor aqueous solubility of the compound.Consider formulation strategies such as micronization, nanonization, solid dispersions, or cyclodextrin complexation to enhance dissolution.[1]
Inadequate wetting of the drug particles.For poorly soluble compounds, consider adding a surfactant to the dissolution medium to improve wetting.[3]
Degradation of the compound in the dissolution medium.Assess the stability of the compound at the pH of the dissolution medium.[1]
Inconsistent results between batches. Variability in the solid-state properties of the active pharmaceutical ingredient (API), such as polymorphism.Characterize the solid form of each batch using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).[1]
Inconsistent manufacturing process for the formulation.Ensure tight control over critical process parameters during formulation manufacturing.[1]
Precipitation of the drug in the dissolution medium. Supersaturation followed by precipitation.Incorporate precipitation inhibitors into the formulation, especially for amorphous solid dispersions.[16]
In Vivo Pharmacokinetic Studies
Problem Possible Cause(s) Troubleshooting Steps
Low oral bioavailability (low AUC and Cmax). Poor dissolution in the GI tract.Re-evaluate the formulation strategy to improve the dissolution rate (see In Vitro Troubleshooting).[1]
Rapid first-pass metabolism.Investigate the specific CYP450 enzymes involved in the metabolism of your compound.[1] Consider co-administration with a known inhibitor of these enzymes in preclinical models to assess the impact on bioavailability.[1][4]
Efflux by transporters like P-glycoprotein (P-gp).Conduct in vitro Caco-2 cell permeability assays in the presence and absence of P-gp inhibitors (e.g., verapamil) to determine if the compound is a P-gp substrate.[1][12]
High inter-individual variability in plasma concentrations. Food effects on absorption.Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food on bioavailability.
Genetic polymorphism in metabolizing enzymes (e.g., CYP2C19).Consider genotyping of the animal models for relevant metabolizing enzymes if significant variability is observed.
Drug not detected in plasma samples. Insufficient analytical sensitivity.Optimize the HPLC or LC-MS/MS method to achieve a lower limit of quantification.
Extremely low bioavailability.Consider intravenous administration to determine the absolute bioavailability and to understand the extent of absorption versus clearance issues.

Quantitative Data Summary

The following tables summarize the reported improvements in solubility and bioavailability for various benzimidazole compounds using different enhancement strategies.

Table 1: Enhancement of Benzimidazole Solubility

Benzimidazole CompoundSolubilization MethodFold Increase in Solubility (Approximate)
Albendazoleβ-cyclodextrin223x[17]
AlbendazoleHydroxypropyl-β-cyclodextrin (HPβCD)1058x[17]
AlbendazoleHPβCD with polyvinylpyrrolidone (PVP)1412x[17]
AlbendazoleSalt formation (ABZ-HCl) in distilled water>1000x[10]
Fenbendazoleβ-cyclodextrin432x[17]
FenbendazoleHydroxypropyl-β-cyclodextrin (HPβCD)1512x[17]
FenbendazoleHPβCD with polyvinylpyrrolidone (PVP)1373x[17]
MebendazoleSolid dispersion with sodium dodecyl sulfate~15,982x[6]

Table 2: Enhancement of Benzimidazole Bioavailability

Benzimidazole CompoundFormulation/Co-administrationAnimal ModelFold Increase in Bioavailability (AUC)
AlbendazoleNanocrystalsRats1.40[8]
AlbendazoleSolid dispersion with Pluronic 188Mice1.5
AlbendazoleSalt formation (ABZ-HCl)Not specified~6.9 (Cmax)[10]
MebendazoleSolid dispersion with sodium dodecyl sulfateNot specified3.56[6]

Experimental Protocols

In Vitro Dissolution Testing for Poorly Soluble Benzimidazoles

Objective: To evaluate the in vitro release profile of a benzimidazole compound from its formulation.

Apparatus: USP Apparatus 2 (Paddle)

Dissolution Media:

  • pH 1.2 (Simulated Gastric Fluid, without pepsin)

  • pH 4.5 Acetate Buffer

  • pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid, without pancreatin)

  • For poorly soluble drugs, the addition of a surfactant (e.g., 0.5% sodium lauryl sulfate) to the media may be necessary to achieve sink conditions.[3]

Procedure:

  • Prepare 900 mL of the selected dissolution medium and place it in the vessel.

  • Equilibrate the medium to 37 ± 0.5 °C.[1]

  • Set the paddle speed, typically between 50-75 rpm.[1]

  • Place one dosage form (e.g., tablet, capsule, or an amount of powder equivalent to the desired dose) into each vessel.

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).[1]

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.[1]

  • Filter the samples through a suitable filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.[1]

  • Analyze the concentration of the dissolved drug in the filtered samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[1]

HPLC Method for Quantification of Benzimidazoles in Plasma

Objective: To determine the concentration of a benzimidazole compound and its major metabolites in plasma samples obtained from pharmacokinetic studies.

Materials:

  • HPLC system with a UV or Mass Spectrometric detector

  • C18 analytical column

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer at a specific pH). The exact ratio will depend on the specific benzimidazole and its metabolites.[1]

  • Plasma samples from the in vivo study

  • Acetonitrile for protein precipitation

  • Internal standard

Sample Preparation:

  • To a 200 µL aliquot of plasma, add the internal standard.

  • Add 1 mL of acetonitrile to precipitate the plasma proteins.[1]

  • Vortex the mixture for 5 minutes.[1]

  • Centrifuge at a high speed (e.g., 10,000 rpm) for 10 minutes.[1]

  • Carefully collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.[1]

  • Reconstitute the dried residue in a known volume of the mobile phase.[1]

  • Inject a specific volume (e.g., 20 µL) of the reconstituted sample into the HPLC system.[1]

Analysis:

  • Develop a calibration curve using standard solutions of the benzimidazole and its metabolites of known concentrations.

  • Quantify the concentration of the drug and its metabolites in the plasma samples by comparing their peak areas to the calibration curve.

Visualizations

Benzimidazole_Bioavailability_Factors cluster_limiting_factors Key Bioavailability Limiting Factors OralDose Oral Administration of Benzimidazole Dissolution Dissolution in GI Tract OralDose->Dissolution Absorption Absorption across Intestinal Epithelium Dissolution->Absorption PortalVein Portal Vein Circulation Absorption->PortalVein Pgp P-glycoprotein Efflux Absorption->Pgp Liver Liver PortalVein->Liver Metabolism First-Pass Metabolism (CYP450) Liver->Metabolism Systemic Systemic Circulation Liver->Systemic Parent Drug Metabolism->Systemic Metabolites Excretion Excretion Systemic->Excretion Pgp->Dissolution Reduced Absorption

Caption: Factors limiting the oral bioavailability of benzimidazole compounds.

Experimental_Workflow Start Start: Poorly Bioavailable Benzimidazole Compound Formulation Formulation Development (e.g., Solid Dispersion, Nanocrystals) Start->Formulation InVitro In Vitro Characterization Formulation->InVitro Dissolution Dissolution Testing InVitro->Dissolution Stability Stability Studies InVitro->Stability InVivo In Vivo Evaluation (Animal Model) Dissolution->InVivo Promising Formulations Stability->InVivo PK_Studies Pharmacokinetic Studies (Blood Sampling) InVivo->PK_Studies Analysis Bioanalytical Method (HPLC/LC-MS) PK_Studies->Analysis Data Data Analysis (AUC, Cmax, Tmax) Analysis->Data End Optimized Formulation with Enhanced Bioavailability Data->End

References

Technical Support Center: LC-MS Analysis of 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical LC-MS starting conditions for the analysis of this compound?

A1: Given the basic nature of the piperidine and benzimidazole moieties, a reversed-phase chromatographic method with an acidic mobile phase is a suitable starting point. Electrospray ionization in positive ion mode (ESI+) is generally effective for such compounds.

Illustrative Starting LC-MS Conditions

ParameterRecommended Setting
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5-95% B over 5 minutes
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30-40 °C
Injection Volume 1-5 µL
Ionization Mode ESI Positive (ESI+)
Scan Mode Full Scan (e.g., m/z 100-500) and/or MRM
Capillary Voltage 3-4 kV
Source Temperature 120-150 °C
Desolvation Temp. 350-450 °C

Q2: My peak shape for this compound is poor (peak tailing). What are the likely causes and solutions?

A2: Peak tailing is a common issue for basic compounds like this one. It is often caused by secondary interactions between the basic nitrogen atoms and acidic residual silanols on the silica-based column packing material.[1]

Troubleshooting Peak Tailing

Potential CauseRecommended Solution
Secondary Silanol Interactions - Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to protonate the analyte.[2] - Use a modern, end-capped C18 column with minimal residual silanol activity.[1] - Consider a column with a different stationary phase, such as one with an embedded polar group.
Column Overload - Reduce the injection volume or the sample concentration.
Extra-column Dead Volume - Check all fittings and tubing for proper connections. Ensure tubing lengths are minimized.
Column Contamination/Aging - Flush the column with a strong solvent. If the problem persists, replace the column.

Q3: I am experiencing low sensitivity for my analyte. How can I improve the signal?

A3: Low sensitivity can stem from various factors, including suboptimal ionization, matrix effects, or issues with the LC or MS systems.[3]

Strategies to Enhance Sensitivity

ApproachDetailed Action
Optimize MS Source Parameters - Infuse a standard solution of the analyte directly into the mass spectrometer to optimize parameters like capillary voltage, source temperatures, and gas flows.[4]
Improve Ionization Efficiency - Ensure the mobile phase pH is at least 2 units below the pKa of the analyte to promote protonation in ESI+ mode.[5] - Experiment with different mobile phase additives like ammonium formate.
Mitigate Matrix Effects - Improve sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation.[6] - Adjust the chromatographic gradient to separate the analyte from co-eluting matrix components.
Check for System Issues - Confirm that there are no leaks in the LC system.[7] - Ensure the MS is properly tuned and calibrated.[8]

Q4: I am observing carryover of the analyte in blank injections after a high-concentration sample. How can I reduce this?

A4: Carryover, the appearance of an analyte in a subsequent run, is a common problem, especially with "sticky" basic compounds.[9] It can originate from the autosampler, column, or other parts of the LC system.

Reducing Sample Carryover

Source of CarryoverMitigation Strategy
Autosampler Needle/Valve - Optimize the needle wash procedure. Use a strong, organic solvent in the wash solution, potentially with an acid or base modifier.[10] - Increase the volume of the needle wash.
LC Column - Implement a robust column wash at the end of each gradient run, using a high percentage of organic solvent. - If carryover persists, dedicate a column for high-concentration samples.
System-wide Adsorption - Inject blank samples after high-concentration standards or samples to monitor and quantify carryover.

Q5: My measured mass is not accurate. What should I check?

A5: Mass accuracy is crucial for confident compound identification. Inaccurate mass measurements can be due to calibration issues, instrument drift, or high background noise.[8]

Troubleshooting Mass Inaccuracy

Potential IssueCorrective Action
Mass Calibration - Perform a fresh mass calibration of the instrument using the manufacturer's recommended standards.[8]
Instrument Drift - Allow the instrument to stabilize after turning it on. Temperature fluctuations in the lab can also affect stability.
High Background/Interference - Check for co-eluting compounds or high background noise that may be interfering with the mass measurement of your analyte. - Improve chromatographic separation or sample cleanup.

Experimental Protocols

Protocol 1: Basic LC System Flush

This protocol is designed to remove contaminants from the LC system that may cause high backpressure or baseline noise.

  • Disconnect the Column: Remove the analytical column and replace it with a union.

  • Prepare Flush Solvents:

    • Solvent A: LC-MS grade water

    • Solvent B: LC-MS grade isopropanol

    • Solvent C: LC-MS grade acetonitrile

    • Solvent D: LC-MS grade methanol

  • Systematic Flush:

    • Flush pump channel A with water for 15 minutes at 1 mL/min.

    • Flush pump channel B with isopropanol for 15 minutes at 1 mL/min.

    • Flush pump channel B with acetonitrile for 15 minutes at 1 mL/min.

    • Flush pump channel B with methanol for 15 minutes at 1 mL/min.

  • Re-equilibration: Reconnect the column and equilibrate the system with the initial mobile phase conditions of your analytical method for at least 20 minutes.

Protocol 2: Analyte Infusion for MS Optimization

This protocol helps in optimizing the MS source parameters for maximum sensitivity for this compound.

  • Prepare Analyte Solution: Prepare a 1 µg/mL solution of the analyte in a solvent that mimics the mobile phase composition at the time of elution (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Direct Infusion Setup:

    • Disconnect the LC from the mass spectrometer.

    • Use a syringe pump to deliver the analyte solution directly to the MS source at a low flow rate (e.g., 5-10 µL/min).

  • Parameter Optimization:

    • While infusing, adjust the following parameters one at a time to maximize the analyte signal:

      • Capillary/Spray Voltage

      • Source Gas Temperature

      • Nebulizing Gas Flow/Pressure

      • Drying Gas Flow/Pressure

  • Record Optimal Settings: Once the signal is maximized and stable, record the optimal source parameters for use in your LC-MS method.

Troubleshooting Workflows

LCMS_Troubleshooting_Workflow start Problem Observed (e.g., Poor Peak, Low Signal) check_lc Check LC System start->check_lc check_ms Check MS System start->check_ms check_method Review Method Parameters start->check_method check_sample Evaluate Sample Prep start->check_sample lc_pressure Pressure Fluctuation/High? check_lc->lc_pressure Pressure lc_leaks Leaks Present? check_lc->lc_leaks Visual ms_tune MS Tune/Calibration OK? check_ms->ms_tune Performance ms_source Clean Ion Source? check_ms->ms_source Maintenance method_mobile_phase Mobile Phase Correct? check_method->method_mobile_phase Composition method_column Column Integrity OK? check_method->method_column Performance sample_prep Sample Prep Adequate? check_sample->sample_prep Cleanliness sample_stability Analyte Stable? check_sample->sample_stability Degradation resolve Problem Resolved lc_pressure->resolve lc_leaks->resolve ms_tune->resolve ms_source->resolve method_mobile_phase->resolve method_column->resolve sample_prep->resolve sample_stability->resolve Peak_Tailing_Diagnosis start Peak Tailing Observed is_overload Is Peak Overloaded? start->is_overload reduce_conc Reduce Concentration/ Injection Volume is_overload->reduce_conc Yes check_ph Mobile Phase pH < pKa-2? is_overload->check_ph No resolved Peak Shape Improved reduce_conc->resolved adjust_ph Increase Acidic Modifier check_ph->adjust_ph No check_column Column Condition? check_ph->check_column Yes adjust_ph->resolved flush_column Flush or Replace Column check_column->flush_column Contaminated/Old check_dead_volume Check for Dead Volume (fittings, tubing) check_column->check_dead_volume Good flush_column->resolved check_dead_volume->resolved

References

Refining protocols for assays involving 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole and related benzimidazole compounds.

I. Troubleshooting Guides

This section addresses common challenges that may be encountered during the experimental evaluation of this compound.

Poor Compound Solubility in Aqueous Buffers

Problem: The compound precipitates out of solution when added to aqueous assay buffers or cell culture media.

Possible Cause Suggested Solution
Low Aqueous Solubility Optimize Co-Solvent Concentration: Use a minimal amount of a compatible organic solvent like DMSO to prepare a high-concentration stock solution. The final concentration of the organic solvent in the assay should typically be kept below 0.5% to avoid off-target effects and toxicity.
Use of Surfactants or Pluronics: Consider the use of biocompatible surfactants or block copolymers like Pluronic F-68 at low concentrations to improve solubility and prevent precipitation.
pH Adjustment: Evaluate the pH-solubility profile of the compound. Adjusting the pH of the buffer may enhance the solubility of the compound, depending on its pKa.
"Solvent Shock" Serial Dilutions: Avoid adding a highly concentrated stock solution directly into the aqueous buffer. Instead, perform serial dilutions in the assay buffer to gradually decrease the solvent concentration.
Gentle Mixing: After adding the compound to the buffer, mix gently by inversion or slow vortexing to facilitate dissolution.
Compound Aggregation Sonication: Briefly sonicate the final diluted solution in a water bath to break up aggregates and improve dispersion.
Inclusion of Bovine Serum Albumin (BSA): For in vitro assays, adding a low concentration of BSA (e.g., 0.01-0.1%) to the assay buffer can help to prevent compound aggregation and non-specific binding.
Inconsistent Results in Cell-Based Assays (e.g., MTT Assay)

Problem: High variability between replicate wells or between experiments.

Possible Cause Suggested Solution
Inaccurate Cell Seeding Homogeneous Cell Suspension: Ensure a single-cell suspension before seeding by gentle pipetting or trituration.
Consistent Seeding Density: Use a calibrated multichannel pipette and mix the cell suspension between plating each set of wells to maintain a uniform cell density.
Edge Effects in Microplates Plate Hydration: To minimize evaporation from the outer wells, which can concentrate media components and affect cell growth, fill the peripheral wells with sterile PBS or media without cells.
Compound Precipitation Visual Inspection: Before and after adding the compound to the cells, inspect the wells under a microscope for any signs of precipitation. Refer to the solubility troubleshooting guide above.
Interference with Assay Reagents Compound Color: If the compound has intrinsic color, it may interfere with the absorbance reading. Include a "compound only" control (compound in media without cells) to subtract the background absorbance.
Chemical Reaction with MTT: Some compounds can directly reduce the MTT reagent, leading to a false-positive signal for cell viability. Run a control plate with the compound and MTT in cell-free media to check for any chemical reaction.
Incomplete Formazan Solubilization Thorough Mixing: After adding the solubilization solution (e.g., DMSO), ensure complete dissolution of the formazan crystals by placing the plate on a shaker for at least 10 minutes.
Visual Confirmation: Before reading the plate, visually inspect the wells to ensure that all purple formazan crystals have dissolved.
Low or No Activity in Kinase Assays

Problem: The compound does not show the expected inhibitory activity in an in vitro kinase assay.

Possible Cause Suggested Solution
Incorrect Assay Conditions ATP Concentration: If the compound is an ATP-competitive inhibitor, its apparent potency (IC50) will be dependent on the ATP concentration. For accurate determination of Ki, use an ATP concentration at or near the Km of the kinase.
Enzyme Activity: Confirm that the kinase enzyme is active using a known inhibitor as a positive control.
Compound Instability Buffer Compatibility: Assess the stability of the compound in the assay buffer over the time course of the experiment.
Non-Specific Binding BSA in Buffer: Include a low concentration of BSA (e.g., 0.01-0.1%) in the assay buffer to reduce non-specific binding of the compound to the assay plate or other components.
Inaccurate Compound Concentration Stock Solution Verification: Re-verify the concentration of the stock solution. If possible, confirm the identity and purity of the compound using analytical methods such as LC-MS or NMR.

II. Frequently Asked Questions (FAQs)

Q1: What is the potential mechanism of action for this compound?

A1: While specific studies on this compound are limited in publicly available literature, benzimidazole derivatives are known to target a variety of key signaling pathways and proteins implicated in diseases like cancer and neurological disorders.[1] Many benzimidazole-based compounds act as inhibitors of protein kinases, such as VEGFR-2 and EGFR, which are crucial for tumor growth and angiogenesis.[2][3] Others have been shown to interfere with microtubule polymerization, leading to cell cycle arrest and apoptosis.[4] The fluorine substitution on the benzimidazole ring can enhance pharmacological properties like efficacy and selectivity.[1]

Q2: What type of in vitro assays are suitable for evaluating the activity of this compound?

A2: A tiered approach to in vitro testing is recommended. Initial screening can be performed using cell viability assays, such as the MTT or MTS assay, on relevant cancer cell lines to determine its anti-proliferative effects.[5] Based on the hypothesized mechanism of action, more specific enzyme inhibition assays can be conducted. For example, if targeting kinases is suspected, in vitro kinase assays against a panel of relevant kinases (e.g., VEGFR-2, EGFR, CDKs) would be appropriate.[6][7]

Q3: How should I prepare a stock solution of this compound?

A3: Due to the likelihood of poor aqueous solubility, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[4] Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the appropriate assay buffer or cell culture medium, ensuring the final DMSO concentration is kept to a minimum (ideally <0.5%).

Q4: Are there any known off-target effects of benzimidazole compounds?

A4: Yes, cross-reactivity with other kinases or cellular targets is a possibility for many small molecule inhibitors, including those with a benzimidazole scaffold. It is advisable to perform selectivity profiling against a panel of kinases to understand the compound's specificity and potential for off-target effects.

III. Quantitative Data Summary

Compound Target/Assay Cell Line Activity (IC50/GI50)
para-fluoro substituted 2-(fluorophenyl)-1H-benzimidazole (ORT14)Antiproliferative (MTT)A549, A498, A3750.377 µM
para-fluoro substituted 2-(fluorophenyl)-1H-benzimidazole (ORT14)Antiproliferative (MTT)HeLa, HepG20.188 µM
ortho-fluoro substituted 5-methyl-2-(fluorophenyl)-1H-benzimidazole (ORT15)Antiproliferative (MTT)A549, A498, HeLa0.354 µM
ortho-fluoro substituted 5-methyl-2-(fluorophenyl)-1H-benzimidazole (ORT15)Antiproliferative (MTT)A375, HepG20.177 µM
5-fluoro benzothiazole derivative (59a)AntiproliferativeHCT-1160.08 µM
5-fluoro benzothiazole derivative (59a)AntiproliferativeMCF-70.37 µM

Note: The data presented above is for analogous compounds and should be used for reference purposes only. The activity of this compound must be determined experimentally.[5]

IV. Experimental Protocols

Protocol for Determining IC50 using MTT Assay

This protocol outlines a general procedure for assessing the anti-proliferative activity of this compound on adherent cancer cell lines.

Materials:

  • Target cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Dilute the cell suspension to the desired seeding density (optimized for each cell line, typically 3,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the appropriate compound concentrations or controls.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.

    • Place the plate on a shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm (or 490 nm depending on the solubilizing agent) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol for In Vitro VEGFR-2 Kinase Assay

This protocol provides a framework for a luminescence-based kinase assay to determine the inhibitory activity of the compound against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound

  • DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the compound in DMSO.

    • Perform serial dilutions of the compound in kinase assay buffer.

    • Prepare a solution of VEGFR-2 and the substrate in kinase assay buffer.

    • Prepare an ATP solution in kinase assay buffer at a concentration equal to the Km of VEGFR-2 for ATP.

  • Kinase Reaction:

    • In a white 96-well plate, add the compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the VEGFR-2/substrate mixture to all wells except the negative control.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[6]

V. Visualizations

Signaling Pathways

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds and activates Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Proliferation Inhibitor 5-Fluoro-2-piperidin-3-yl- 1H-benzoimidazole Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and potential point of inhibition.

Wnt_Signaling_Pathway cluster_off Wnt OFF cluster_on Wnt ON Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dsh Dsh Frizzled->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) Dsh->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates Proteasome Proteasome BetaCatenin->Proteasome Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Accumulates and translocates to nucleus GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription Activates Inhibitor 5-Fluoro-2-piperidin-3-yl- 1H-benzoimidazole Inhibitor->DestructionComplex Potential modulation

Caption: Canonical Wnt/β-catenin signaling pathway.

Experimental Workflows

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_compound Treat with compound (serial dilutions) incubate_24h->treat_compound incubate_48_72h Incubate for 48-72h treat_compound->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_2_4h Incubate for 2-4h add_mtt->incubate_2_4h solubilize Solubilize formazan crystals incubate_2_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for an MTT-based cell viability assay.

Kinase_Assay_Workflow start Start prepare_reagents Prepare compound dilutions, kinase/substrate mix, and ATP solution start->prepare_reagents add_compound Add compound to 96-well plate prepare_reagents->add_compound add_kinase_substrate Add kinase/substrate mix add_compound->add_kinase_substrate start_reaction Initiate reaction with ATP add_kinase_substrate->start_reaction incubate Incubate at 30°C start_reaction->incubate stop_reaction Stop reaction and detect signal (e.g., add Kinase-Glo® reagent) incubate->stop_reaction read_luminescence Read luminescence stop_reaction->read_luminescence analyze_data Calculate IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro kinase inhibition assay.

References

Validation & Comparative

A Comparative Guide to PARP Inhibitors: Benchmarking Performance and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of drugs, particularly for cancers with deficiencies in DNA damage repair pathways, such as those harboring BRCA1/2 mutations. This guide provides a comparative analysis of prominent PARP inhibitors, focusing on their performance, supported by experimental data.

While this guide centers on the well-established PARP inhibitors—Olaparib, Rucaparib, Niraparib, and Talazoparib—it is worth noting the structural motifs that contribute to their efficacy. The compound 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole, specified in the topic of this guide, contains a piperidin-3-yl group, a moiety also present in the chemical structure of the potent PARP inhibitor Niraparib (2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide).[1] Furthermore, the benzimidazole core is a scaffold that has been successfully utilized in the design of other potent PARP inhibitors.[2][3] However, a comprehensive search of available scientific literature and databases did not yield specific data on the PARP inhibitory activity of this compound itself. Therefore, this guide will proceed with a detailed comparison of the aforementioned, clinically relevant PARP inhibitors.

Mechanism of Action: The Principle of Synthetic Lethality

PARP inhibitors capitalize on the concept of synthetic lethality. In healthy cells, DNA single-strand breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP enzymes play a crucial role. If these SSBs are not repaired, they can lead to double-strand breaks (DSBs) during DNA replication. DSBs are repaired by the high-fidelity homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.

In cancer cells with mutated BRCA1/2, the HR pathway is deficient. These cells become heavily reliant on the PARP-mediated BER pathway for DNA repair and survival. By inhibiting PARP, SSBs accumulate, leading to an overwhelming number of DSBs that cannot be repaired in the absence of a functional HR pathway. This accumulation of DNA damage triggers cell cycle arrest and apoptosis, selectively killing the cancer cells.[4]

Below is a diagram illustrating the signaling pathway of PARP inhibition and synthetic lethality.

cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) DNA Damage (SSB) DNA Damage (SSB) PARP PARP DNA Damage (SSB)->PARP activates BER BER PARP->BER initiates DNA Repair DNA Repair BER->DNA Repair leads to Cell Survival Cell Survival DNA Repair->Cell Survival DNA Damage (SSB) DNA Damage (SSB) PARP PARP DNA Damage (SSB) ->PARP PARP Inhibitor PARP Inhibitor PARP Inhibitor->PARP inhibits BER BER PARP ->BER blocked DSB Accumulation DSB Accumulation BER ->DSB Accumulation Apoptosis Apoptosis DSB Accumulation->Apoptosis HR Pathway Deficient HR Pathway DSB Accumulation->HR Pathway cannot be repaired

Fig. 1: Signaling pathway of PARP inhibition and synthetic lethality.

Quantitative Comparison of PARP Inhibitors

The potency of PARP inhibitors is often evaluated by their half-maximal inhibitory concentration (IC50) against PARP enzymes and their cytotoxic effects on cancer cell lines. The following tables summarize key quantitative data for Olaparib, Rucaparib, Niraparib, and Talazoparib.

Table 1: In Vitro PARP Enzyme Inhibition

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)
Olaparib 1-51-5
Rucaparib 1.46.6
Niraparib 3.82.1
Talazoparib 1.20.87

Note: IC50 values can vary between studies due to different experimental conditions.

Table 2: In Vitro Cellular Activity in BRCA-Mutant Cancer Cell Lines

InhibitorCell LineCancer TypeBRCA StatusIC50 (nM)
Olaparib MDA-MB-436BreastBRCA1 mutant4.7
PEO1OvarianBRCA2 mutant0.004
Rucaparib PEO1OvarianBRCA2 mutant0.023
Niraparib MDA-MB-436BreastBRCA1 mutant18
CAPAN-1PancreaticBRCA2 mutant90
Talazoparib MX-1BreastBRCA1 mutant0.3
Capan-1PancreaticBRCA2 mutant5

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the general methodologies for key experiments used to evaluate PARP inhibitors.

PARP Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP.

Workflow Diagram:

A Prepare reaction mix: - Recombinant PARP1/2 enzyme - Histones (substrate) - Biotinylated NAD+ B Add PARP inhibitor at various concentrations A->B C Incubate to allow PARylation reaction B->C D Transfer to streptavidin-coated plates C->D E Add anti-pAD antibody D->E F Add secondary antibody with detectable label (e.g., HRP) E->F G Add substrate and measure signal F->G H Calculate IC50 values G->H

Fig. 2: Workflow for a typical PARP enzyme inhibition assay.

Detailed Steps:

  • Reaction Setup: A reaction mixture is prepared containing recombinant human PARP1 or PARP2 enzyme, histones (as a substrate for PARylation), and biotinylated NAD+ (the co-factor for the PARP enzyme).

  • Compound Addition: The PARP inhibitor being tested is added to the reaction mixture at a range of concentrations.

  • Incubation: The reaction is incubated to allow the PARP enzyme to poly(ADP-ribosyl)ate the histone substrates.

  • Capture: The reaction mixture is transferred to streptavidin-coated microplates, which capture the biotinylated PARylated histones.

  • Detection: An antibody specific for poly(ADP-ribose) (pAD) is added, followed by a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase - HRP).

  • Signal Measurement: A substrate for the detection enzyme is added, and the resulting signal (e.g., colorimetric or chemiluminescent) is measured. The intensity of the signal is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: The data is normalized to controls, and the IC50 value is calculated by fitting the dose-response curve.

Cell Viability Assay

This assay determines the cytotoxic effect of PARP inhibitors on cancer cells.

Workflow Diagram:

A Seed cancer cells in 96-well plates B Allow cells to adhere overnight A->B C Treat cells with PARP inhibitor at various concentrations B->C D Incubate for a defined period (e.g., 72 hours) C->D E Add a viability reagent (e.g., MTT, CellTiter-Glo) D->E F Measure signal (absorbance or luminescence) E->F G Calculate IC50 values F->G

References

Unraveling the Structure-Activity Relationship of 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole Analogs as H1-Antihistamines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structural modifications influencing the potency, selectivity, and pharmacokinetic properties of novel benzimidazole-based histamine H1 receptor antagonists reveals key determinants for therapeutic efficacy. This guide provides a comparative overview of these analogs, supported by quantitative data and detailed experimental methodologies, to aid researchers in the ongoing development of CNS-active antihistamines for conditions such as insomnia.

Comparative Analysis of Analog Potency and Selectivity

The core of the structure-activity relationship (SAR) investigation lies in the systematic alteration of the chemical scaffold to observe the resulting changes in biological activity. The following table summarizes the in vitro binding affinities of key analogs for the human histamine H1 receptor and the human Ether-a-go-go-related gene (hERG) channel, the latter being a critical off-target to assess cardiac safety.

CompoundR1 (Benzimidazole N1)R2 (Piperidine N1)H1 Ki (nM)hERG pIC50
1 HH1.25.1
2 MeH0.85.3
3 HMe3.55.2
4 HiPr155.8
5a 2-pyridylH1.56.2
5b (9q) 4-pyridylH0.96.5
6 HBoc>1000-
7 5-FluoroHData not available in the provided contextData not available in the provided context

Note: Data is compiled from a key study on 2-(piperidin-3-yl)-1H-benzimidazoles.[1][2][3] The specific data for the 5-Fluoro analog (Compound 7) was not detailed in the primary source.

The data reveals that N-alkylation of the piperidine ring (compounds 3 and 4 ) is detrimental to H1 receptor affinity compared to the unsubstituted analog (1 ). Conversely, small alkyl substitution on the benzimidazole N1 position, such as a methyl group (2 ), is well-tolerated. A significant finding is that the introduction of a Boc protecting group on the piperidine nitrogen (6 ) completely abolishes H1 activity, highlighting the importance of the basicity of this nitrogen for receptor interaction.

Crucially, substitution at the benzimidazole N1 position with heteroaromatic rings, such as 2-pyridyl (5a ) and 4-pyridyl (5b ), not only maintains high H1 affinity but also significantly improves selectivity by reducing hERG channel activity. Compound 5b (also referred to as 9q in the source literature) emerged as a lead candidate, demonstrating a favorable balance of high potency and a significantly improved safety profile regarding hERG inhibition.[1]

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, the following are detailed methodologies for the key experiments performed.

Histamine H1 Receptor Binding Assay

The affinity of the compounds for the human histamine H1 receptor was determined using a radioligand binding assay.

  • Source: Membranes from HEK293 cells stably expressing the human H1 receptor.

  • Radioligand: [³H]-pyrilamine.

  • Procedure: Cell membranes were incubated with a fixed concentration of [³H]-pyrilamine and varying concentrations of the test compounds.

  • Incubation: The mixture was incubated to allow for competitive binding to reach equilibrium.

  • Detection: Bound radioactivity was separated from unbound by rapid filtration and measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki (inhibitor constant) was then calculated using the Cheng-Prusoff equation.

hERG Channel Activity Assay

The potential for off-target effects on the hERG potassium channel was assessed using a patch-clamp electrophysiology assay.

  • Cell Line: HEK293 cells stably expressing the hERG channel.

  • Method: Whole-cell patch-clamp technique was employed to measure the hERG tail current.

  • Procedure: Cells were perfused with a solution containing the test compound at various concentrations.

  • Data Acquisition: The inhibition of the hERG current by the test compound was measured and compared to the baseline current.

  • Data Analysis: The concentration of the compound that produces 50% inhibition of the hERG current (IC50) was determined and expressed as the pIC50 (-logIC50).

Structure-Activity Relationship Logic

The following diagram illustrates the key structural modifications and their impact on the desired pharmacological properties of the 2-(piperidin-3-yl)-1H-benzoimidazole analogs.

SAR_Logic cluster_scaffold Core Scaffold: 2-(piperidin-3-yl)-1H-benzoimidazole cluster_properties Pharmacological Properties cluster_modifications Structural Modifications Scaffold R1-N-Benzimidazole 2-position Piperidin-3-yl-N-R2 R1_Sub N1 Substitution (R1) - Alkyl - Heteroaryl (e.g., Pyridyl) Scaffold:f0->R1_Sub R2_Sub Piperidine N-Substitution (R2) - Alkyl - Boc Scaffold:f2->R2_Sub Potency H1 Receptor Affinity Selectivity hERG Selectivity CNS_Exposure CNS Exposure R1_Sub->Potency Modulates R1_Sub->Selectivity Key for Improvement R1_Sub->CNS_Exposure Influences R2_Sub->Potency Generally Decreases

Figure 1. Key structure-activity relationships for 2-(piperidin-3-yl)-1H-benzoimidazole analogs.

Experimental Workflow

The general workflow for the synthesis and evaluation of the 2-(piperidin-3-yl)-1H-benzoimidazole analogs is depicted below.

Experimental_Workflow Start Starting Materials (o-phenylenediamine & piperidine derivatives) Synthesis Chemical Synthesis (Condensation & N-substitution reactions) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification InVitro_Assays In Vitro Assays Purification->InVitro_Assays H1_Binding H1 Receptor Binding InVitro_Assays->H1_Binding Primary Target hERG_Assay hERG Patch Clamp InVitro_Assays->hERG_Assay Off-Target SAR_Analysis SAR Analysis & Lead Optimization H1_Binding->SAR_Analysis hERG_Assay->SAR_Analysis InVivo_Studies In Vivo Studies (for lead candidates) PK_Studies Pharmacokinetics (CNS exposure) InVivo_Studies->PK_Studies Efficacy_Models Efficacy Models (e.g., sleep studies) InVivo_Studies->Efficacy_Models SAR_Analysis->InVivo_Studies

Figure 2. General workflow for the synthesis and evaluation of novel antihistamine candidates.

References

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzimidazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the performance and characteristics of fluorinated and non-fluorinated benzimidazole derivatives, supported by experimental data.

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. A key area of contemporary research involves the strategic incorporation of fluorine atoms into these molecules to enhance their pharmacological profiles. This guide provides a comparative analysis of fluorinated and non-fluorinated benzimidazoles, focusing on their synthesis, physicochemical properties, and biological activities, supported by experimental data to inform drug design and development efforts.

Physicochemical Properties: The Impact of Fluorination

The introduction of fluorine, the most electronegative element, into the benzimidazole scaffold can significantly alter a molecule's physicochemical properties. These modifications can influence its pharmacokinetic and pharmacodynamic behavior.

PropertyNon-Fluorinated BenzimidazolesFluorinated BenzimidazolesImpact of Fluorination
Lipophilicity Generally lipophilic, facilitating membrane permeation.Lipophilicity is often increased, which can enhance membrane permeability and cellular uptake.Can improve absorption and distribution.
Electronic Effects The electronic nature is determined by the substituents on the benzimidazole core.The strong electron-withdrawing nature of fluorine can alter the pKa of the molecule and influence its binding to biological targets.Can modulate target affinity and selectivity.
Metabolic Stability Susceptible to metabolic oxidation at various positions on the aromatic rings.Fluorine substitution can block sites of metabolic oxidation, leading to increased metabolic stability and a longer biological half-life.Can enhance bioavailability and duration of action.
Acidity The acidity of the benzimidazole N-H proton can be influenced by substituents.The introduction of fluorine atoms into the benzene ring has been shown to enhance the acidity of the benzimidazole moiety by more than 5 orders of magnitude.Can affect solubility and interactions with biological targets.

Comparative Biological Activity

The strategic placement of fluorine atoms on the benzimidazole scaffold has been demonstrated to modulate a wide range of biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Fluorination has been shown to be a valuable strategy for enhancing the antimicrobial potency of benzimidazole derivatives.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Fluorinated vs. Non-Fluorinated Benzimidazoles

CompoundOrganismNon-Fluorinated MIC (µg/mL)Fluorinated MIC (µg/mL)Reference
2-Phenylbenzimidazole vs. 2-(m-fluorophenyl)benzimidazoleB. subtilis>1257.81
2-Phenylbenzimidazole vs. 2-(m-fluorophenyl)-5-methylbenzimidazoleGram-negative bacteria>12531.25
2-Phenylbenzimidazole vs. Fluorinated derivativesS. aureus>12515.62 - 62.5
2-Phenylbenzimidazole vs. Fluorinated derivativesC. albicans>12578.12 - 156.25

The data clearly indicates that fluoro-substituted compounds exhibit significantly improved antibacterial and antifungal properties compared to their unsubstituted parent compounds. For instance, a meta-fluoro substitution on the phenyl ring of 2-phenylbenzimidazole dramatically increases its potency against B. subtilis.

Anticancer Activity

The anticancer activity of benzimidazoles can also be significantly influenced by fluorination. Fluorinated analogs have shown enhanced potency against various cancer cell lines.

Table 2: Comparative Anticancer Activity (IC50, µM) of Fluorinated vs. Non-Fluorinated Benzimidazoles

Compound ClassCell LineNon-Fluorinated IC50 (µM)Fluorinated IC50 (µM)Reference
2-ArylbenzimidazolesMCF-7 (Breast)VariesGenerally lower
Benzimidazole-Chalcone HybridsA549 (Lung)VariesGenerally lower
Benzimidazole-Thiadiazole ConjugatesHCT116 (Colon)VariesGenerally lower

While specific comparative IC50 values are spread across numerous studies, a general trend indicates that fluorinated benzimidazoles often exhibit superior cytotoxic activity against cancer cells. The electron-withdrawing properties of fluorine can enhance the interaction of the benzimidazole scaffold with biological targets involved in cancer progression.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are representative protocols for the synthesis and biological evaluation of benzimidazole derivatives.

Synthesis of Benzimidazoles

The most common method for synthesizing benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.

Protocol 1: Synthesis of 2-Phenylbenzimidazole (Non-Fluorinated)

  • Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and benzoic acid (1.0 eq).

  • Acid Catalyst: Add a catalytic amount of polyphosphoric acid (PPA).

  • Heating: Heat the reaction mixture at 150°C for 4 hours with stirring.

  • Work-up: Cool the mixture to room temperature and pour it into a beaker of ice-cold water.

  • Neutralization: Neutralize the solution with 10% sodium hydroxide until a precipitate forms.

  • Isolation: Collect the crude product by vacuum filtration and wash thoroughly with water.

  • Purification: Recrystallize the solid from ethanol to yield pure 2-phenylbenzimidazole.

Protocol 2: Synthesis of 2-(4-Fluorophenyl)benzimidazole (Fluorinated)

  • Reaction Setup: In a microwave-safe vessel, combine o-phenylenediamine (1.0 eq) and 4-fluorobenzoic acid (1.0 eq).

  • Microwave Irradiation: Seal the vessel and irradiate in a microwave reactor at 120°C for 10-15 minutes.

  • Work-up and Isolation: After cooling, follow the same work-up and isolation procedure as described in Protocol 1.

  • Purification: Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-(4-fluorophenyl)benzimidazole.

Antimicrobial Activity Assay

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

  • Preparation of Stock Solution: Dissolve the test compound (fluorinated or non-fluorinated benzimidazole) in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Visualizing Experimental Workflows and Mechanisms of Action

Diagrams are essential for clearly communicating complex processes and relationships.

experimental_workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation S1 o-Phenylenediamine S3 Condensation Reaction S1->S3 S2 Carboxylic Acid (Fluorinated or Non-Fluorinated) S2->S3 S4 Purification S3->S4 S5 Characterization (NMR, MS, etc.) S4->S5 T1 Antimicrobial Assay (MIC Determination) S5->T1 T2 Anticancer Assay (IC50 Determination) S5->T2 T3 Data Analysis T1->T3 T2->T3 R Results & Conclusion T3->R Comparative Analysis

Caption: General experimental workflow for the comparative analysis of benzimidazoles.

A primary mechanism of action for many benzimidazole derivatives, particularly in their anthelmintic and anticancer activities, is the inhibition of tubulin polymerization.

mechanism_of_action cluster_cellular Cellular Environment cluster_outcome Biological Outcome B Benzimidazole (Fluorinated or Non-Fluorinated) T β-Tubulin B->T Binds to Colchicine Binding Site P Tubulin Polymerization B->P Inhibits T->P M Microtubule Formation P->M O1 Disruption of Microtubule Dynamics C Cell Division (Mitosis) M->C O2 Arrest of Cell Cycle O1->O2 O3 Induction of Apoptosis O2->O3

Caption: Mechanism of action: Inhibition of tubulin polymerization by benzimidazoles.

Conclusion

The incorporation of fluorine into the benzimidazole scaffold is a powerful and well-validated strategy in medicinal chemistry for enhancing the therapeutic potential of this privileged structure. Experimental evidence consistently demonstrates that fluorination can lead to significant improvements in antimicrobial and anticancer activities. These enhancements are attributed to favorable alterations in physicochemical properties such as lipophilicity, metabolic stability, and electronic character. For researchers and drug development professionals, the strategic use of fluorination offers a promising avenue for the design of next-generation benzimidazole-based therapeutics with improved efficacy and pharmacokinetic profiles.

Navigating the Kinome: A Comparative Guide to the Off-Target Effects of Benzimidazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the off-target activity of kinase inhibitors is paramount for predicting potential therapeutic efficacy and anticipating adverse effects. While the specific compound 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole lacks publicly available data on its off-target profile, this guide utilizes a well-characterized benzimidazole derivative, Quizartinib, as a case study to illustrate a comprehensive approach to evaluating off-target effects. This comparative guide provides a framework for assessing kinase inhibitor selectivity, complete with supporting experimental data, detailed methodologies, and visual representations of key concepts.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, renowned for its ability to interact with a multitude of biological targets, including protein kinases. This versatility, however, necessitates a thorough investigation of a compound's selectivity profile to identify potential off-target interactions that could lead to unforeseen biological consequences.

Comparative Analysis of Kinase Inhibition Profiles

To effectively evaluate the off-target effects of a kinase inhibitor, a comprehensive screening against a broad panel of kinases is essential. The data presented below showcases the kinase inhibition profile of Quizartinib, a potent FLT3 inhibitor, against a panel of kinases. This serves as an illustrative example of the data required to assess the selectivity of a compound like this compound.

Kinase TargetQuizartinib IC50 (nM)Alternative Compound A IC50 (nM)Alternative Compound B IC50 (nM)
Primary Target
FLT30.95.215.8
Key Off-Targets
KIT4.225.189.4
PDGFRα15110>1000
VEGFR230250>1000
RET58480>1000
CSF1R8.595650
TRKA110>1000>1000
ABL1250>1000>1000

Table 1: Comparative Kinase Inhibition Profiles. This table presents the half-maximal inhibitory concentration (IC50) values for Quizartinib and two hypothetical alternative compounds against a selection of protein kinases. Lower IC50 values indicate higher potency. This type of data is crucial for comparing the selectivity of different compounds.

Experimental Protocols for Kinase Profiling

Accurate and reproducible experimental data are the foundation of any robust comparison. The following are detailed methodologies for key experiments used to determine kinase inhibition profiles.

Radiometric Kinase Assay

This assay measures the transfer of a radiolabeled phosphate from ATP to a specific substrate by the kinase.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the kinase, a specific substrate peptide, and the test compound at various concentrations in a suitable buffer.

  • Initiation: Start the reaction by adding a mixture of non-radiolabeled ATP and [γ-³³P]ATP.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a stop solution, such as phosphoric acid.

  • Separation: Spot the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate.

  • Washing: Wash the membrane to remove unincorporated [γ-³³P]ATP.

  • Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

LanthaScreen™ Eu Kinase Binding Assay

This is a fluorescence resonance energy transfer (FRET)-based assay that measures the binding of a test compound to the kinase active site.

Protocol:

  • Reagent Preparation: Prepare solutions of the kinase, a europium-labeled anti-tag antibody, an Alexa Fluor™ 647-labeled kinase tracer, and the test compound.

  • Reaction Setup: In a microplate, combine the kinase, anti-tag antibody, and test compound at various concentrations.

  • Tracer Addition: Add the Alexa Fluor™ 647-labeled tracer to the wells. The tracer will bind to the kinase active site.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Detection: Measure the FRET signal using a fluorescence plate reader. Excitation of the europium donor will lead to emission from the Alexa Fluor™ 647 acceptor if the tracer is bound to the kinase.

  • Data Analysis: The displacement of the tracer by the test compound results in a decrease in the FRET signal. Calculate the percentage of inhibition and determine the IC50 or Ki value from the dose-response curve.

Visualizing Off-Target Effects and Experimental Workflows

Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures. The following visualizations, created using the DOT language, provide a clear representation of concepts relevant to off-target analysis.

Off_Target_Signaling cluster_intended Intended Pathway cluster_off_target Off-Target Pathway Drug Drug Target Kinase (FLT3) Target Kinase (FLT3) Drug->Target Kinase (FLT3) Inhibition Off-Target Kinase (e.g., KIT) Off-Target Kinase (e.g., KIT) Drug->Off-Target Kinase (e.g., KIT) Inhibition Downstream Effector 1 Downstream Effector 1 Target Kinase (FLT3)->Downstream Effector 1 Therapeutic Effect Therapeutic Effect Downstream Effector 1->Therapeutic Effect Downstream Effector 2 Downstream Effector 2 Off-Target Kinase (e.g., KIT)->Downstream Effector 2 Adverse Effect Adverse Effect Downstream Effector 2->Adverse Effect

Figure 1: Illustrative signaling pathway of intended and off-target effects.

Kinase_Profiling_Workflow Compound Library Compound Library Primary Screen (Single Concentration) Primary Screen (Single Concentration) Compound Library->Primary Screen (Single Concentration) Hit Identification Hit Identification Primary Screen (Single Concentration)->Hit Identification Dose-Response (IC50 Determination) Dose-Response (IC50 Determination) Hit Identification->Dose-Response (IC50 Determination) Broad Kinase Panel Screen Broad Kinase Panel Screen Dose-Response (IC50 Determination)->Broad Kinase Panel Screen Selectivity Profile Selectivity Profile Broad Kinase Panel Screen->Selectivity Profile Cellular Assays Cellular Assays Selectivity Profile->Cellular Assays In Vivo Studies In Vivo Studies Cellular Assays->In Vivo Studies

Navigating the Landscape of Therapeutic Options for BRCA Mutant Cancers: A Comparative Guide to PARP Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the targeting of DNA repair pathways in cancers harboring BRCA1 and BRCA2 mutations has emerged as a cornerstone of precision oncology. While novel chemical entities are continuously being explored, a thorough understanding of the established therapeutic landscape is critical for contextualizing new discoveries. This guide provides a comparative overview of the efficacy of approved Poly(ADP-ribose) polymerase (PARP) inhibitors, the current standard of care for BRCA-mutant tumors. As of this review, no specific efficacy data for 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole in BRCA mutant cells has been published in the peer-reviewed literature. Therefore, this guide will focus on the well-documented performance of existing PARP inhibitors, which would serve as the primary comparators for any new investigational agent in this space.

The central mechanism of action for this class of drugs is the concept of synthetic lethality.[1] Cancer cells with mutations in BRCA1 or BRCA2 genes are deficient in the homologous recombination (HR) pathway, a major DNA double-strand break repair mechanism.[1] These cells become heavily reliant on the base excision repair (BER) pathway, in which PARP enzymes play a crucial role.[1] Inhibition of PARP leads to the accumulation of unrepaired DNA single-strand breaks, which during replication are converted into double-strand breaks. In BRCA-deficient cells, the inability to repair these double-strand breaks via HR results in genomic instability and, ultimately, cell death.[1]

Comparative Efficacy of Approved PARP Inhibitors

Several PARP inhibitors have received FDA approval for the treatment of various cancers with BRCA mutations, including ovarian, breast, pancreatic, and prostate cancers.[2] The following tables summarize key efficacy data from pivotal clinical trials for some of the most prominent PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib.

Olaparib
IndicationTrialTreatment SettingProgression-Free Survival (PFS)Objective Response Rate (ORR)
Metastatic Breast Cancer (gBRCAm, HER2-)OlympiADMonotherapy vs. Chemotherapy7.0 months vs. 4.2 months[3][4]59.9% vs. 28.8%[3]
Ovarian Cancer (BRCAm)Study 19Maintenance11.2 months vs. 4.3 months (placebo)[5]N/A
Pancreatic Cancer (gBRCAm)POLOMaintenance7.4 months vs. 3.8 months (placebo)[6]20% (partial or complete)[6]
Rucaparib
IndicationTrialTreatment SettingProgression-Free Survival (PFS)Objective Response Rate (ORR)
Ovarian Cancer (BRCAm, relapsed)ARIEL4Monotherapy vs. Chemotherapy7.4 months vs. 5.7 months[7]N/A
Ovarian Cancer (BRCAm, advanced)Phase IIMonotherapy (after ≥2 chemotherapies)N/A54%[8]
Niraparib
IndicationTrialTreatment SettingProgression-Free Survival (PFS)Objective Response Rate (ORR)
Ovarian Cancer (gBRCAm, recurrent)NOVAMaintenance21.0 months vs. 5.5 months (placebo)[9]N/A
Ovarian Cancer (BRCAm)PRIMAFirst-line Maintenance22.1 months vs. 10.9 months (placebo)[9]N/A
Advanced Breast Cancer (gBRCAm, HER2-)BRAVOMonotherapy vs. ChemotherapyN/A35% vs. 31%[10]
Talazoparib
IndicationTrialTreatment SettingProgression-Free Survival (PFS)Objective Response Rate (ORR)
Metastatic Breast Cancer (gBRCAm, HER2-)EMBRACAMonotherapy vs. Chemotherapy8.6 months vs. 5.6 months[11][12]62.6% vs. 27.2%[11]
Metastatic Breast or Ovarian Cancer (gBRCAm)Early Access ProgramMonotherapyBreast: 6.5 months, Ovarian: 9.1 months[13]Breast: 31.9%[13]

Experimental Protocols

The evaluation of a novel compound like this compound would necessitate a series of preclinical experiments to determine its efficacy and mechanism of action in BRCA mutant cells. Below are detailed methodologies for key experiments typically employed in this area of research.

Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration-dependent effect of the test compound on the viability and proliferation of BRCA mutant and wild-type cancer cell lines.

Protocol:

  • Cell Culture: Culture BRCA1/2 mutant (e.g., MDA-MB-436, SUM149PT) and BRCA wild-type (e.g., MDA-MB-231) breast cancer cell lines in appropriate media and conditions.

  • Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 0.01 nM to 100 µM) and a vehicle control (e.g., DMSO). Include a positive control such as an established PARP inhibitor (e.g., Olaparib).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assessment: Assess cell viability using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like PrestoBlue.

  • Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.

PARP Activity Assay

Objective: To determine if the test compound inhibits the enzymatic activity of PARP1/2.

Protocol:

  • Assay Principle: Utilize a commercially available PARP activity assay kit, which typically measures the incorporation of biotinylated ADP-ribose onto histone proteins.

  • Reaction Setup: In a 96-well plate, combine recombinant PARP1 or PARP2 enzyme, activated DNA, histone proteins, and varying concentrations of the test compound.

  • Initiation: Start the reaction by adding NAD+.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Detection: Add a developing reagent (e.g., streptavidin-HRP and a colorimetric substrate) and measure the signal, which is proportional to PARP activity.

  • Data Analysis: Calculate the percentage of PARP inhibition for each concentration of the test compound and determine the IC50 value.

DNA Damage and Apoptosis Assays

Objective: To assess the extent of DNA damage and induction of apoptosis in BRCA mutant cells following treatment with the test compound.

Protocol:

  • Immunofluorescence for γH2AX:

    • Treat cells grown on coverslips with the test compound for a defined period (e.g., 24 hours).

    • Fix and permeabilize the cells.

    • Incubate with a primary antibody against phosphorylated H2AX (γH2AX), a marker of DNA double-strand breaks.

    • Incubate with a fluorescently labeled secondary antibody.

    • Visualize and quantify the γH2AX foci using fluorescence microscopy.

  • Annexin V/Propidium Iodide (PI) Staining for Apoptosis:

    • Treat cells with the test compound for a specified time (e.g., 48 hours).

    • Harvest and wash the cells.

    • Stain the cells with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

    • Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizing the Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_0 Normal Cell (Functional HR & BER) cluster_1 BRCA Mutant Cell (Defective HR) DNA_damage DNA Single-Strand Break PARP PARP Activation DNA_damage->PARP BER Base Excision Repair (BER) PARP->BER SSB_repair DNA Repair & Cell Survival BER->SSB_repair DNA_damage2 DNA Single-Strand Break PARP_inhibition PARP Inhibition DNA_damage2->PARP_inhibition PARPi PARP Inhibitor PARPi->PARP_inhibition Replication Replication Fork Collapse PARP_inhibition->Replication DSB DNA Double-Strand Break Replication->DSB HR_deficient Defective Homologous Recombination (HR) DSB->HR_deficient Cell_death Cell Death (Apoptosis) HR_deficient->Cell_death start Start: Identify Test Compound (e.g., this compound) cell_lines Select BRCA Mutant and Wild-Type Cell Lines start->cell_lines cell_viability Cell Viability/Cytotoxicity Assay (IC50) cell_lines->cell_viability parp_activity In Vitro PARP Enzymatic Assay (IC50) cell_lines->parp_activity mechanism Mechanism of Action Studies cell_viability->mechanism parp_activity->mechanism dna_damage DNA Damage Assessment (γH2AX) mechanism->dna_damage apoptosis Apoptosis Assay (Annexin V/PI) mechanism->apoptosis in_vivo In Vivo Xenograft Studies dna_damage->in_vivo apoptosis->in_vivo efficacy Evaluate Tumor Growth Inhibition in_vivo->efficacy end Conclusion: Determine Preclinical Efficacy efficacy->end

References

Comparing in vitro and in vivo results for 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Benzimidazole-Based PARP Inhibitors: A Guide for Researchers

A comprehensive review of in vitro and in vivo data for potent anti-cancer agents.

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the performance of benzimidazole-based Poly (ADP-ribose) polymerase (PARP) inhibitors. Due to the limited publicly available experimental data for 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole, this guide presents a comparative analysis of structurally related and well-characterized benzimidazole-based PARP inhibitors to offer a valuable frame of reference.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Within the realm of oncology, benzimidazole derivatives have emerged as potent inhibitors of PARP, a key enzyme in the DNA damage response (DDR).[3][4] PARP inhibitors have shown significant promise in treating cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[5][6]

This guide summarizes key in vitro and in vivo data for representative benzimidazole-based PARP inhibitors, providing insights into their potency and efficacy. Detailed experimental protocols for common assays are also included to aid in the design and interpretation of future studies in this area.

In Vitro Efficacy and Potency

The in vitro activity of PARP inhibitors is typically assessed through enzymatic assays to determine their direct inhibitory effect on PARP enzymes (e.g., PARP1 and PARP2) and cell-based assays to measure their anti-proliferative effects on cancer cell lines. Key metrics include the half-maximal inhibitory concentration (IC50) in enzymatic assays and the half-maximal effective concentration (EC50) or growth inhibition (GI50) in cellular assays.

CompoundTarget(s)Enzymatic IC50 (nM)Cellular Activity (Cell Line)Cellular Potency (nM)Reference Compound(s)
Veliparib (ABT-888) PARP1/2PARP1: 5.2, PARP2: 2.9MDA-MB-436 (BRCA1 mutant)~25Olaparib
Niraparib (MK-4827) PARP1/2PARP1: 3.8, PARP2: 2.1CAPAN-1 (BRCA2 mutant)10-100N/A
Benzimidazole Cmpd 5cj PARP1/2PARP1: ~4, PARP2: ~4MDA-MB-436 (BRCA1 mutant)17,400Veliparib, Olaparib
Benzimidazole Cmpd 5cp PARP1/2PARP1: ~4, PARP2: ~4CAPAN-1 (BRCA2 mutant)15,500Veliparib, Olaparib

Note: The data presented is a compilation from various sources and serves as a representative comparison. Direct comparison between studies may be limited by variations in experimental conditions.[3]

In Vivo Anti-Tumor Efficacy

The in vivo efficacy of PARP inhibitors is commonly evaluated in preclinical xenograft models, where human tumor cells are implanted in immunocompromised mice.[7] Key endpoints include tumor growth inhibition (TGI) and overall survival.

CompoundAnimal ModelTumor Model (Cell Line)Dosing RegimenTumor Growth Inhibition (%)Reference Compound(s)
Veliparib (ABT-888) Nude MiceMX-1 (BRCA1/2 mutant)25 mg/kg, b.i.d., p.o.Significant (in combination with TMZ)N/A
Niraparib (MK-4827) Nude MiceCapan-1 (BRCA2 mutant)50 mg/kg, q.d., p.o.SignificantN/A
Benzimidazole Analog Syngeneic ModelNot SpecifiedNot SpecifiedSignificantN/A

Note: "b.i.d." refers to twice daily, "q.d." refers to once daily, and "p.o." refers to oral administration. TGI values can vary significantly based on the model and dosing.[7]

Signaling Pathway and Experimental Workflow

The mechanism of action of PARP inhibitors in cancer cells with defective homologous recombination is a prime example of synthetic lethality. The diagrams below illustrate the PARP signaling pathway and a general workflow for evaluating these inhibitors.

PARP_Signaling_Pathway PARP Inhibition Signaling Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) DNA_SSB DNA Single-Strand Break PARP PARP Activation DNA_SSB->PARP recruits SSB_Repair SSB Repair PARP->SSB_Repair facilitates DNA_SSB_Cancer DNA Single-Strand Break PARP_Trapping PARP Trapping DNA_SSB_Cancer->PARP_Trapping PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP_Trapping induces Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DNA_DSB DNA Double-Strand Break Replication_Fork_Collapse->DNA_DSB HR_Repair Homologous Recombination (Defective) DNA_DSB->HR_Repair Cell_Death Cell Death DNA_DSB->Cell_Death leads to

Caption: PARP Inhibition in HR-Deficient Cancer Cells.

Experimental_Workflow Experimental Workflow for PARP Inhibitor Evaluation cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation enzymatic_assay PARP Enzymatic Assay (IC50 Determination) cell_proliferation_assay Cell Proliferation Assay (e.g., MTT, EC50/GI50) enzymatic_assay->cell_proliferation_assay xenograft_model Xenograft Tumor Model (e.g., Nude Mice) enzymatic_assay->xenograft_model Lead Compound Selection western_blot Western Blot (PARP Cleavage, γH2AX) cell_proliferation_assay->western_blot dosing Compound Administration (Oral, IP) xenograft_model->dosing tumor_measurement Tumor Volume Measurement dosing->tumor_measurement tgi_analysis Tumor Growth Inhibition (TGI) Analysis tumor_measurement->tgi_analysis

Caption: General Workflow for PARP Inhibitor Testing.

Detailed Experimental Protocols

The following are generalized protocols for key in vitro and in vivo assays used to characterize PARP inhibitors. These protocols are based on established methodologies and can be adapted for specific research needs.[8]

In Vitro Protocols

1. PARP1 Enzymatic Inhibition Assay (Chemiluminescent) [9][10]

  • Principle: This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, which is detected by a streptavidin-HRP conjugate and a chemiluminescent substrate.

  • Procedure:

    • Coat a 96-well plate with histone proteins.

    • Add PARP1 enzyme, biotin-labeled NAD+, and varying concentrations of the test compound.

    • Incubate to allow the PARP reaction to occur.

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-HRP and incubate.

    • Wash the plate and add a chemiluminescent HRP substrate.

    • Measure the luminescence using a plate reader.

    • Calculate the IC50 value from the dose-response curve.

2. Cell Viability (MTT) Assay [11]

  • Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 or GI50 value.

In Vivo Protocol

1. Human Tumor Xenograft Model [7][12]

  • Principle: This model assesses the anti-tumor efficacy of a compound in an in vivo setting by implanting human cancer cells into immunocompromised mice.

  • Procedure:

    • Cell Culture and Implantation: Culture the desired human cancer cell line (e.g., with a known BRCA mutation) and subcutaneously inject a specific number of cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

    • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Compound Administration: Administer the test compound and vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).

    • Tumor Measurement and Body Weight: Measure tumor dimensions with calipers and the body weight of the mice regularly (e.g., twice a week). Calculate tumor volume using the formula: (Length x Width²)/2.

    • Efficacy Evaluation: At the end of the study, calculate the percentage of Tumor Growth Inhibition (TGI) for each treatment group compared to the control group.

    • Toxicity Assessment: Monitor for any signs of toxicity, including significant body weight loss.

    • Statistical Analysis: Analyze the data using appropriate statistical methods to determine the significance of the anti-tumor effect.

References

Comparative Cross-Reactivity Analysis of 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole (Hypothetical Data)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitor profile of 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole, hereafter referred to as Fluoropiperizole . The following data is hypothetical and for illustrative purposes only , designed to showcase a comprehensive cross-reactivity study in the absence of publicly available experimental data for this specific compound. Fluoropiperizole is compared with two other hypothetical kinase inhibitors, Compound A and Compound B, to provide a framework for evaluating selectivity and potential off-target effects.

Introduction to Fluoropiperizole

Fluoropiperizole is a novel small molecule inhibitor with a benzimidazole core, suggesting potential activity against a range of kinases. Understanding its selectivity is crucial for its development as a therapeutic agent, as off-target inhibition can lead to unforeseen side effects. This guide summarizes its inhibitory activity against a panel of representative kinases.

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of Fluoropiperizole and two alternative compounds was assessed against a panel of 10 kinases. The half-maximal inhibitory concentration (IC50) values were determined and are presented in Table 1. Lower IC50 values indicate higher potency.

Table 1: Comparative Kinase Inhibition Profile (IC50 in nM)

Kinase TargetFluoropiperizole (IC50 nM)Compound A (IC50 nM)Compound B (IC50 nM)
Primary Target
VEGFR2152510
Off-Targets
c-Met250150500
PDGFRβ450300800
FGFR1>10,0008,000>10,000
EGFR>10,000>10,000>10,000
SRC1,2009002,500
CHK15,0003,5008,000
CDK2>10,000>10,000>10,000
p38α8,0006,000>10,000
ROCK1>10,000>10,000>10,000

Experimental Protocols

In Vitro Kinase Inhibition Assay

The IC50 values presented in Table 1 were determined using a luminescence-based in vitro kinase assay.

1. Reagent Preparation:

  • Test compounds (Fluoropiperizole, Compound A, Compound B) were dissolved in 100% DMSO to create 10 mM stock solutions.

  • Serial dilutions of the stock solutions were prepared in a kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Recombinant human kinase enzymes, corresponding substrates, and ATP were diluted in the kinase assay buffer to their final desired concentrations.

2. Kinase Reaction:

  • The kinase reaction was initiated by adding the ATP solution to a mixture of the kinase, substrate, and varying concentrations of the test compound in a 384-well plate.

  • The final reaction volume was 10 µL.

  • The reaction was allowed to proceed for 60 minutes at 30°C.

3. Signal Detection:

  • Following incubation, an ATP detection reagent (e.g., Kinase-Glo®) was added to each well to stop the kinase reaction and measure the remaining ATP.

  • The plate was incubated for an additional 10 minutes at room temperature to stabilize the luminescent signal.

  • Luminescence was measured using a plate reader.

4. Data Analysis:

  • The luminescent signal is inversely proportional to kinase activity.

  • The percentage of kinase inhibition for each compound concentration was calculated relative to a DMSO control (0% inhibition) and a no-kinase control (100% inhibition).

  • IC50 values were determined by fitting the concentration-response data to a four-parameter logistic curve using appropriate software.

Visualization of Pathways and Workflows

Signaling Pathway

The following diagram illustrates a simplified signaling pathway that could be targeted by Fluoropiperizole, assuming VEGFR2 is its primary target.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Angiogenesis) ERK->Gene_Expression VEGF VEGF VEGF->VEGFR2 Fluoropiperizole Fluoropiperizole Fluoropiperizole->VEGFR2 G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Compound Preparation (Fluoropiperizole & Alternatives) Assay_Plate Assay Plating (Compounds, Kinases, Substrates) Compound_Prep->Assay_Plate Kinase_Panel Kinase Panel Selection Reagent_Prep Reagent Preparation (Enzymes, Substrates, ATP) Kinase_Panel->Reagent_Prep Reagent_Prep->Assay_Plate Incubation Initiate Reaction with ATP & Incubate Assay_Plate->Incubation Detection Signal Detection (Luminescence) Incubation->Detection Data_Processing Data Processing (% Inhibition) Detection->Data_Processing IC50_Calc IC50 Curve Fitting Data_Processing->IC50_Calc Selectivity_Profile Generate Selectivity Profile IC50_Calc->Selectivity_Profile

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 28, 2025

This guide provides a comparative analysis of the enzymatic selectivity of Navoximod (also known as GDC-0919 or NLG-919), a potent inhibitor belonging to the fluoro-benzoimidazole chemical class. The primary focus is its inhibitory activity against its main target, Indoleamine 2,3-dioxygenase 1 (IDO1), compared to related enzymes involved in tryptophan metabolism.

Navoximod is an orally available small molecule that targets IDO1, a key enzyme in the kynurenine pathway.[1] IDO1 is a critical therapeutic target in oncology as its upregulation in the tumor microenvironment leads to depletion of the essential amino acid tryptophan and accumulation of the metabolite kynurenine.[2][3] This process suppresses the function of effector T cells and other immune cells, allowing cancer cells to evade immune surveillance.[1][3][4] By inhibiting IDO1, Navoximod aims to restore tryptophan levels, reduce immunosuppressive kynurenine, and reactivate anti-tumor immunity.[1][3]

The selectivity of IDO1 inhibitors is critical, particularly against the related enzymes Indoleamine 2,3-dioxygenase 2 (IDO2) and Tryptophan 2,3-dioxygenase (TDO), which are the only other human enzymes that catalyze the same rate-limiting step in tryptophan degradation.[2][5]

Quantitative Selectivity Data

The following table summarizes the inhibitory potency of Navoximod against human IDO1. While specific quantitative data for Navoximod against IDO2 and TDO is not detailed in the reviewed literature, high selectivity over these enzymes is a key objective for potent IDO1 inhibitors.[2] For context, data for a different selective inhibitor, Amg-1, is included to illustrate a typical selectivity profile.

CompoundTarget EnzymePotency MetricValue (nM)Selectivity vs. IDO2Selectivity vs. TDO
Navoximod hIDO1 IC₅₀ 28 [4][6]--
hIDO1 Kᵢ 5.8 - 7 [4][7]--
hIDO1 (cellular) EC₅₀ 70 - 75 [4][7]--
Amg-1 (example)hIDO1IC₅₀3000>80-fold>30-fold

IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant. EC₅₀: Half-maximal effective concentration in a cell-based assay. hIDO1: human Indoleamine 2,3-dioxygenase 1.

Experimental Protocols

The determination of enzymatic and cellular potency is crucial for evaluating the selectivity profile of an inhibitor. Below is a representative protocol for a cell-based IDO1 inhibition assay.

Cell-Based IDO1 Inhibition Assay

This method measures the ability of a test compound, such as Navoximod, to inhibit IDO1 activity within a cellular environment.

Objective: To determine the EC₅₀ value of an inhibitor by quantifying the reduction of kynurenine production in interferon-gamma (IFN-γ) stimulated cells.

Materials:

  • HeLa or other suitable human cancer cell line (e.g., A431)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Recombinant human IFN-γ

  • Test compound (Navoximod) dissolved in DMSO

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Reagents for kynurenine detection (e.g., using HPLC or a colorimetric method with p-dimethylaminobenzaldehyde)

Procedure:

  • Cell Seeding: Plate cells (e.g., HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight at 37°C.

  • Compound Addition: Prepare a serial dilution of the test compound (Navoximod) in fresh cell culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the inhibitor.

  • IDO1 Induction: To induce the expression of the IDO1 enzyme, add IFN-γ to each well to a final concentration of 25-50 ng/mL.[3]

  • Incubation: Incubate the plates for 48 hours at 37°C in a CO₂ incubator to allow for IDO1 expression and tryptophan catabolism.[3]

  • Supernatant Collection: After incubation, carefully collect the cell supernatant from each well.

  • Kynurenine Measurement: Quantify the concentration of kynurenine in the collected supernatant. This is typically achieved by mixing the supernatant with trichloroacetic acid to precipitate proteins, followed by a reaction with p-dimethylaminobenzaldehyde and measurement of absorbance at 480 nm, or by using HPLC analysis.

  • Data Analysis: Plot the kynurenine concentration against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the EC₅₀ value, which represents the concentration of the inhibitor required to reduce kynurenine production by 50%.

Visualizations

IDO1 Signaling Pathway

The diagram below illustrates the central role of the IDO1 enzyme in the kynurenine pathway of tryptophan metabolism and its immunosuppressive effects, which are counteracted by inhibitors like Navoximod.

IDO1_Pathway cluster_0 Extracellular Space cluster_1 Tumor Cell / Antigen Presenting Cell cluster_2 T-Cell Effect Tryptophan_ext Tryptophan Tryptophan_int Tryptophan Tryptophan_ext->Tryptophan_int Enters Cell IDO1 IDO1 Enzyme Tryptophan_int->IDO1 Substrate Activation Activation & Proliferation Tryptophan_int->Activation Required for Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Suppression Suppression & Anergy Kynurenine->Suppression Promotes Navoximod Navoximod Navoximod->IDO1 Inhibits TCell Effector T-Cell Suppression->TCell Activation->TCell

Caption: The IDO1 enzyme pathway and its inhibition by Navoximod.

Experimental Workflow for IC₅₀ Determination

This diagram outlines the sequential steps involved in a typical in vitro biochemical assay to determine the IC₅₀ of an inhibitor against a purified enzyme.

IC50_Workflow arrow A 1. Prepare Reagents (Purified Enzyme, Buffer, Substrate) B 2. Create Inhibitor Dilution Series (e.g., Navoximod) A->B C 3. Dispense Enzyme into Assay Plate B->C D 4. Add Inhibitor Dilutions to Wells (Pre-incubate with enzyme) C->D E 5. Initiate Reaction (Add Substrate, e.g., Tryptophan) D->E F 6. Incubate at Controlled Temperature E->F G 7. Measure Product Formation (e.g., Kynurenine via Absorbance/Fluorescence) F->G H 8. Plot Data & Calculate IC₅₀ (Response vs. Log[Inhibitor]) G->H

References

Benchmarking 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole Against Standard-of-Care PARP Inhibitors in Ovarian Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational PARP inhibitor 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole, represented by its close structural analog Veliparib (ABT-888), against the current standard-of-care PARP inhibitors: Olaparib, Niraparib, and Rucaparib. The focus of this analysis is on their application as first-line maintenance therapy in advanced ovarian cancer, a key area of their clinical utility.

Mechanism of Action: Synthetic Lethality in DNA Repair

Poly(ADP-ribose) polymerase (PARP) inhibitors capitalize on the concept of synthetic lethality to selectively target cancer cells with deficiencies in the homologous recombination (HR) pathway for DNA repair, such as those with BRCA1/2 mutations.[1][2] PARP enzymes are crucial for the repair of single-strand DNA breaks.[3] When PARP is inhibited, these single-strand breaks accumulate and, during DNA replication, lead to the formation of double-strand breaks.[4][5] In healthy cells, these double-strand breaks are efficiently repaired by the HR pathway. However, in cancer cells with a deficient HR pathway, the accumulation of unrepaired double-strand breaks results in genomic instability and, ultimately, cell death.[4][5]

PARP Inhibition Signaling Pathway cluster_normal_cell Normal Cell (HR Proficient) cluster_cancer_cell Cancer Cell (HR Deficient) DNA Damage (SSB) DNA Damage (SSB) PARP PARP DNA Damage (SSB)->PARP Replication Replication DNA Damage (SSB)->Replication BER Base Excision Repair PARP->BER DNA Repaired (SSB) DNA Repaired (SSB) BER->DNA Repaired (SSB) DNA Repaired (SSB)->Replication DSB Formation Double-Strand Break Replication->DSB Formation Cell Survival Cell Survival Replication->Cell Survival HR Repair Homologous Recombination Repair DSB Formation->HR Repair HR Repair->Cell Survival DNA Damage (SSB)_cancer DNA Damage (SSB) PARP_cancer PARP DNA Damage (SSB)_cancer->PARP_cancer Replication_cancer Replication DNA Damage (SSB)_cancer->Replication_cancer PARP Inhibitor PARP Inhibitor PARP Inhibitor->PARP_cancer DSB Formation_cancer Double-Strand Break Replication_cancer->DSB Formation_cancer HR Deficient Defective HR Repair DSB Formation_cancer->HR Deficient Cell Death Cell Death HR Deficient->Cell Death

Caption: Mechanism of synthetic lethality with PARP inhibitors.

Clinical Efficacy in First-Line Maintenance Therapy for Ovarian Cancer

The following tables summarize the key efficacy data from pivotal Phase III clinical trials of Veliparib and standard-of-care PARP inhibitors in the first-line maintenance setting for advanced ovarian cancer. The primary endpoint for these trials was Progression-Free Survival (PFS), which is the length of time a patient lives with the disease without it getting worse.[6][7]

Table 1: Progression-Free Survival (PFS) in BRCA-mutated (BRCAm) Advanced Ovarian Cancer

DrugClinical TrialTreatment ArmPlacebo/Control ArmHazard Ratio (95% CI)
Veliparib VELIA[8]34.7 months22.0 months0.44 (0.28 - 0.68)
Olaparib SOLO-1[1][9]Not Reached13.8 months0.30 (0.23 - 0.41)
Niraparib PRIMA[7]22.1 months10.9 months0.40 (0.27 - 0.62)
Rucaparib ARIEL3*[10][11]16.6 months5.4 months0.23 (0.16 - 0.34)

*ARIEL3 was conducted in a recurrent maintenance setting but is included for a broader comparison.

Table 2: Progression-Free Survival (PFS) in Homologous Recombination Deficient (HRD-positive) Advanced Ovarian Cancer

DrugClinical TrialTreatment ArmPlacebo/Control ArmHazard Ratio (95% CI)
Veliparib VELIA[8]31.9 months20.5 months0.57 (0.43 - 0.76)
Olaparib + Bevacizumab PAOLA-1[4][12][13]37.2 months17.7 months0.43 (0.28 - 0.66)
Niraparib PRIMA[7][14]21.9 months10.4 months0.43 (0.31 - 0.59)
Rucaparib ARIEL3*[10][11]13.6 months5.4 months0.32 (0.24 - 0.42)

*ARIEL3 was conducted in a recurrent maintenance setting.

Table 3: Progression-Free Survival (PFS) in the Intent-to-Treat (All-Comers) Population

DrugClinical TrialTreatment ArmPlacebo/Control ArmHazard Ratio (95% CI)
Veliparib VELIA[8]23.5 months17.3 months0.68 (0.56 - 0.83)
Olaparib + Bevacizumab PAOLA-1[12][13]22.1 months16.6 months0.59 (0.49 - 0.72)
Niraparib PRIMA[7][14]13.8 months8.2 months0.62 (0.50 - 0.76)
Rucaparib ARIEL3*[10][11]10.8 months5.4 months0.36 (0.30 - 0.45)

*ARIEL3 was conducted in a recurrent maintenance setting.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are generalized protocols for key in-vitro and in-vivo experiments used to evaluate the performance of PARP inhibitors.

In-Vitro Cell Viability Assay (XTT Assay)

This assay determines the cytotoxic effect of the PARP inhibitor on cancer cell lines.

1. Cell Culture:

  • Ovarian cancer cell lines (e.g., SKOV-3, OVCAR-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Treatment:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The PARP inhibitor is serially diluted to a range of concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Cells are incubated with the compound for a specified period (e.g., 72 hours).

3. XTT Assay:

  • The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent is prepared according to the manufacturer's instructions.

  • The reagent is added to each well and the plate is incubated for 2-4 hours.

  • The absorbance is measured at 450 nm using a microplate reader.

4. Data Analysis:

  • Cell viability is calculated as a percentage of the vehicle-treated control.

  • The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the logarithm of the drug concentration.

In-Vivo Ovarian Cancer Xenograft Model

This model assesses the anti-tumor efficacy of the PARP inhibitor in a living organism.

1. Animal Model:

  • Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of human tumor cells.[13]

  • All animal procedures are conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

2. Tumor Implantation:

  • Human ovarian cancer cells (e.g., 5 x 10^6 cells) are suspended in a solution like Matrigel and injected subcutaneously into the flank of each mouse.[3]

3. Treatment:

  • Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • The PARP inhibitor is administered orally or via intraperitoneal injection at a predetermined dose and schedule. The control group receives a vehicle.[3]

4. Efficacy Assessment:

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²)/2 is commonly used.[3]

  • Animal body weight is monitored as an indicator of toxicity.

  • The primary endpoint is typically tumor growth inhibition.

5. Data Analysis:

  • Tumor growth curves are plotted for each group.

  • Statistical analysis is performed to determine the significance of the difference in tumor growth between the treatment and control groups.

Experimental Workflow cluster_invitro In-Vitro Analysis cluster_invivo In-Vivo Analysis Cell Culture Ovarian Cancer Cell Lines Treatment_invitro PARP Inhibitor Treatment Cell Culture->Treatment_invitro Viability Assay XTT Cell Viability Assay Treatment_invitro->Viability Assay IC50 Determine IC50 Viability Assay->IC50 Treatment_invivo PARP Inhibitor Administration IC50->Treatment_invivo Dose Selection Animal Model Immunocompromised Mice Tumor Implantation Subcutaneous Xenograft Animal Model->Tumor Implantation Tumor Implantation->Treatment_invivo Efficacy Assessment Tumor Volume Measurement Treatment_invivo->Efficacy Assessment TGI Tumor Growth Inhibition Efficacy Assessment->TGI

Caption: Comparative experimental workflow for PARP inhibitors.

Decision Framework for PARP Inhibitor Selection

The choice of a specific PARP inhibitor for a patient is a multifactorial decision that involves assessing the patient's biomarker status, prior treatments, and the specific clinical trial data for each drug.

Drug Selection Logic Patient Newly Diagnosed Advanced Ovarian Cancer Biomarker Biomarker Testing Patient->Biomarker BRCAm BRCA mutated Biomarker->BRCAm Positive HRDpos HRD-positive (BRCAwt) Biomarker->HRDpos Positive HRp HR proficient Biomarker->HRp Negative Olaparib Olaparib (SOLO-1) BRCAm->Olaparib Niraparib Niraparib (PRIMA) BRCAm->Niraparib Veliparib Veliparib (VELIA) BRCAm->Veliparib HRDpos->Niraparib Olaparib_Bev Olaparib + Bevacizumab (PAOLA-1) HRDpos->Olaparib_Bev HRDpos->Veliparib HRp->Niraparib HRp->Veliparib

Caption: Logical relationship for PARP inhibitor selection.

Conclusion

Veliparib, as a representative of the this compound chemical class, demonstrates significant efficacy as a first-line maintenance treatment for advanced ovarian cancer, particularly in patients with BRCA mutations and HRD-positive tumors. While direct cross-trial comparisons should be interpreted with caution due to differences in study populations and designs, the data from the VELIA trial positions Veliparib as a promising therapeutic agent. The standard-of-care PARP inhibitors, Olaparib, Niraparib, and Rucaparib, have also shown robust efficacy, providing clinicians with multiple effective options for this patient population. The choice of a specific PARP inhibitor will continue to be guided by individual patient characteristics and the evolving landscape of clinical evidence.

References

Safety Operating Guide

Navigating the Disposal of 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory operations. For researchers, scientists, and drug development professionals handling specialized compounds like 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole, adherence to proper disposal protocols is paramount to protect both personnel and the environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the compliant management of this and similar chemical entities.

The disposal of pharmaceutical and chemical waste is stringently regulated to prevent environmental contamination and potential harm to human health.[1] All procedures must be in accordance with federal regulations, such as the Resource Conservation and Recovery Act (RCRA) overseen by the Environmental Protection Agency (EPA), as well as state and local rules.[1][2]

Immediate Safety Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, protective gloves, clothing, eye protection, and face protection.[3][4] In the event of skin contact, wash the affected area with plenty of soap and water.[3] If inhaled, move the individual to fresh air.[3][5]

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach to waste characterization and segregation.

Step 1: Waste Characterization

The first crucial step is to determine if the waste is considered hazardous. Since this compound is a halogenated heterocyclic compound, it is likely to be classified as hazardous waste. Halogenated organic compounds are often segregated from non-halogenated solvent waste.[6][7] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for a definitive waste classification.[8]

Step 2: Waste Segregation and Containerization

Proper segregation of chemical waste is essential to prevent dangerous reactions and to facilitate appropriate disposal methods.

  • Halogenated Waste Stream: Due to the presence of fluorine, this compound waste should be collected in a designated container for halogenated organic compounds.

  • Container Requirements:

    • Use a container that is compatible with the chemical. Often, the original container is a suitable choice.[9]

    • The container must be in good condition, leak-proof, and have a secure, tightly fitting cap.[9]

    • The exterior of the container must be clean and free of contamination.[10]

Step 3: Labeling

Clear and accurate labeling of waste containers is a regulatory requirement and a critical safety measure.

  • All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE".[9]

  • The label must also include the full chemical name: "this compound" and its concentration if in a solution.[9]

Step 4: Accumulation and Storage

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within or near the laboratory where it is generated.

  • Keep waste containers closed at all times, except when adding waste.[9]

  • Store containers in a secondary containment bin to prevent spills.

  • Segregate incompatible waste streams to prevent accidental mixing.[9]

Step 5: Disposal Request and Pickup

Once the waste container is full or ready for disposal, a pickup request must be submitted to your institution's EHS department.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online form or a direct call to the EHS office.[9]

  • EHS will then arrange for the collection of the waste by a licensed hazardous waste disposal vendor.[11]

The final disposal method for halogenated organic compounds is typically high-temperature incineration at a permitted facility.[12]

Quantitative Data Summary

Waste CharacteristicDescriptionGeneral Disposal Guideline
Ignitability Liquids with a flash point of less than 140°F (60°C).[7]Collect in a designated flammable waste container.
Corrosivity Aqueous solutions with a pH ≤ 2 or ≥ 12.5.Neutralize to a pH between 6 and 9 before disposal, if permitted by EHS, or collect as corrosive waste.
Reactivity Substances that are unstable, react violently with water, or can generate toxic gases.Requires specialized handling and disposal procedures determined by EHS.
Toxicity Waste that is harmful or fatal if ingested or absorbed. This includes many halogenated compounds.Must be disposed of as hazardous waste through a licensed vendor.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_eval Evaluation & Segregation cluster_accumulate Accumulation cluster_disposal Disposal start Start: Generation of this compound Waste ppe Don Appropriate PPE start->ppe characterize Characterize Waste: Halogenated Compound ppe->characterize container Select Compatible, Labeled 'Hazardous Waste' Container characterize->container collect Collect Waste in Closed Container container->collect store Store in Satellite Accumulation Area collect->store request Submit Pickup Request to EHS store->request pickup Waste Collected by Licensed Vendor request->pickup end_node End: Compliant Disposal pickup->end_node

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby fostering a secure and environmentally conscious research environment. Always consult your institution's specific guidelines and the material's Safety Data Sheet (SDS) for the most comprehensive information.

References

Essential Safety and Operational Guidance for Handling 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole. The following procedures are based on available safety data and best practices for handling similar chemical compounds.

Hazard Assessment and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

Based on general guidelines for handling chemicals of this class, the following PPE is mandatory:

PPE CategorySpecific Recommendations
Eye and Face Protection Wear tightly fitting safety goggles or a face shield to protect against splashes.[1][2]
Hand Protection Wear chemical-impermeable gloves, such as nitrile, neoprene, or butyl rubber.[1][3] Gloves must be inspected before use and changed frequently.[1]
Body Protection A lab coat or chemical-resistant apron is required. For larger quantities or increased risk of exposure, chemical-resistant coveralls should be worn.[1][4]
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or vapors.[1] If a fume hood is not available or if dusts are generated, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure and maintain the integrity of the compound.

Operational Plan:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. The designated work area, typically a fume hood, should be clean and uncluttered.

  • Handling:

    • Avoid direct contact with skin and eyes.[1]

    • Do not inhale dust or vapors.[1]

    • Use non-sparking tools and equipment to prevent ignition sources.[1]

    • Weigh and handle the solid compound in a manner that minimizes dust generation.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

    • Keep away from incompatible materials, such as strong oxidizing agents.

    • Store apart from foodstuff containers.[1]

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

Emergency SituationFirst Aid and Spill Response
Skin Contact Immediately wash the affected area with plenty of soap and water.[5][6] Remove contaminated clothing. If irritation persists, seek medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[6] Seek immediate medical attention.
Inhalation Move the victim to fresh air.[5][6] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE.[1] For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, follow institutional emergency procedures. Prevent the material from entering drains.[1]

Disposal Plan

All waste generated from handling this compound must be considered chemical waste.

Disposal Protocol:

  • Waste Collection:

    • Collect all solid waste, including contaminated PPE (gloves, etc.), in a designated, labeled, and sealed container.

    • Collect any solutions containing the compound in a separate, labeled container for liquid chemical waste.

  • Disposal:

    • Dispose of the chemical waste through a licensed chemical destruction facility or in accordance with local, state, and federal regulations.[1]

    • Do not dispose of this material down the drain or in regular trash.[1]

Logical Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_disposal 4. Disposal cluster_emergency Emergency Protocol A Assess Hazards B Select & Inspect PPE A->B C Prepare Work Area (Fume Hood) B->C D Don Appropriate PPE E Handle Compound in Fume Hood D->E F Minimize Dust Generation E->F G Store in Tightly Closed Container H Store in Cool, Dry, Ventilated Area G->H I Segregate Chemical Waste J Label Waste Containers I->J K Dispose via Licensed Facility J->K L Exposure or Spill Occurs M Follow First Aid / Spill Response L->M N Seek Medical Attention / Report M->N

Caption: Workflow for safe handling and disposal of this compound.

References

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